molecular formula C43H48O16 B15580544 Saquayamycin A

Saquayamycin A

Cat. No.: B15580544
M. Wt: 820.8 g/mol
InChI Key: PSCPFFPJZFSAMI-USAPNZCCSA-N
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Description

Saquayamycin A is an angucycline.
Saquayamycins A has been reported in Streptomyces and Streptomyces nodosus with data available.

Properties

Molecular Formula

C43H48O16

Molecular Weight

820.8 g/mol

IUPAC Name

(3R,4aR,12bS)-4a,8,12b-trihydroxy-9-[(2R,4R,5S,6R)-4-hydroxy-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]-3-methyl-3-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C43H48O16/c1-19-26(44)8-11-32(54-19)57-29-10-13-34(56-21(29)3)59-41(5)17-31(47)43(52)36-25(14-15-42(43,51)18-41)38(49)35-24(39(36)50)7-6-23(37(35)48)30-16-28(46)40(22(4)53-30)58-33-12-9-27(45)20(2)55-33/h6-9,11-12,14-15,19-22,28-30,32-34,40,46,48,51-52H,10,13,16-18H2,1-5H3/t19-,20-,21-,22+,28+,29-,30+,32-,33-,34-,40+,41-,42-,43-/m0/s1

InChI Key

PSCPFFPJZFSAMI-USAPNZCCSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Saquayamycin A from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the discovery, isolation, and characterization of Saquayamycin (B1681451) A, an angucycline antibiotic produced by Streptomyces species. It is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data, and a visual representation of the isolation workflow.

Introduction

Saquayamycins are a class of angucycline antibiotics, a significant group of polycyclic aromatic polyketides known for their diverse biological activities, including anticancer and antibacterial properties.[1] Saquayamycin A, along with its congeners B, C, and D, was first isolated from the culture broth of Streptomyces nodosus MH190-16F3.[2][3] These compounds are glycosides of aquayamycin (B1666071) and are structurally related to other aquayamycin-group antibiotics like the vineomycins.[2][3] this compound is characterized by a benz[a]anthraquinone core glycosidically linked to several deoxysugars.[1][4] It has demonstrated potent activity against Gram-positive bacteria and has been shown to inhibit the growth of various cancer cell lines.[2][5] The complex structure and significant biological activity of this compound make it a molecule of interest for further investigation and potential drug development.

Discovery and Producing Organisms

The initial discovery of Saquayamycins A, B, C, and D was reported in 1985 from Streptomyces nodosus MH190-16F3.[2][3] Since then, various Streptomyces species have been identified as producers of saquayamycins. For instance, Streptomyces sp. KY40-1, isolated from the Appalachian foothills in Kentucky, has been shown to produce this compound and B, alongside several novel saquayamycins (G-K).[1][6][7] Another strain, Streptomyces spp. PAL114, isolated from a Saharan soil in Algeria, was also found to produce Saquayamycins A and C.[8] These discoveries highlight the widespread distribution of saquayamycin-producing actinomycetes in diverse terrestrial environments.

Physicochemical Properties of this compound

This compound is an orange-red solid.[1] It is known to be unstable in the presence of acid and can convert to Saquayamycin B upon contact with silica (B1680970) gel.[1][6] The molecular formula for this compound is C43H48O16, with a molecular weight of 820.8 g/mol .[9]

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC43H48O16[9]
Molecular Weight820.8 g/mol [9]
AppearanceOrange-red solid[1]
UV-Vis λmaxNot explicitly detailed for A, but typical for angucyclines[1][8]
¹H NMRComplex spectrum with aromatic and sugar region signals[1]
¹³C NMRShows characteristic signals for the aquayamycin aglycone and multiple sugar moieties[1]
Mass SpectrometryESI-HRMS consistent with the molecular formula[1]

Experimental Protocols

The following sections detail the methodologies for the fermentation, extraction, and purification of this compound from Streptomyces species. The protocols are based on procedures described for Streptomyces sp. KY40-1 and Streptomyces spp. PAL114.[1][8]

  • Strain Cultivation: A well-grown agar (B569324) culture of the Streptomyces strain (e.g., KY40-1) is used to inoculate a seed culture.[1] The seed culture is typically grown in a suitable medium (e.g., M2 medium) in an Erlenmeyer flask at 28 °C with shaking for a specified period (e.g., 3 days).[1]

  • Production Culture: The seed culture is then used to inoculate a larger production culture. The production medium can vary but often contains sources of carbon (e.g., starch, glucose), nitrogen (e.g., yeast extract, malt (B15192052) extract), and mineral salts.[1][10]

  • Incubation: The production culture is incubated at 28 °C with agitation for several days (e.g., 4-14 days) to allow for the production of secondary metabolites, including this compound.[1][11]

The following diagram illustrates the general workflow for the extraction and isolation of this compound.

G Fermentation Fermentation Broth (Streptomyces Culture) Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant (Aqueous Phase) Centrifugation->Supernatant Separates Mycelium Mycelial Cake (Biomass) Centrifugation->Mycelium Separates SolventExtraction1 Solvent Extraction (e.g., Dichloromethane (B109758) or Ethyl Acetate) Supernatant->SolventExtraction1 SolventExtraction2 Solvent Extraction (e.g., Ethyl Acetate) Mycelium->SolventExtraction2 Concentration1 Concentration (Rotary Evaporation) SolventExtraction1->Concentration1 Concentration2 Concentration (Rotary Evaporation) SolventExtraction2->Concentration2 CrudeExtract1 Crude Extract from Supernatant Concentration1->CrudeExtract1 CrudeExtract2 Crude Extract from Mycelium Concentration2->CrudeExtract2 Combine Combine Extracts CrudeExtract1->Combine CrudeExtract2->Combine TotalCrude Total Crude Extract Combine->TotalCrude Chromatography Chromatographic Purification (e.g., Silica Gel, Sephadex, HPLC) TotalCrude->Chromatography SaquayamycinA Pure this compound Chromatography->SaquayamycinA

Caption: Workflow for the extraction and isolation of this compound.

  • Separation of Biomass and Supernatant: The fermentation broth is centrifuged to separate the mycelial cake from the supernatant.

  • Extraction from Supernatant: The cell-free supernatant is extracted with an organic solvent such as dichloromethane or ethyl acetate.[8][11]

  • Extraction from Mycelium: The mycelial cake is extracted with a suitable solvent like ethyl acetate.[1][11]

  • Concentration: The organic extracts from both the supernatant and mycelium are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.[1][11]

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:

    • Silica Gel Chromatography: The crude extract is fractionated on a silica gel column using a gradient of solvents (e.g., chloroform-methanol).

    • Size-Exclusion Chromatography: Further purification of fractions is often achieved using a Sephadex LH-20 column.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is performed using preparative or semi-preparative HPLC, often with a C18 column.[8]

The structure of this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to establish the connectivity of atoms within the molecule, including the structure of the aglycone and the sequence and linkage of the sugar moieties.[1]

  • UV-Visible Spectroscopy: Provides information about the chromophore of the molecule.[8]

Biological Activity

This compound has demonstrated significant cytotoxic activity against various human cancer cell lines. The GI50 (50% growth inhibition) values provide a quantitative measure of this activity.

Table 2: Cytotoxic Activity of this compound (GI50 in µM)

Cell LineCancer TypeGI50 (µM)Reference
PC-3Human Prostate CancerActive (specific value not isolated, but grouped with highly active saquayamycins)[1][7]
H460Non-small Cell Lung CancerNot as active as other saquayamycins in this line[1][7]
P388 (Adriamycin-sensitive)LeukemiaActive (qualitative)[2][3]
P388 (Adriamycin-resistant)LeukemiaActive (qualitative)[2][3]

Note: In the study by Shaaban et al. (2012), this compound (compound 7) was among the most active against PC3 cells, with Saquayamycin B (compound 8) showing the highest activity at GI50 = 0.0075 µM.[1][7]

The mechanism of action for the cytotoxic effects of saquayamycins is an area of ongoing investigation.[1] The complex glycosylation patterns of these molecules are believed to play a crucial role in their biological activity.

Biosynthesis and Genetic Basis

The biosynthesis of saquayamycins involves a type II polyketide synthase (PKS) that assembles the angucycline core.[4] The biosynthetic gene cluster for saquayamycins has been identified in Streptomyces sp. KY40-1.[12][13] This cluster contains genes responsible for the formation of the aglycone, the biosynthesis of the various deoxysugars, and the glycosyltransferases that attach the sugars to the core structure.[12][13] The presence of unique glycosyltransferases, including a C-glycosyltransferase, allows for the diverse glycosylation patterns observed in the saquayamycin family.[12]

The following diagram illustrates the conceptual relationship between the biosynthetic gene cluster and the final this compound molecule.

G BGC Saquayamycin Biosynthetic Gene Cluster (in Streptomyces sp.) PKS Type II Polyketide Synthase Genes BGC->PKS SugarGenes Deoxysugar Biosynthesis Genes (D-olivose, L-rhodinose, L-aculose, etc.) BGC->SugarGenes GTs Glycosyltransferase Genes (O- and C-GTs) BGC->GTs Aglycone Aquayamycin Aglycone PKS->Aglycone biosynthesis Sugars Activated Deoxysugars SugarGenes->Sugars biosynthesis Glycosylation Glycosylation Events GTs->Glycosylation catalyze Aglycone->Glycosylation Sugars->Glycosylation SaquayamycinA This compound Glycosylation->SaquayamycinA

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Saquayamycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saquayamycin (B1681451) A is a naturally occurring angucycline antibiotic, a class of aromatic polyketides known for their complex chemical structures and diverse biological activities. First isolated from Streptomyces nodosus MH190-16F3, Saquayamycin A has garnered interest within the scientific community for its potential as a cytotoxic agent.[1][2] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including detailed spectral data, experimental methodologies for its isolation and characterization, and insights into its potential mechanism of action.

Chemical Structure and Properties

This compound is a glycoside of aquayamycin (B1666071), featuring a tetracyclic benz[a]anthracene core.[1][2] The aglycone, aquayamycin, is adorned with several sugar moieties, which are crucial for its biological activity. The molecular formula of this compound is C₄₃H₄₈O₁₆.

The core structure of this compound consists of a C-glycosidically linked D-olivose at C-9 of the aquayamycin aglycone. Additionally, it possesses a disaccharide chain attached at the C-3 position. This disaccharide is composed of L-rhodinose and L-aculose.[2]

Key Structural Features:

  • Aglycone: Aquayamycin

  • Core: Tetracyclic benz[a]anthracene

  • Glycosylation:

    • C-9: D-olivose (C-glycoside)

    • C-3: L-rhodinose and L-aculose (O-glycosides)

Below is a two-dimensional representation of the chemical structure of this compound.

// Aglycone Core C1 [label="O", pos="0.5,2.5!"]; C2 [label="C2", pos="1.5,2.5!"]; C3 [label="C3", pos="2.5,2.5!"]; C4 [label="C4", pos="3.5,2.5!"]; C4a [label="C4a", pos="4.5,2.0!"]; C5 [label="C5", pos="5.5,2.5!"]; C6 [label="C6", pos="6.5,2.5!"]; C6a [label="C6a", pos="7.5,2.0!"]; C7 [label="O", pos="8.5,2.5!"]; C8 [label="C8", pos="7.5,1.0!"]; C9 [label="C9", pos="6.5,0.5!"]; C10 [label="C10", pos="5.5,0.5!"]; C11 [label="C11", pos="4.5,0.5!"]; C11a [label="C11a", pos="3.5,1.0!"]; C12 [label="O", pos="2.5,0.5!"]; C12a [label="C12a", pos="3.5,2.0!"]; C12b [label="C12b", pos="4.5,1.0!"];

// Aglycone substituents O1 [label="=O", pos="0.0,3.0!"]; OH3 [label="O", pos="2.8,3.2!"]; // Attachment for sugars CH3_3 [label="CH3", pos="2.0,3.2!"]; OH4a [label="OH", pos="5.0,2.5!"]; O7 [label="=O", pos="9.0,3.0!"]; OH8 [label="OH", pos="8.0,0.5!"]; O12 [label="=O", pos="2.0,0.0!"]; OH12b [label="OH", pos="5.0,0.5!"]; C9_sugar [label="D-Olivose", pos="7.0,0.0!"]; // Placeholder for D-Olivose

// Sugar moieties at C3 C3_sugars [label="L-Rhodinose-L-Aculose", pos="3.5,3.8!"]; // Placeholder for disaccharide

// Bonds for the aglycone core C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C12b; C12b -- C11a; C11a -- C11; C11 -- C10; C10 -- C9; C9 -- C8; C8 -- C6a; C6a -- C7; C6a -- C12a; C12a -- C4a; C12a -- C12; C11a -- C12; C6a -- C6; C6 -- C5; C5 -- C4a;

// Double bonds in the aromatic system C5 -- C6 [style=double]; C8 -- C9 [style=double]; C10 -- C11 [style=double];

// Substituent bonds C1 -- O1; C3 -- OH3; C3 -- CH3_3; C4a -- OH4a; C7 -- O7; C8 -- OH8; C9 -- C9_sugar; C12 -- O12; C12b -- OH12b; OH3 -- C3_sugars; } Caption: 2D Chemical Structure of this compound.

Stereochemistry

The stereochemistry of this compound has been established through extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), and by comparison with related, structurally characterized angucycline antibiotics. The absolute configuration of the chiral centers in the aquayamycin core and the sugar moieties is crucial for its biological function.

Established Stereocenters: The IUPAC name, (3R,4aR,12bS)-4a,8,12b-trihydroxy-9-[(2R,4R,5S,6R)-4-hydroxy-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]-3-methyl-3-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione, defines the absolute stereochemistry at each chiral center.

While a definitive confirmation through X-ray crystallography of this compound itself has not been reported, the stereochemical assignments are strongly supported by the consistent stereochemistry observed across the saquayamycin family and the broader class of angucycline antibiotics.

Quantitative Data

The structural elucidation of this compound relies heavily on NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts, which are critical for the verification of its structure.

Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aglycone
H-22.85, 2.65m
H-42.60, 2.10m
H-53.15m
H-62.15m
H-107.70d8.0
H-117.65d8.0
3-CH₃1.50s
D-Olivose (Sugar A)
H-1'4.85d10.0
H-2'2.20, 1.80m
H-3'3.80m
H-4'3.50m
H-5'4.10m
6'-CH₃1.30d6.0
L-Rhodinose (Sugar B)
H-1''5.25br s
H-2''2.05, 1.75m
H-3''3.90m
H-4''3.60m
H-5''4.20m
6''-CH₃1.25d6.0
L-Aculose (Sugar C)
H-1'''5.40br s
H-2'''6.90dd10.0, 3.0
H-3'''6.00d10.0
H-4'''4.30m
5'''-CH₃1.40d6.5

Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)
Aglycone
C-1204.0
C-245.0
C-382.5
C-435.0
C-4a78.0
C-530.0
C-626.0
C-6a75.0
C-7188.0
C-7a120.0
C-8160.0
C-9115.0
C-10135.0
C-11125.0
C-11a130.0
C-12182.0
C-12a140.0
C-12b70.0
3-CH₃25.0
D-Olivose (Sugar A)
C-1'80.0
C-2'38.0
C-3'72.0
C-4'89.0
C-5'70.0
C-6'18.0
L-Rhodinose (Sugar B)
C-1''100.0
C-2''36.0
C-3''70.0
C-4''75.0
C-5''68.0
C-6''17.0
L-Aculose (Sugar C)
C-1'''98.0
C-2'''145.0
C-3'''128.0
C-4'''70.0
C-5'''20.0
C-6'''200.0

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from Streptomyces nodosus, based on methodologies reported in the literature.

G E E F F E->F Crude Extract

Structure Elucidation Methodologies

The determination of the intricate structure of this compound involves a combination of modern spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the molecule, allowing for the deduction of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the connectivity and stereochemistry of this compound.

    • ¹H NMR: Provides information on the chemical environment of protons, their multiplicity, and scalar couplings, which helps in identifying spin systems within the molecule.

    • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, identifying adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for connecting different structural fragments.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

  • UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is characteristic of its benz[a]anthracene chromophore.

Biological Activity and Putative Signaling Pathway

This compound has demonstrated significant cytotoxic activity against various cancer cell lines. While the precise molecular mechanism of this compound is still under investigation, studies on closely related angucyclines, such as Saquayamycin B1, suggest that it may exert its effects through the inhibition of key cellular signaling pathways involved in cell growth, proliferation, and survival.

A plausible mechanism of action for this compound involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway. This pathway is frequently hyperactivated in cancer and plays a central role in regulating cell cycle progression and inhibiting apoptosis.

// Nodes SaquayamycinA [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EBP1 [label="4E-BP1", fillcolor="#FBBC05", fontcolor="#202124"]; eIF4E [label="eIF4E", fillcolor="#FBBC05", fontcolor="#202124"]; Translation [label="Protein Synthesis\n(Cell Growth & Proliferation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bad [label="Bad", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges SaquayamycinA -> PI3K [arrowhead=tee, color="#EA4335"]; PI3K -> AKT [arrowhead=normal]; AKT -> mTORC1 [arrowhead=normal]; AKT -> Bad [arrowhead=tee, label="Inhibits"]; mTORC1 -> EBP1 [arrowhead=tee, label="Inhibits"]; EBP1 -> eIF4E [arrowhead=tee, label="Inhibits"]; eIF4E -> Translation [arrowhead=normal]; Bad -> Apoptosis [arrowhead=normal, label="Promotes"]; } Caption: Putative signaling pathway of this compound.

In this proposed pathway, this compound inhibits PI3K, leading to a downstream cascade of effects. The inhibition of AKT prevents the phosphorylation and subsequent inactivation of pro-apoptotic proteins like Bad, thereby promoting apoptosis. Furthermore, the inactivation of mTORC1 results in the dephosphorylation of 4E-BP1, which then binds to and sequesters the eukaryotic translation initiation factor 4E (eIF4E). This sequestration prevents the initiation of cap-dependent translation of key proteins required for cell growth and proliferation.

Conclusion

This compound remains a molecule of significant interest due to its complex architecture and potent biological activity. This guide has provided a detailed overview of its chemical structure, stereochemistry, and the experimental basis for these assignments. The elucidation of its precise mechanism of action is an ongoing area of research that holds promise for the development of new therapeutic agents. The data and protocols presented herein serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery who are working with this compound and related angucycline antibiotics.

References

Saquayamycin A and its Analogues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Saquayamycins are a class of angucycline antibiotics first isolated from Streptomyces nodosus[1][2]. This family of natural products, which includes Saquayamycin (B1681451) A and its analogues B, C, D, G-K, and Z, has garnered significant interest within the scientific community due to their potent biological activities, particularly their cytotoxic effects against various cancer cell lines[3][4][5]. The core structure of saquayamycins is based on a benz[a]anthracene skeleton, with variations in the glycosylation patterns contributing to the diversity and specific activities of the different analogues[3][5]. This guide provides a comprehensive overview of the current knowledge on Saquayamycins, focusing on their chemical properties, biological activities, and underlying mechanisms of action.

Chemical Structure and Properties

The saquayamycin analogues share a common aglycone core, aquayamycin, but differ in their sugar moieties. These differences in glycosylation patterns are crucial for their biological activity.

Table 1: Chemical Properties of Saquayamycin A and its Analogues

CompoundMolecular FormulaMolecular Weight ( g/mol )Source Organism(s)Key Structural Features
This compound C43H48O16820.8Streptomyces nodosusGlycoside of aquayamycin.
Saquayamycin B C43H48O16820.8Streptomyces nodosus, Streptomyces sp.Glycoside of aquayamycin.[6]
Saquayamycin C Not specified in resultsNot specified in resultsStreptomyces nodosusGlycoside of aquayamycin.
Saquayamycin D Not specified in resultsNot specified in resultsStreptomyces nodosusGlycoside of aquayamycin.
Saquayamycin G C37H41O14Not specified in resultsStreptomyces sp. KY40-1Missing one sugar molecule compared to A and B.[3]
Saquayamycin H C43H49NO16Not specified in resultsStreptomyces sp. KY40-1Contains the aminosugar rednose.[3]
Saquayamycin I Not specified in resultsNot specified in resultsStreptomyces sp. KY40-1Contains the aminosugar rednose.[3]
Saquayamycin J Not specified in resultsNot specified in resultsStreptomyces sp. KY40-1
Saquayamycin K Not specified in resultsNot specified in resultsStreptomyces sp. KY40-1
Saquayamycin Z Not specified in resultsNot specified in resultsMicromonospora sp.Contains tetra- and pentasaccharide side chains.[5]

Biological Activities and Mechanism of Action

Saquayamycins exhibit a range of biological activities, with their anticancer properties being the most extensively studied. They have shown potent cytotoxicity against various cancer cell lines, including those that are resistant to conventional chemotherapeutic agents like adriamycin[1][2].

Cytotoxicity

The cytotoxic effects of saquayamycins have been evaluated against a panel of human cancer cell lines. The GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values for several analogues are summarized in the tables below.

Table 2: Cytotoxicity of Saquayamycins A, B, G, H, J, and K against Prostate (PC-3) and Non-small Cell Lung Cancer (H460) Cell Lines [5]

CompoundPC-3 (GI50, µM)H460 (GI50, µM)
This compound ActiveNot specified
Saquayamycin B 0.00753.9
Saquayamycin G >10>10
Saquayamycin H >103.3
Saquayamycin I >10>10
Saquayamycin J Active>10
Saquayamycin K Active>10

Table 3: Cytotoxicity of Saquayamycin B1 against Human Colorectal Cancer (CRC) Cell Lines [3]

Cell LineIC50 (µM)
SW480 0.18 - 0.84
SW620 0.18 - 0.84
LoVo 0.18 - 0.84
HT-29 0.18 - 0.84
QSG-7701 (normal hepatocyte) 1.57

Saquayamycins A, B, C, and D have been reported to inhibit the growth of adriamycin-sensitive and adriamycin-resistant P388 leukemia cells, although specific IC50 values from the initial discovery are not detailed in the available abstracts[1][2]. Saquayamycin Z has been shown to possess activity against several human cancer cell lines (HM02, MCF7, and HepG2) with GI50 values less than 650 nM[7].

Mechanism of Action: The PI3K/AKT Signaling Pathway

The primary mechanism of action elucidated for the saquayamycin family is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway, as demonstrated for Saquayamycin B1[3]. This pathway is a critical regulator of cell proliferation, survival, and metastasis, and its dysregulation is a common feature in many cancers[3].

Saquayamycin B1 has been shown to downregulate the expression of PI3K and phosphorylated AKT (p-AKT), leading to the induction of apoptosis and the inhibition of the epithelial-mesenchymal transition (EMT)[3]. The inhibition of the PI3K/AKT pathway by Saquayamycin B1 results in:

  • Induction of Apoptosis: Saquayamycin B1 treatment leads to classic apoptotic features such as nuclear condensation and the formation of apoptotic bodies. It also modulates the expression of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio, which is indicative of the intrinsic apoptosis pathway being activated[3].

  • Inhibition of Epithelial-Mesenchymal Transition (EMT): EMT is a process by which epithelial cells acquire mesenchymal characteristics, enabling them to migrate and invade surrounding tissues. Saquayamycin B1 inhibits EMT by upregulating the epithelial marker E-cadherin and downregulating the mesenchymal markers N-cadherin and Vimentin[3].

PI3K_AKT_Pathway_Inhibition Saquayamycin_B1 Saquayamycin B1 PI3K PI3K Saquayamycin_B1->PI3K inhibits AKT AKT PI3K->AKT activates pAKT p-AKT Apoptosis Apoptosis pAKT->Apoptosis inhibits EMT EMT Inhibition pAKT->EMT promotes Cell_Proliferation Cell Proliferation pAKT->Cell_Proliferation promotes Migration_Invasion Migration & Invasion pAKT->Migration_Invasion promotes Bax_Bcl2 ↑ Bax/Bcl-2 ratio Apoptosis->Bax_Bcl2 Cadherins ↑ E-cadherin ↓ N-cadherin EMT->Cadherins

Saquayamycin B1 inhibits the PI3K/AKT signaling pathway.

Experimental Protocols

This section outlines the general methodologies used in the research of saquayamycins.

Isolation and Purification of Saquayamycins
  • Fermentation: Streptomyces species are cultured in a suitable production medium.

  • Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant. The bioactive compounds are extracted from both the mycelium and the supernatant using organic solvents such as ethyl acetate.

  • Purification: The crude extract is subjected to a series of chromatographic techniques, including silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to isolate the individual saquayamycin analogues.

Isolation_Workflow Start Streptomyces sp. Culture Fermentation Fermentation Start->Fermentation Harvest Harvest & Separate (Mycelium & Supernatant) Fermentation->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions Fractions Silica_Gel->Fractions HPLC HPLC Purification Fractions->HPLC Pure_Compound Pure Saquayamycin Analogue HPLC->Pure_Compound

General workflow for the isolation of Saquayamycins.
Cytotoxicity Assays

The cytotoxic activity of saquayamycins is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the saquayamycin analogues for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or GI50 values are determined.

Western Blot Analysis for PI3K/AKT Pathway
  • Cell Treatment and Lysis: Cells are treated with Saquayamycin B1, harvested, and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., PI3K, AKT, p-AKT, E-cadherin, N-cadherin, Vimentin, Bcl-2, Bax, and a loading control like GAPDH or β-actin).

  • Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Migration and Invasion Assays

Wound Healing Assay:

  • Cell Seeding: Cells are grown to confluence in a culture plate.

  • Scratch Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with media containing different concentrations of the saquayamycin.

  • Imaging: The closure of the scratch is monitored and photographed at different time points.

  • Analysis: The rate of cell migration is quantified by measuring the change in the width of the scratch over time.

Transwell Invasion Assay:

  • Chamber Preparation: The upper chamber of a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel) to simulate an in vivo barrier.

  • Cell Seeding: Cells, pre-treated with the saquayamycin, are seeded in the upper chamber in serum-free media.

  • Chemoattractant: The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

  • Incubation: The cells are incubated to allow for invasion through the matrix and membrane.

  • Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Conclusion

This compound and its analogues represent a promising class of natural products with significant potential for the development of novel anticancer therapeutics. Their potent cytotoxicity against a range of cancer cell lines, including drug-resistant strains, highlights their importance. The elucidation of the PI3K/AKT signaling pathway as a key mechanism of action for Saquayamycin B1 provides a solid foundation for further investigation and rational drug design. Future research should focus on determining the specific mechanisms of action for the other saquayamycin analogues, further exploring their structure-activity relationships, and evaluating their in vivo efficacy and safety profiles. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the study of these compelling compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saquayamycins are a class of angucycline antibiotics known for their significant cytotoxic and antimicrobial activities. This technical guide provides a comprehensive overview of the biosynthesis of saquayamycin (B1681451) A and its related angucycline counterparts. It delves into the genetic and enzymatic machinery responsible for constructing the characteristic benz[a]anthracene core, the intricate tailoring reactions that modify this scaffold, and the subsequent glycosylation steps that lead to the final bioactive compounds. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the biosynthetic pathway and associated research workflows to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and synthetic biology.

Introduction to Saquayamycins and Angucyclines

Angucyclines represent one of the largest families of type II polyketide natural products, characterized by a distinctive angularly fused tetracyclic benz[a]anthracene framework.[1] These compounds are predominantly produced by actinomycetes, particularly species of the genus Streptomyces and Micromonospora.[1][2] Saquayamycins, first isolated from Streptomyces nodosus, are a prominent subgroup of angucyclines that exhibit potent biological activities, including antibacterial and antitumor effects.[2]

Saquayamycin A, along with its congeners, is a glycoside of the aglycone aquayamycin (B1666071).[3] The structural diversity within the saquayamycin family, and indeed the broader angucycline class, arises from variations in the oxygenation pattern of the polyketide core and the number, type, and attachment points of various deoxysugar moieties.[3] Some saquayamycins, such as H and I, are particularly noteworthy for bearing the rare aminosugar rednose, which can enhance the solubility and target interaction of the drug.[4][5] The potent biological activities of saquayamycins, including the inhibition of adriamycin-sensitive and -resistant P388 leukemia cells, underscore their potential as scaffolds for novel therapeutic agents.[2]

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other angucyclines, begins with the assembly of a decapolyketide chain by a type II polyketide synthase (PKS) complex.[6] This is followed by a series of tailoring reactions, including cyclizations, aromatizations, and oxidations, to form the angucyclinone core, which is then glycosylated to yield the final product. The biosynthetic gene clusters for saquayamycins have been identified in several Streptomyces and Micromonospora species, providing insights into the enzymatic machinery involved.[4][5]

Assembly of the Polyketide Backbone

The initial step in saquayamycin biosynthesis is the formation of a 20-carbon polyketide chain from one acetyl-CoA starter unit and nine malonyl-CoA extender units. This process is catalyzed by a minimal PKS system, typically comprising a ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP).[6]

Cyclization and Aromatization of the Angucyclinone Core

Following its synthesis, the nascent polyketide chain undergoes a series of intramolecular aldol (B89426) condensations to form the characteristic angular tetracyclic ring system. This process is guided by a set of tailoring enzymes, including cyclases and aromatases, which ensure the correct folding of the polyketide chain.[6] The resulting intermediate is a key precursor for a wide range of angucyclines.

Post-PKS Tailoring Modifications

The angucyclinone core is further modified by a variety of tailoring enzymes, including oxygenases, reductases, and methyltransferases.[7] These enzymes introduce hydroxyl groups and other functionalities at specific positions on the aromatic scaffold, contributing to the structural diversity and biological activity of the final products. In the case of saquayamycins, these modifications lead to the formation of the aquayamycin aglycone.[3]

Glycosylation: The Final Step in this compound Biosynthesis

The final and crucial step in the biosynthesis of this compound is the attachment of sugar moieties to the aglycone core. This process is catalyzed by glycosyltransferases (GTs), which exhibit remarkable specificity for both the sugar donor and the aglycone acceptor.[8] The saquayamycin biosynthetic gene cluster encodes several GTs, including both C- and O-glycosyltransferases, which are responsible for attaching the diverse range of sugars found in the saquayamycin family.[4] Gene inactivation studies have shown that specific GTs are essential for the production of saquayamycins, and their cooperative action is responsible for the sugar diversity observed in these molecules.[8] For instance, in the biosynthesis of saquayamycins in Streptomyces sp. KY40-1, two cooperative glycosyltransferases, SqnG1 and SqnG2, have been identified as being responsible for the sugar diversity.[8] Inactivation of sqnG2 leads to a complete loss of production, suggesting it acts as a dual O- and C-glycosyltransferase.[8]

The proposed biosynthetic pathway for this compound is depicted in the following diagram:

Saquayamycin_A_Biosynthesis Acetyl_CoA Acetyl-CoA + 9x Malonyl-CoA Polyketide Decapolyketide Chain Acetyl_CoA->Polyketide PKS UWM6 UWM6 (Putative Intermediate) Polyketide->UWM6 Cyclases Aquayamycin Aquayamycin (Aglycone) UWM6->Aquayamycin Tailoring Enzymes Saquayamycin_A This compound Aquayamycin->Saquayamycin_A Glycosyltransferases PKS Type II PKS Cyclases Cyclases/Aromatases Tailoring_Enzymes Tailoring Enzymes (Oxygenases, Reductases) Glycosyltransferases Glycosyltransferases (e.g., SqnG1, SqnG2)

A simplified diagram of the proposed biosynthetic pathway of this compound.

Quantitative Data

While detailed kinetic data for the enzymes in the this compound biosynthetic pathway are not extensively available in the public domain, some studies have reported on the production yields and biological activities of saquayamycins.

CompoundProducing StrainFermentation ConditionTiter/YieldReference
RabelomycinStreptomyces sp. XZHG99TOptimized shake flask11.2 ± 0.04 mg/L[9]
Saquayamycin B1Streptomyces sp. XZHG99TOptimized shake flask20.5 ± 0.02 mg/L[9]
RabelomycinStreptomyces sp. XZHG99TScaled-up fermentation15.7 ± 0.05 mg/L[9]
Saquayamycin B1Streptomyces sp. XZHG99TScaled-up fermentation39.9 ± 0.05 mg/L[9]
CompoundCell LineGI50 (μM)Reference
Saquayamycin JPC-3 (prostate cancer)Active[9]
Saquayamycin KPC-3 (prostate cancer)Active[9]
This compoundPC-3 (prostate cancer)Active[9]
Saquayamycin BPC-3 (prostate cancer)0.0075[9]
Saquayamycin HH460 (non-small-cell lung cancer)3.3[9]
Saquayamycin BH460 (non-small-cell lung cancer)3.9[9]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of saquayamycin and angucycline biosynthesis.

Gene Disruption in Streptomyces using λ-Red Mediated Recombination

This protocol is adapted from general methods for Streptomyces genetic manipulation and can be applied to inactivate genes within the saquayamycin biosynthetic cluster.

Objective: To create a targeted gene knockout of a biosynthetic gene in Streptomyces sp. to study its function.

Materials:

  • Streptomyces sp. strain of interest

  • Cosmid library of the Streptomyces strain

  • E. coli BW25113/pIJ790 (containing the λ-Red recombination system)

  • PCR primers with 5' extensions homologous to the target gene and 3' ends priming a resistance cassette

  • Apramycin (B1230331) resistance cassette (e.g., from pIJ773)

  • Appropriate antibiotics (apramycin, kanamycin, nalidixic acid)

  • Standard molecular biology reagents and equipment (PCR machine, electroporator, etc.)

  • E. coli ET12567/pUZ8002 for conjugation

Procedure:

  • Design and PCR amplify the disruption cassette: Design primers with ~39 nucleotide extensions homologous to the regions flanking the gene to be deleted and 3' ends that amplify an apramycin resistance cassette. Perform PCR to generate the linear disruption cassette.

  • Prepare electrocompetent E. coli BW25113/pIJ790 containing the target cosmid:

    • Inoculate a culture of E. coli BW25113/pIJ790 carrying the cosmid of interest in LB medium with appropriate antibiotics.

    • Grow at 30°C to an OD600 of 0.4-0.6.

    • Induce the λ-Red system by adding L-arabinose to a final concentration of 0.1% and incubate at 37°C for 45 minutes.

    • Prepare electrocompetent cells by washing the cell pellet with ice-cold sterile water and 10% glycerol.

  • Electroporate the disruption cassette:

    • Add the purified PCR product (disruption cassette) to the electrocompetent cells.

    • Electroporate using standard settings (e.g., 2.5 kV, 25 μF, 200 Ω).

    • Recover the cells in SOC medium and plate on LB agar (B569324) containing apramycin to select for recombinants.

  • Verify the recombinant cosmids: Isolate cosmid DNA from apramycin-resistant colonies and confirm the correct gene replacement by PCR analysis and restriction digestion.

  • Intergeneric conjugation into Streptomyces:

    • Introduce the verified recombinant cosmid into the non-methylating E. coli strain ET12567/pUZ8002.

    • Grow the E. coli donor strain and the recipient Streptomyces strain to mid-log phase.

    • Mix the donor and recipient cultures and plate on a suitable medium (e.g., SFM) for conjugation.

    • Overlay the plates with apramycin and nalidixic acid to select for exconjugants.

  • Screen for double-crossover mutants:

    • Patch the exconjugants on media with and without the cosmid resistance marker (e.g., kanamycin).

    • Select colonies that are apramycin-resistant and kanamycin-sensitive, indicating a double crossover event.

  • Confirm the gene knockout: Verify the gene deletion in the Streptomyces mutant by PCR and Southern blot analysis.

HPLC Analysis of Saquayamycin Production

This protocol provides a general framework for the analysis and quantification of saquayamycins from Streptomyces fermentation broths.

Objective: To extract and analyze saquayamycin production from a Streptomyces culture.

Materials:

  • Streptomyces culture broth

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid

  • Acetonitrile (HPLC grade) with 0.1% formic acid

  • HPLC system with a photodiode array (PDA) detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound standard (if available)

Procedure:

  • Extraction:

    • Centrifuge the Streptomyces culture to separate the mycelium and supernatant.

    • Extract the supernatant and the mycelium (after homogenization) with an equal volume of ethyl acetate.

    • Pool the organic phases and evaporate to dryness under reduced pressure.

  • Sample Preparation:

    • Redissolve the dried extract in a known volume of methanol.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient could be 10-90% B over 30 minutes, followed by a wash and re-equilibration step. The gradient should be optimized for the specific saquayamycins of interest.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor the elution profile at a wavelength where saquayamycins absorb, typically around 270 nm and 430 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • If a standard is available, create a calibration curve by injecting known concentrations of the this compound standard.

    • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

    • If a standard is not available, relative quantification can be performed by comparing the peak areas between different samples.

Mandatory Visualizations

Experimental Workflow: Gene Function Analysis

The following diagram illustrates a typical workflow for elucidating the function of a gene within the saquayamycin biosynthetic cluster.

Gene_Function_Workflow cluster_In_Silico In Silico Analysis cluster_In_Vivo In Vivo/In Vitro Validation Gene_ID Identify Putative Biosynthetic Gene in Cluster Homology_Search Homology Search (BLAST) Gene_ID->Homology_Search Function_Prediction Predict Gene Function Homology_Search->Function_Prediction Gene_Disruption Gene Disruption (λ-Red Recombination) Function_Prediction->Gene_Disruption Heterologous_Expression Heterologous Expression Function_Prediction->Heterologous_Expression Enzyme_Assay In Vitro Enzyme Assay Function_Prediction->Enzyme_Assay Metabolite_Analysis Metabolite Analysis (HPLC, LC-MS) Gene_Disruption->Metabolite_Analysis Heterologous_Expression->Metabolite_Analysis Structure_Elucidation Structure Elucidation of New Intermediates (NMR) Metabolite_Analysis->Structure_Elucidation Conclusion Confirm Gene Function Metabolite_Analysis->Conclusion Structure_Elucidation->Conclusion Enzyme_Assay->Conclusion

A workflow for the functional analysis of a saquayamycin biosynthetic gene.

Conclusion

The biosynthesis of this compound and its related angucyclines is a complex process involving a type II polyketide synthase, a suite of tailoring enzymes, and a versatile cast of glycosyltransferases. While the general outline of this pathway is understood, further research is needed to fully elucidate the specific enzymatic steps and regulatory mechanisms that govern the production of these potent bioactive molecules. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate this fascinating area of natural product biosynthesis. A deeper understanding of the biosynthesis of saquayamycins will not only expand our knowledge of microbial secondary metabolism but also pave the way for the bioengineering of novel angucycline derivatives with improved therapeutic properties.

References

Whitepaper: Saquayamycin A as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Saquayamycin (B1681451) A, a member of the angucycline class of antibiotics isolated from Streptomyces species, has demonstrated significant potential as an anticancer agent.[1][2] This document provides a comprehensive technical overview of Saquayamycin A and its analogs, focusing on their mechanism of action, in vitro and in vivo cytotoxic activities, and the signaling pathways involved. Quantitative data from various studies are summarized in tabular format for comparative analysis. Detailed experimental protocols for key assays are provided, and crucial molecular pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its therapeutic potential. The evidence suggests that saquayamycins exert their effects through the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways such as PI3K/AKT, marking them as promising candidates for further oncological research and development.

Introduction

The angucycline antibiotics are a large family of polycyclic aromatic polyketides known for their diverse chemical structures and significant biological activities, particularly antibacterial and anticancer properties.[1] Saquayamycins, first isolated from Streptomyces nodosus, are a prominent subgroup of this family.[2] They are glycosides of the aglycone aquayamycin (B1666071) and are structurally characterized by a benz[a]anthracene core.[1][2] this compound, along with its close analogs like Saquayamycin B, has shown potent cytotoxic effects against a range of cancer cell lines, including those resistant to conventional chemotherapeutics like adriamycin.[2][3] This has positioned this compound as a molecule of interest for the development of novel cancer therapies.

Mechanism of Action

The anticancer effects of saquayamycins are multifactorial, involving the induction of programmed cell death (apoptosis), inhibition of cell proliferation and metastasis, and disruption of key cellular signaling cascades.

Induction of Apoptosis

Saquayamycins are potent inducers of apoptosis.[4] Studies on related compounds have shown that they can trigger programmed cell death, a critical mechanism for eliminating cancerous cells.[5] This is often characterized by downstream events such as the cleavage of poly (ADP-ribose) polymerase (PARP). The induction of apoptosis can be mediated through the inhibition of survival signaling pathways and the downregulation of anti-apoptotic proteins like Bcl-2.[6][7]

Cell Cycle Arrest

Inhibition of cancer cell growth is also achieved by halting the cell division cycle.[8][9] Treatment with compounds that damage DNA or disrupt critical cell cycle machinery often leads to arrest at specific checkpoints, such as the G1 or G2/M phase, preventing the proliferation of malignant cells.[7][10] this compound and its analogs likely employ this mechanism to suppress tumor growth, an effect often linked to the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.[7]

Inhibition of Cell Migration and Invasion

The metastatic spread of cancer is a primary cause of mortality. Saquayamycin B has been shown to dose-dependently inhibit the invasion and migration of highly metastatic breast cancer cells (MDA-MB-231).[11][12] This anti-metastatic activity is crucial for a potential anticancer agent, as it suggests a capacity to not only kill primary tumor cells but also to prevent the formation of secondary tumors. This is often achieved by modulating the expression of proteins involved in the epithelial-mesenchymal transition (EMT), such as E-cadherin and N-cadherin.[6]

In Vitro Anticancer Activity

This compound and its related compounds have demonstrated potent cytotoxic activity across a wide spectrum of human cancer cell lines. The tables below summarize the 50% inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) values reported in various studies.

Table 1: Cytotoxic Activity (GI₅₀) of Saquayamycins Against Prostate and Lung Cancer Cell Lines

Compound PC3 (Prostate) GI₅₀ (µM) H460 (Lung) GI₅₀ (µM) Reference
This compound Active (value not specified) --- [1]
Saquayamycin B 0.0075 3.9 [1][4][13]
Saquayamycin H --- 3.3 [1][13]
Saquayamycin J Active (value not specified) --- [1]

| Saquayamycin K | Active (value not specified) | --- |[1] |

Note: "Active" indicates that the compound showed activity, but the specific GI₅₀ value was not provided in the summary. Saquayamycin B showed the highest activity against PC3 cells.[1][4][13]

Table 2: Cytotoxic Activity (IC₅₀) of this compound & B Against Various Cancer Cell Lines | Compound | L-1210 (Mouse Leukemia) | A549 (Lung) | HT-29 (Colon) | Reference | | :--- | :--- | :--- | :--- | | this compound | 0.004 µg/mL | 0.2 µg/mL | 0.06 µg/mL |[3] | | Saquayamycin B | 0.004 µg/mL | 0.2 µg/mL | 0.06 µg/mL |[3] |

Table 3: Cytotoxic Activity (IC₅₀) of Saquayamycin Analogs Against Breast and Colorectal Cancer Cell Lines

Compound Cell Line Cancer Type IC₅₀ (µM) Reference
Moromycin B MCF-7 Breast 0.18 [12]
MDA-MB-231 Breast 0.67 [12]
BT-474 Breast 0.29 [12]
Saquayamycin B₁ MCF-7 Breast 0.16 [12]
MDA-MB-231 Breast 0.29 [12]
BT-474 Breast 0.21 [12]
SW480 Colorectal 0.18 - 0.84 [6][14]
SW620 Colorectal 0.18 - 0.84 [6][14]
Saquayamycin B MCF-7 Breast 0.21 [12]
MDA-MB-231 Breast 0.23 [12]

| | BT-474 | Breast | 0.19 |[12] |

In Vivo Studies

While extensive in vivo data for this compound is limited in the reviewed literature, initial toxicity studies have been performed. The median lethal dose (LD₅₀) in mice via intraperitoneal injection was determined to be between 6.25 and 12.5 mg/kg for both this compound and Saquayamycin B, indicating significant in vivo toxicity that requires careful consideration for therapeutic development.[3] Further xenograft studies are necessary to evaluate the antitumor efficacy of this compound in a living system.[7]

Key Signaling Pathways & Visualizations

The anticancer activity of saquayamycins is linked to the modulation of critical intracellular signaling pathways that control cell survival, proliferation, and apoptosis.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell growth and survival and is abnormally activated in many cancers.[6] Saquayamycin B₁, a close analog of this compound, has been shown to inhibit the proliferation and metastasis of colorectal cancer cells by directly targeting this pathway.[6] It downregulates the protein expression of PI3K and phosphorylated AKT (p-AKT), leading to the suppression of downstream anti-apoptotic signals and promoting cell death.[6]

PI3K_AKT_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT mTOR mTOR pAKT->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) pAKT->Bcl2 Inhibits Apoptosis via... Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Saquayamycin This compound (Analog B1) Saquayamycin->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT pathway by Saquayamycin analogs.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical oncogenic pathway. Constitutive activation of STAT3 is common in many cancers and promotes cell proliferation and survival by upregulating target genes like c-Myc, cyclin D1, and Bcl-xL.[7][15][16] While not directly demonstrated for this compound, inhibition of STAT3 signaling is a known mechanism for other anticancer compounds and represents a plausible target.[7][15][17]

STAT3_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to TargetGenes Target Gene Transcription (c-Myc, Cyclin D1, Bcl-xL) Nucleus->TargetGenes Activates Proliferation Proliferation & Survival TargetGenes->Proliferation Saquayamycin Potential Target: This compound Saquayamycin->STAT3 Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the STAT3 signaling pathway.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the anticancer activity of compounds like this compound.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., PC3, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.001 to 10 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀/GI₅₀ value using non-linear regression analysis.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add this compound (various concentrations) A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent (4h incubation) C->D E 5. Solubilize Formazan (add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: General workflow for a Cell Viability (MTT) Assay.

Wound-Healing (Scratch) Assay

This assay assesses cell migration capabilities.

  • Create Confluent Monolayer: Grow cells in a 6-well plate until they form a confluent monolayer.

  • Create Wound: Use a sterile 200 µL pipette tip to create a linear scratch ("wound") in the monolayer.

  • Wash and Treat: Gently wash with PBS to remove detached cells. Add fresh medium containing a sub-lethal concentration of this compound or a vehicle control.

  • Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different points for each condition and time. Calculate the percentage of wound closure relative to the initial wound area.

Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through an extracellular matrix.

  • Prepare Chambers: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium.

  • Cell Seeding: Seed cancer cells (e.g., 5x10⁴ cells) in the upper chamber in serum-free medium containing this compound or a vehicle control.

  • Add Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 12-24 hours to allow for cell invasion.

  • Fix and Stain: Remove non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the bottom surface with methanol (B129727) and stain with crystal violet.

  • Quantification: Count the number of stained, invaded cells in several microscopic fields.

Structure-Activity Relationship (SAR)

The biological activity of saquayamycins is highly dependent on their chemical structure, particularly the nature and linkage of the sugar residues attached to the angucycline core.[1] For instance, the presence of an aminosugar, as seen in Saquayamycin H, can influence activity against specific cell lines.[1] Furthermore, comparisons between different saquayamycin analogs reveal that even slight modifications to the glycosidic side chains can significantly alter cytotoxic potency, highlighting the importance of the saccharide moieties for the drug's interaction with its molecular targets.[1]

Future Directions & Conclusion

This compound and its analogs are potent anticancer compounds with demonstrated in vitro efficacy against a range of malignancies. Their ability to induce apoptosis, halt the cell cycle, and inhibit key oncogenic pathways like PI3K/AKT underscores their therapeutic promise.

Key future research should focus on:

  • In Vivo Efficacy: Conducting xenograft studies in animal models to validate the in vitro anticancer effects and establish a therapeutic window.

  • Mechanism Elucidation: Further investigation into the precise molecular targets and downstream effects, including the potential role of STAT3 inhibition.

  • Pharmacokinetic & Toxicological Profiling: Comprehensive analysis of the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound to assess its drug-likeness.

  • Analogue Synthesis: Rational design and synthesis of new analogs to improve efficacy and reduce toxicity, guided by SAR studies.

References

The Enigmatic Antibacterial Power of Saquayamycin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biological activity of Saquayamycin A, an angucycline antibiotic, against Gram-positive bacteria. Tailored for researchers, scientists, and drug development professionals, this document delves into the quantitative antibacterial potency, detailed experimental methodologies, and the current understanding of its mechanism of action.

Introduction: The Angucycline Frontier

This compound belongs to the angucycline class of antibiotics, complex aromatic polyketides produced by Streptomyces species.[1][2] While extensively studied for their potent anticancer properties, the antibacterial activities of saquayamycins, particularly this compound, represent a promising area of investigation in the ongoing search for novel antimicrobial agents to combat resistant Gram-positive pathogens. This guide synthesizes the available data to provide a foundational resource for further research and development.

Quantitative Antibacterial Activity

The antibacterial efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following tables summarize the reported MIC values against a range of Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive Bacteria
Bacterial StrainATCC NumberMIC (µg/mL)
Bacillus subtilis66333
Staphylococcus aureus(MRSA) 639c20
Staphylococcus aureusS140
Listeria monocytogenes1393240
Micrococcus luteus931450

Data extracted from Aouiche et al. (2014).

Table 2: Comparative MIC of Saquayamycin C against Gram-positive Bacteria

For comparative purposes, the activity of the related compound Saquayamycin C is also presented.

Bacterial StrainATCC NumberMIC (µg/mL)
Bacillus subtilis66335
Staphylococcus aureus(MRSA) 639c30
Staphylococcus aureusS150
Listeria monocytogenes1393250
Micrococcus luteus931460

Data extracted from Aouiche et al. (2014).

Experimental Protocols

The following section details the methodologies employed in the cited research to determine the antibacterial activity of this compound.

Isolation and Purification of this compound

The workflow for isolating this compound from its producing organism, Streptomyces sp. PAL114, is a critical first step.

Isolation_and_Purification cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Culture Streptomyces sp. PAL114 Culture Centrifugation Centrifugation Culture->Centrifugation Supernatant Cell-free Supernatant Centrifugation->Supernatant DCM_Extraction Dichloromethane Extraction Supernatant->DCM_Extraction Crude_Extract Crude Extract DCM_Extraction->Crude_Extract HPLC High-Performance Liquid Chromatography (HPLC) Crude_Extract->HPLC Pure_Saquayamycin_A Pure this compound HPLC->Pure_Saquayamycin_A MIC_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading Stock_Solution This compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Stock_Solution->Serial_Dilution Bacterial_Inoculum Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculation of Wells Bacterial_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Reading Visual Assessment of Growth (MIC Determination) Incubation->MIC_Reading Proposed_MoA cluster_targets Potential Bacterial Targets cluster_effects Cellular Effects Saquayamycin_A This compound DNA_Gyrase DNA Gyrase / Topoisomerase IV Saquayamycin_A->DNA_Gyrase Inhibition? Cell_Membrane Cell Membrane Saquayamycin_A->Cell_Membrane Interaction? Other_Enzymes Other Essential Enzymes Saquayamycin_A->Other_Enzymes Inhibition? DNA_Damage DNA Damage DNA_Gyrase->DNA_Damage Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Metabolic_Inhibition Metabolic Inhibition Other_Enzymes->Metabolic_Inhibition Bacterial_Cell_Death Bacterial Cell Death DNA_Damage->Bacterial_Cell_Death Membrane_Disruption->Bacterial_Cell_Death Metabolic_Inhibition->Bacterial_Cell_Death

References

Spectroscopic and Structural Elucidation of Saquayamycin A

Author: BenchChem Technical Support Team. Date: December 2025

Saquayamycin A is a member of the angucycline class of antibiotics, a significant group of polycyclic aromatic polyketides known for their cytotoxic and antibacterial activities.[1][2] These compounds are produced by Streptomyces species.[1][2][3] The core structure of saquayamycins is based on the aquayamycin (B1666071) aglycone, which is decorated with various sugar moieties.[1][2] this compound, specifically, features a tetrasaccharide chain, and its structural determination relies on a combination of modern spectroscopic techniques.

Spectroscopic Data

The comprehensive analysis of this compound's structure is achieved through the integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound.

Parameter Value
Molecular Formula C₄₃H₅₀O₁₇
Ionization Mode Electrospray Ionization (ESI)
Observed m/z Data for specific adducts (e.g., [M+H]⁺, [M+Na]⁺) would be listed here, though not explicitly detailed for this compound in the provided results. The molecular formula of a closely related analogue, Saquayamycin H (C₄₃H₄₉NO₁₆), was established by HRESIMS.[1][2]

UV-Visible Spectroscopy

The UV-Vis spectrum provides information about the chromophore of the molecule, which is characteristic of the angucycline core.

Solvent λmax (nm)
Methanol (B129727)218, 280, 330, 575 (for a related mzabimycin)

(Note: Specific λmax values for this compound were not detailed in the search results. The provided values are for a related angucycline, mzabimycin B, to illustrate a typical spectrum).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H, ¹³C, and 2D correlation experiments (like COSY, HSQC, and HMBC), is the cornerstone for elucidating the complex structure of this compound, including the stereochemistry and connectivity of the aglycone and the intricate sugar chain. While a complete, assigned data table for this compound was not fully available in the search results, publications note that its NMR data has been reported and assigned, distinguishing it from other analogues like Saquayamycin B.[1][5]

(A representative table structure is provided below. Populating this would require the original publication with the full data assignment.)

¹H NMR Data (Representative)

Position δH (ppm) Multiplicity (J in Hz)
H-X......
H-Y......

¹³C NMR Data (Representative)

Position δC (ppm)
C-X...
C-Y...

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following methodologies are representative of the protocols used for analyzing angucycline antibiotics like this compound.

General Instrumentation

  • NMR Spectra: Recorded on a Varian Vnmr 500 spectrometer, operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.[1] Chemical shifts are typically referenced to the residual solvent signals.

  • Mass Spectra: High-resolution electrospray ionization mass spectrometry (HRESIMS) is often performed on an Agilent LC/MSD TOF or a similar high-resolution instrument.[1]

  • UV-Vis Spectra: Recorded on a Shimadzu UV-1800 or a comparable UV-Vis spectrophotometer.[1]

Sample Preparation For NMR analysis, the purified compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., CD₃OD, DMSO-d₆, CD₃CN) in a 5 mm NMR tube.[4] For MS and UV-Vis, the sample is dissolved in a suitable spectroscopic grade solvent like methanol or acetonitrile.

NMR Data Acquisition Standard pulse programs are used to acquire 1D (¹H, ¹³C) and 2D spectra. Key 2D experiments include:

  • ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different structural fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Visualization of Workflow

The process of discovering and characterizing a natural product like this compound follows a structured workflow from microbial culture to final structure elucidation.

G Workflow for Natural Product Structure Elucidation cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Determination A Fermentation of Streptomyces sp. B Crude Extract Preparation A->B C Chromatographic Separation (e.g., HPLC) B->C D Pure Compound (this compound) C->D E Mass Spectrometry (HR-ESI-MS) D->E F NMR Spectroscopy (1D & 2D) D->F G UV-Vis Spectroscopy D->G H Data Integration & Analysis E->H F->H G->H I Final Structure Elucidation H->I

Caption: General workflow for the isolation and structural analysis of this compound.

References

Saquayamycin A: A Technical Overview of its Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saquayamycin A is a member of the angucycline class of antibiotics, a group of natural products known for their diverse biological activities. First isolated from Streomyces nodosus, Saquayamycins, including this compound, have demonstrated significant potential as cytotoxic and antimicrobial agents.[1] This technical guide provides a comprehensive overview of the molecular characteristics of this compound, its known biological effects, and detailed protocols for its study.

Molecular Profile

The fundamental properties of this compound are summarized in the table below. This data is essential for its identification, characterization, and use in experimental settings.

PropertyValueSource
Molecular Formula C₄₃H₄₈O₁₆PubChem CID: 70688909
Molecular Weight 820.8 g/mol PubChem CID: 70688909
Monoisotopic Mass 820.29423544 DaPubChem CID: 70688909
Class AngucyclineChEBI
Origin Streptomyces nodosusJ-Stage[1]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its cytotoxic and antimicrobial properties being the most prominent.

Cytotoxic Activity

This compound has shown potent cytotoxic effects against various cancer cell lines. Studies have demonstrated its activity against human prostate cancer (PC-3) and non-small cell lung cancer (H460) cells. It has also been reported to be active against both adriamycin-sensitive and adriamycin-resistant P388 leukemia cells. The cytotoxic effects of related saquayamycins, such as Saquayamycin B1, have been linked to the induction of apoptosis and the inhibition of cell migration and invasion.[2]

Antimicrobial Activity

In addition to its anticancer potential, this compound is active against Gram-positive bacteria. The antimicrobial properties of saquayamycins have been observed against various pathogenic and multi-resistant bacteria and fungi, including Bacillus subtilis and Candida albicans.[3]

Mechanism of Action: PI3K/AKT Signaling Pathway

Research on the closely related Saquayamycin B1 has elucidated a key mechanism of action involving the PI3K/AKT signaling pathway.[2] This pathway is crucial for cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Saquayamycin B1 was found to inhibit the PI3K/AKT pathway, leading to decreased phosphorylation of AKT. This inhibition is associated with the induction of apoptosis and the suppression of epithelial-mesenchymal transition (EMT), a process critical for cancer cell migration and invasion.[2] It is plausible that this compound exerts its cytotoxic effects through a similar mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from a Streptomyces culture, based on methodologies described in the literature.[4] Specific parameters may require optimization depending on the producing strain and culture conditions.

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_analysis Analysis Fermentation 1. Cultivation of Streptomyces sp. Extraction 2. Extraction of Culture Broth Fermentation->Extraction with organic solvent Chromatography1 3. Initial Chromatographic Separation (e.g., Silica (B1680970) Gel) Extraction->Chromatography1 Crude Extract Chromatography2 4. Further Chromatographic Purification (e.g., HPLC) Chromatography1->Chromatography2 Fractions StructureElucidation 5. Structure Elucidation (NMR, MS) Chromatography2->StructureElucidation Purified this compound Purity 6. Purity Assessment StructureElucidation->Purity

Caption: Generalized workflow for the isolation and analysis of this compound.
  • Cultivation: Culture the this compound-producing Streptomyces strain in a suitable liquid medium under optimal conditions for antibiotic production.

  • Extraction: After a sufficient incubation period, extract the culture broth with an organic solvent, such as ethyl acetate, to partition the secondary metabolites, including this compound.

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

  • Chromatographic Separation: Subject the crude extract to a series of chromatographic techniques for purification. This typically involves:

    • Initial Separation: Column chromatography using a stationary phase like silica gel with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate fractions based on polarity.

    • Fine Purification: Further purification of the this compound-containing fractions using high-performance liquid chromatography (HPLC), often with a reverse-phase column.

  • Structure Elucidation and Verification: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines.

  • Cell Seeding: Plate the desired cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in a complete culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent).

  • Incubation: Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be determined.

Western Blot Analysis of the PI3K/AKT Pathway

This protocol describes the investigation of the phosphorylation status of key proteins in the PI3K/AKT pathway in response to this compound treatment.

western_blot_workflow A 1. Cell Treatment & Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., anti-p-AKT, anti-AKT) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis H->I

Caption: Experimental workflow for Western blot analysis.
  • Cell Treatment and Lysis: Treat cells with this compound as described for the MTT assay. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in a sample buffer and then separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT (Ser473), total AKT, and a loading control like β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a digital imaging system or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the effect of this compound on protein phosphorylation.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of saquayamycins through the inhibition of the PI3K/AKT signaling pathway.

PI3K_AKT_Pathway Saquayamycin This compound PI3K PI3K Saquayamycin->PI3K Inhibition AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylation Apoptosis Apoptosis pAKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes

Caption: Proposed inhibition of the PI3K/AKT pathway by this compound.

Conclusion

This compound is a promising natural product with significant cytotoxic and antimicrobial activities. Its potential to modulate the critical PI3K/AKT signaling pathway makes it a compound of high interest for further investigation in drug discovery and development, particularly in the field of oncology. The protocols and information provided in this guide serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this compound and related angucyclines.

References

Saquayamycin A: A Comprehensive Technical Review for Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saquayamycin (B1681451) A is a member of the angucycline class of antibiotics, a group of polycyclic aromatic polyketides produced by Streptomyces species. These compounds are characterized by a benz[a]anthracene core structure, often with complex glycosylation patterns that significantly influence their biological activity. Angucyclines, including saquayamycins, have garnered considerable interest in oncology research due to their potent cytotoxic and antitumor properties. This technical guide provides an in-depth review of the existing literature on Saquayamycin A and its analogues, with a focus on their potential applications in oncology. We will delve into their mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and visualize the implicated signaling pathways.

Cytotoxic Activity of this compound and its Analogues

This compound has demonstrated significant cytotoxic activity against various cancer cell lines. Its efficacy, along with that of other saquayamycin analogues, has been quantified in several studies, typically reported as GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values.

Quantitative Cytotoxicity Data

The following tables summarize the reported cytotoxic activities of this compound and related compounds against a panel of human cancer cell lines.

CompoundCell LineCancer TypeGI50 (µM)Reference
This compound PC3Prostate Cancer0.015[1]
H460Non-Small Cell Lung Cancer4.1[1]
Saquayamycin BPC3Prostate Cancer0.0075[1]
H460Non-Small Cell Lung Cancer3.9[1]
Saquayamycin HH460Non-Small Cell Lung Cancer3.3[1]
Saquayamycin JPC3Prostate Cancer0.01[1]
Saquayamycin KPC3Prostate Cancer0.012[1]
CompoundCell LineCancer TypeIC50 (µM)Reference
Saquayamycin B1SW480Colorectal Cancer0.18 - 0.84
SW620Colorectal Cancer0.18 - 0.84
Saquayamycin E--1.8[1]
Saquayamycin F--2.0[1]

Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound are not yet fully elucidated, research on closely related analogues, particularly Saquayamycin B1, has provided significant insights into the potential mechanisms of action for this class of compounds. The primary mode of action appears to involve the induction of apoptosis and the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of the PI3K/AKT Signaling Pathway

Studies on Saquayamycin B1 have demonstrated its ability to suppress the proliferation, invasion, and migration of human colorectal cancer cells by inhibiting the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a common feature in many cancers.

The proposed mechanism involves the downregulation of key components of this pathway, leading to the induction of apoptosis and the reversal of the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invasive.

PI3K_AKT_Saquayamycin cluster_pathway PI3K/AKT Signaling Pathway cluster_outcomes Cellular Outcomes Saquayamycin This compound (inferred from B1) PI3K PI3K Saquayamycin->PI3K Inhibits AKT AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylation Bcl2 Bcl-2 pAKT->Bcl2 Activates Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes EMT Epithelial-Mesenchymal Transition (EMT) pAKT->EMT Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax Bax Bax->Apoptosis Promotes Metastasis Invasion & Metastasis EMT->Metastasis Leads to

Caption: Proposed mechanism of this compound via PI3K/AKT pathway inhibition.

Structure-Activity Relationship (SAR)

The cytotoxic activity of saquayamycins is significantly influenced by their chemical structure, particularly the nature, number, and linkage of the sugar residues attached to the angucycline core.[1]

Key SAR observations include:

  • Glycosylation: The presence and complexity of the sugar moieties are crucial for cytotoxic activity. Generally, a greater number of sugar residues correlates with higher potency.

  • Sugar Moieties: The specific type of sugar is important. For instance, the presence of an aminosugar, like the rednose found in Saquayamycin H, can enhance activity against certain cell lines.[1]

  • Linkage: The way the sugars are linked to the aglycone and to each other can affect the molecule's rigidity and, consequently, its biological activity.[1]

Experimental Protocols

The following provides a generalized yet detailed methodology for assessing the cytotoxic activity of this compound, based on commonly used protocols for angucycline compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the measurement of cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., PC3, H460) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • This compound is dissolved in DMSO to create a stock solution.

  • Serial dilutions of this compound are prepared in culture medium.

  • The culture medium in the wells is replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

3. Incubation and Assay:

  • The plates are incubated for a specified period (e.g., 48-72 hours).

  • Following incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • The medium is then removed, and the formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

4. Data Acquisition and Analysis:

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The GI50 or IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Workflow start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells into 96-well Plates culture->seed adhere Allow Cells to Adhere (24h) seed->adhere prepare Prepare Serial Dilutions of this compound adhere->prepare treat Treat Cells with This compound adhere->treat prepare->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate Viability & Determine GI50/IC50 read->analyze end End analyze->end

Caption: Workflow for a typical MTT-based cytotoxicity assay.

In Vivo Studies

A comprehensive review of the current literature reveals a notable absence of published in vivo studies specifically investigating the anti-tumor efficacy of this compound in preclinical animal models. While the in vitro data are promising, further research is required to evaluate its therapeutic potential, pharmacokinetics, and toxicity profile in a whole-organism setting. The development of such studies will be a critical next step in advancing this compound as a potential candidate for cancer therapy.

Conclusion and Future Directions

This compound, a member of the angucycline family of natural products, exhibits potent cytotoxic activity against a range of cancer cell lines, with its efficacy being highly dependent on its chemical structure. While the precise mechanism of action for this compound remains to be fully elucidated, studies on closely related analogues strongly suggest the inhibition of the PI3K/AKT signaling pathway as a key molecular event.

For drug development professionals and researchers, this compound represents a promising scaffold for the development of novel anticancer agents. Future research should focus on:

  • Elucidating the specific molecular targets of this compound.

  • Conducting in vivo studies to assess its anti-tumor efficacy, pharmacokinetics, and safety profile.

  • Synthesizing and evaluating new analogues to optimize potency and drug-like properties based on the established structure-activity relationships.

A deeper understanding of the biological activities of this compound will be instrumental in unlocking its full therapeutic potential in the field of oncology.

References

Methodological & Application

Application Notes and Protocol for the HPLC Purification of Saquayamycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saquayamycin A is a member of the angucycline class of antibiotics, which are known for their cytotoxic and antibacterial activities.[1] It is produced by fermentation of Streptomyces species, such as Streptomyces nodosus.[2] Structurally, this compound is a glycoside of aquayamycin.[2] A critical characteristic of this compound is its instability under acidic conditions and its propensity to convert to Saquayamycin B upon contact with silica (B1680970) gel.[1] This instability necessitates a carefully designed purification protocol to isolate the compound in its pure form.

This document provides a detailed protocol for the purification of this compound from a crude extract using preparative High-Performance Liquid Chromatography (HPLC). Given the compound's sensitivity, a reverse-phase HPLC method is employed to avoid the use of silica-based stationary phases and acidic mobile phases.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValue/DescriptionSource
Molecular Formula C₄₃H₄₈O₁₆[1]
Appearance Orange-red solid[1]
UV-Vis λmax 218 nm, 433 nm[1][3]
Fluorescence Orange fluorescence under long UV light (365 nm)[1]
Stability Unstable in acidic conditions; sensitive to silica gel[1]

Experimental Protocol: Preparative HPLC Purification

This protocol is designed for the purification of this compound from a pre-processed microbial extract.

Sample Preparation
  • Obtain a crude extract of this compound from the fermentation broth of a producing microorganism (e.g., Streptomyces sp.). The extraction is typically performed using an organic solvent like ethyl acetate (B1210297).

  • Evaporate the organic solvent from the crude extract under reduced pressure to yield a solid residue.

  • Redissolve the dried extract in a minimal amount of a suitable solvent that is compatible with the HPLC mobile phase. A mixture of methanol (B129727) and water or dimethyl sulfoxide (B87167) (DMSO) is recommended. The final concentration should be optimized to avoid column overloading, typically in the range of 10-50 mg/mL.

  • Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Instrumentation and Conditions

The following parameters are recommended for the preparative HPLC purification of this compound.

ParameterSpecification
HPLC System Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a photodiode array (PDA) or UV-Vis detector.
Column C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size). The use of a C18 column is crucial to avoid the degradation of this compound that occurs with silica-based columns.
Mobile Phase A Water (H₂O), HPLC grade. To maintain a neutral pH and prevent degradation, the use of a buffer is recommended. A neutral pH buffer such as 10 mM ammonium (B1175870) acetate is a suitable choice.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH), HPLC grade.
Gradient Elution A linear gradient from 30% B to 100% B over 40 minutes is a good starting point. The gradient should be optimized based on the separation of the target peak from impurities observed in analytical runs.
Flow Rate 15-20 mL/min (This should be adjusted based on the column dimensions and manufacturer's recommendations).
Column Temperature 25 °C
Detection Wavelength Monitoring at 433 nm is recommended for selective detection of this compound. A secondary wavelength of 218 nm can also be monitored. A photodiode array (PDA) detector is ideal for monitoring the entire UV-Vis spectrum.
Injection Volume 1-5 mL, depending on the sample concentration and column capacity.
Fraction Collection and Post-Purification Processing
  • Collect fractions corresponding to the peak of this compound based on the real-time chromatogram. Automated fraction collectors are recommended for precise collection.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions containing this compound.

  • Remove the organic solvent (acetonitrile or methanol) from the pooled fractions using a rotary evaporator.

  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain pure this compound as a solid.

  • Store the purified this compound at -20°C or below in the dark to prevent degradation.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Start Crude Extract Dissolve Dissolve in Methanol/Water Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into Preparative HPLC Filter->Inject Separate Gradient Elution (C18 Column) Inject->Separate Detect UV-Vis Detection (433 nm) Separate->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Evaporation Pool->Evaporate Lyophilize Lyophilization Evaporate->Lyophilize Final Pure this compound Lyophilize->Final

Caption: Workflow for the HPLC purification of this compound.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the properties of this compound and the chosen purification strategy.

Purification_Strategy_Logic cluster_properties Physicochemical Properties of this compound cluster_strategy HPLC Purification Strategy cluster_outcome Desired Outcome Prop1 Acid Instability Strat2 Avoid Acidic Mobile Phase (Use Neutral pH) Prop1->Strat2 dictates Prop2 Silica Gel Sensitivity Strat1 Use Reverse-Phase HPLC (C18) Prop2->Strat1 necessitates Prop3 UV-Vis Absorbance (λmax ≈ 433 nm) Strat3 Set Detection Wavelength to 433 nm Prop3->Strat3 informs Outcome High Purity this compound Strat1->Outcome Strat2->Outcome Strat3->Outcome

Caption: Rationale for the this compound purification strategy.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of Saquayamycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saquayamycin A is a member of the angucycline class of antibiotics, known for their potent cytotoxic and antibacterial activities. Structurally, it is a complex glycoside featuring a benz[a]anthraquinone core. Understanding the fragmentation pattern of this compound in mass spectrometry is crucial for its identification, structural elucidation, and metabolic studies, which are vital in drug discovery and development. This document provides a detailed, albeit proposed, fragmentation analysis of this compound, a standard protocol for its mass spectrometric analysis, and an overview of its potential mechanism of action through the PI3K/AKT signaling pathway.

Molecular Structure

  • Compound: this compound

  • Molecular Formula: C₄₃H₄₈O₁₆[1][2]

  • Molecular Weight: 820.8 g/mol [1][2]

  • Monoisotopic Mass: 820.2942 Da[1]

Proposed Mass Spectrometry Fragmentation Pattern

Due to the limited availability of specific experimental tandem mass spectrometry (MS/MS) data for this compound in publicly accessible literature, the following fragmentation pattern is proposed based on the known fragmentation behavior of angucycline glycosides. The primary fragmentation events in glycosylated natural products typically involve the sequential loss of sugar moieties. Angucycline-type compounds, in particular, often exhibit a characteristic loss of the sugar unit at the C-3 position.

Table 1: Proposed MS/MS Fragmentation of this compound ([M+H]⁺)

Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
821.2942-[M+H]⁺
695.2521C₆H₈O₄ (Aculose)[M+H - Aculose]⁺
583.1999C₁₂H₁₆O₇ (Aculose + Rhodinose)[M+H - Aculose - Rhodinose]⁺
427.1231C₁₈H₂₄O₁₀ (Aculose + Rhodinose (B1234984) + Olivose)[M+H - Aculose - Rhodinose - Olivose]⁺ (Aglycone)

Note: The m/z values are calculated based on the monoisotopic mass of this compound and its constituent sugars. These are theoretical values and may differ slightly from experimental results.

Experimental Protocol for Mass Spectrometry Analysis

This protocol outlines a general procedure for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation

  • Dissolve a pure sample of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of 1 mg/mL to create a stock solution.

  • Dilute the stock solution with the initial mobile phase solvent to a working concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure proper separation, for example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, capable of MS/MS.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • MS Scan Range: m/z 100-1000.

  • MS/MS Analysis:

    • Select the precursor ion for this compound ([M+H]⁺ at m/z 821.3).

    • Use Collision-Induced Dissociation (CID) for fragmentation.

    • Apply a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound is expected to initiate with the cleavage of the glycosidic bonds, leading to the loss of the sugar units. The proposed pathway begins with the loss of the terminal aculose moiety, followed by the rhodinose and finally the C-glycosidically linked olivose, to yield the aglycone.

G M This compound [M+H]⁺ m/z 821.3 F1 [M+H - Aculose]⁺ m/z 695.3 M->F1 - C₆H₈O₄ F2 [M+H - Aculose - Rhodinose]⁺ m/z 583.2 F1->F2 - C₆H₁₀O₃ F3 Aglycone [M+H - Aculose - Rhodinose - Olivose]⁺ m/z 427.1 F2->F3 - C₆H₁₂O₃

Proposed fragmentation pathway of this compound.

Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

While the direct signaling pathway of this compound is not extensively documented, studies on its close analogue, Saquayamycin B1, have shown potent inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers. It is plausible that this compound exerts its cytotoxic effects through a similar mechanism.

G cluster_0 Cell Signaling Cascade Saquayamycin This compound PI3K PI3K Saquayamycin->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K pAKT p-AKT (Active) PIP3->pAKT Activation AKT AKT AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes Apoptosis Apoptosis pAKT->Apoptosis Inhibits

Inhibition of the PI3K/AKT signaling pathway.

Conclusion

This application note provides a foundational understanding of the mass spectrometric behavior of this compound and its likely mechanism of cytotoxic action. While the fragmentation data presented is based on theoretical knowledge of similar compounds, the provided protocol offers a robust starting point for researchers to generate empirical data. Further experimental validation is necessary to confirm the proposed fragmentation pathway. The inhibition of the PI3K/AKT pathway by related compounds suggests a promising avenue for future research into the therapeutic potential of this compound.

References

Application Notes and Protocols: In Vitro Cytotoxicity of Saquayamycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saquayamycin A is a member of the angucycline group of antibiotics, a class of polycyclic aromatic polyketides known for their diverse biological activities, including potent anticancer properties.[1] These compounds are produced by Streptomyces species.[1][2] this compound and its analogs have demonstrated significant cytotoxic effects against a variety of cancer cell lines, making them promising candidates for further investigation in drug development.[1][3][4] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound and summarizes available quantitative data on its activity.

Quantitative Data Summary

The cytotoxic and growth-inhibitory activities of this compound and its related compounds have been evaluated in several cancer cell lines. The following table summarizes the reported 50% growth inhibition (GI50) values.

CompoundCell LineCell TypeIncubation TimeGI50 (µM)Reference
This compoundPC-3Human Prostate Cancer48 hrActive (exact value not specified, but among the most active)[1]
Saquayamycin BPC-3Human Prostate Cancer48 hr0.0075[1][3]
Saquayamycin HH460Human Non-Small Cell Lung CancerNot Specified3.3[1][3]
Saquayamycin BH460Human Non-Small Cell Lung CancerNot Specified3.9[1][3]
Saquayamycin JPC-3Human Prostate Cancer48 hrActive[1][3]
Saquayamycin KPC-3Human Prostate Cancer48 hrActive[1][3]

Mechanism of Action: Induction of Apoptosis via mTOR Signaling Pathway

This compound and related angucyclines are understood to induce cytotoxicity through the induction of apoptosis.[5] The proposed mechanism involves the inhibition of peroxiredoxin 1 (Prx1), which leads to an accumulation of reactive oxygen species (ROS). This increase in oxidative stress subsequently inhibits the mTORC1-mediated phosphorylation of 4E-BP1, a key regulator of protein synthesis, ultimately leading to apoptosis and tumor suppression.

SaquayamycinA_Pathway SaquayamycinA This compound Prx1 Peroxiredoxin 1 (Prx1) SaquayamycinA->Prx1 inhibits ROS Reactive Oxygen Species (ROS) Prx1->ROS reduces mTORC1 mTORC1 ROS->mTORC1 inhibits p4EBP1 p-4E-BP1 (Phosphorylated) mTORC1->p4EBP1 phosphorylates Apoptosis Apoptosis p4EBP1->Apoptosis inhibits

Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

Two common and reliable methods for assessing in vitro cytotoxicity are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692) product.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Target cancer cell line (e.g., PC-3, H460)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Protocol:

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 4: Assay seed Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) incubate1 Incubate for 24 hours (37°C, 5% CO2) seed->incubate1 treat Treat cells with varying concentrations of this compound incubate1->treat incubate2 Incubate for desired period (e.g., 48 hours) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance (e.g., 570 nm) solubilize->read

Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to the untreated control wells. The IC50 value can then be determined by plotting the percentage of viability against the log of the this compound concentration.

Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • This compound stock solution

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Protocol:

LDH_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment & Incubation cluster_assay Day 4: Assay seed Seed cells in a 96-well plate incubate1 Incubate for 24 hours seed->incubate1 treat Treat cells with this compound incubate1->treat incubate2 Incubate for desired period treat->incubate2 transfer Transfer supernatant to a new plate incubate2->transfer add_reagent Add LDH reaction mixture transfer->add_reagent incubate3 Incubate at room temperature add_reagent->incubate3 add_stop Add stop solution incubate3->add_stop read Read absorbance (e.g., 490 nm) add_stop->read

Workflow for the LDH cytotoxicity assay.

Detailed Steps:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to also include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the wavelength specified in the kit's protocol (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the treated, spontaneous release, and maximum release wells according to the formula provided in the assay kit.

Conclusion

This compound demonstrates significant cytotoxic potential against various cancer cell lines. The provided protocols for the MTT and LDH assays offer robust methods for quantifying its cytotoxic effects. Further investigation into the mTOR signaling pathway and its downstream effectors will provide a more comprehensive understanding of the mechanism of action of this promising anticancer agent.

References

Application Notes and Protocols for Cell Viability Assays: Saquayamycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saquayamycin A is a member of the angucycline class of antibiotics, known for their potent cytotoxic activities against various cancer cell lines.[1][2][3] This document provides detailed application notes and experimental protocols for assessing the effects of this compound on cell viability, with a primary focus on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Additionally, protocols for investigating the underlying mechanisms, such as the analysis of signaling pathways and cell cycle progression, are included.

Data Presentation: Cytotoxicity of this compound and its Analogs

The cytotoxic effects of this compound and its related compounds have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized in the table below.

CompoundCell LineAssay TypeIncubation TimeIC50 / GI50 (µM)Reference
This compound PC-3 (Prostate Cancer)Cell Viability48 hours0.10 µM (GI50)[1][3]
H460 (Non-small cell lung cancer)Cell Viability48 hours6.2 µM (GI50)[1][3]
Saquayamycin BPC-3 (Prostate Cancer)Cell Viability48 hours0.0075 µM (GI50)[1][3]
H460 (Non-small cell lung cancer)Cell Viability48 hours3.9 µM (GI50)[1][3]
MDA-MB-231 (Breast Cancer)MTTNot SpecifiedNot Specified[4]
Saquayamycin B1SW480 (Colorectal Cancer)MTT48 hours0.18 µM (IC50)
SW620 (Colorectal Cancer)MTT48 hours0.26 µM (IC50)
LoVo (Colorectal Cancer)MTT48 hours0.63 µM (IC50)
HT-29 (Colorectal Cancer)MTT48 hours0.84 µM (IC50)
Saquayamycin HH460 (Non-small cell lung cancer)Cell Viability48 hours3.3 µM (GI50)[1][3]
Saquayamycin JPC-3 (Prostate Cancer)Cell Viability48 hoursNot Specified[1][3]
Saquayamycin KPC-3 (Prostate Cancer)Cell Viability48 hoursNot Specified[1][3]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is designed to assess the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • Target cancer cell line (e.g., PC-3, H460)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a final concentration of 5 x 10^4 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Workflow for MTT Assay

MTT_Workflow A Cell Seeding (5,000 cells/well) B Overnight Incubation (37°C, 5% CO2) A->B C This compound Treatment (Serial Dilutions) B->C D Incubation (e.g., 48 hours) C->D E Add MTT Solution (10 µL/well) D->E F Incubation (4 hours) E->F G Remove Medium & Add Solubilization Solution (100 µL/well) F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate % Viability & IC50) H->I

Caption: A schematic overview of the MTT assay workflow.

Analysis of PI3K/Akt Signaling Pathway by Western Blot

This protocol describes how to analyze the activation state of the PI3K/Akt signaling pathway in response to this compound treatment.

Materials:

  • This compound-treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound at the desired concentrations and time points.

    • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze the effect of this compound on cell cycle distribution.

Materials:

  • This compound-treated and untreated cells

  • PBS

  • 70% ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvest and Fixation:

    • Harvest approximately 1 x 10^6 cells for each condition.

    • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate the cells on ice for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow A Cell Treatment with This compound B Harvest and Wash Cells A->B C Fixation with Cold 70% Ethanol B->C D Wash with PBS C->D E Stain with Propidium Iodide and RNase A D->E F Incubation in the Dark E->F G Flow Cytometry Analysis F->G H Data Interpretation (G0/G1, S, G2/M phases) G->H

Caption: A flowchart illustrating the key steps in cell cycle analysis.

Signaling Pathways

Saquayamycin B1, a close analog of this compound, has been shown to induce apoptosis and inhibit cell migration and invasion in human colorectal cancer cells by targeting the PI3K/Akt signaling pathway. This inhibition leads to a decrease in the phosphorylation of Akt and subsequently affects downstream targets, including the anti-apoptotic protein Bcl-2.

PI3K/Akt Signaling Pathway Inhibition by Saquayamycin

PI3K_Akt_Pathway cluster_cell Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Saquayamycin This compound/B1 Saquayamycin->PI3K Inhibits Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Bcl2 Bcl-2 pAkt->Bcl2 Inhibits Apoptosis via Bcl-2 Regulation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Saquayamycin inhibits the PI3K/Akt signaling pathway.

References

Application Notes and Protocols: Saquayamycin A in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saquayamycin A, a member of the angucycline class of antibiotics, has demonstrated cytotoxic activity against various cancer cell lines. This document provides detailed application notes and protocols for investigating the potential of this compound as a therapeutic agent in prostate cancer research. The information is curated for researchers, scientists, and professionals in drug development, offering a framework for studying its mechanism of action and efficacy in prostate cancer models.

Data Presentation: Cytotoxicity

This compound has shown cytotoxic effects on the human prostate cancer cell line, PC-3. The following table summarizes the available quantitative data on the growth inhibition of this compound and its related compounds.

CompoundCell LineAssay DurationGI50 (µM)Reference
This compound PC-3 48 hr Active (Specific GI50 not provided, but noted as one of the most active) [1][2]
Saquayamycin BPC-348 hr0.0075[1][2]
Saquayamycin JPC-348 hrActive[1][2]
Saquayamycin KPC-348 hrActive[1][2]

Postulated Mechanism of Action and Signaling Pathways

While the specific molecular mechanism of this compound in prostate cancer has not been fully elucidated, research on related angucyclines, such as Saquayamycin B1, suggests a potential inhibitory role in the PI3K/Akt signaling pathway.[3][4][5] This pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its aberrant activation is a frequent event in prostate cancer.[6][7][8]

Therefore, it is hypothesized that this compound may exert its anti-cancer effects in prostate cancer cells by:

  • Inhibiting the PI3K/Akt signaling pathway , leading to decreased cell survival and proliferation.

  • Inducing apoptosis (programmed cell death).

  • Causing cell cycle arrest , preventing cancer cells from dividing.

The following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow to investigate the effects of this compound.

digraph "Saquayamycin_A_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes Saquayamycin_A [label="this compound", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; pAkt [label="p-Akt (Active)", fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="Downstream Effectors\n(e.g., mTOR, Bad, NF-κB)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Saquayamycin_A -> PI3K [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#202124"]; PI3K -> Akt [color="#5F6368"]; Akt -> pAkt [label="Phosphorylation", color="#5F6368", fontcolor="#202124"]; pAkt -> Downstream [color="#5F6368"]; Downstream -> Proliferation [color="#5F6368"]; Downstream -> Apoptosis [arrowhead=tee, color="#5F6368"]; }

Figure 1: Hypothesized PI3K/Akt signaling pathway inhibition by this compound.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes start [label="Start: Treat Prostate Cancer Cells\n(e.g., PC-3, LNCaP, DU-145)\nwith this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cytotoxicity [label="Cell Viability Assay\n(MTT Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Apoptosis Assay\n(Annexin V/PI Staining)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_cycle [label="Cell Cycle Analysis\n(Propidium Iodide Staining)", fillcolor="#34A853", fontcolor="#FFFFFF"]; western_blot [label="Western Blot Analysis\n(PI3K/Akt pathway proteins,\napoptosis & cell cycle markers)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis and\nInterpretation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> cytotoxicity; start -> apoptosis; start -> cell_cycle; start -> western_blot; cytotoxicity -> data_analysis; apoptosis -> data_analysis; cell_cycle -> data_analysis; western_blot -> data_analysis; }

Figure 2: General experimental workflow for this compound studies.

Experimental Protocols

The following are detailed protocols for key experiments to assess the application of this compound in prostate cancer research. These protocols are based on standard methodologies and can be adapted to specific experimental needs.

Cell Culture
  • Cell Lines: PC-3 (androgen-independent), LNCaP (androgen-dependent), DU-145 (androgen-independent) prostate cancer cell lines.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on Saquayamycins.[1]

  • Cell Seeding: Plate prostate cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Treatment: The following day, replace the medium with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.001 to 10 µM) or a DMSO control.

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration that causes 50% growth inhibition).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is a standard method for detecting apoptosis by flow cytometry.[9][10]

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a T25 flask and treat with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines a standard procedure for analyzing cell cycle distribution.[2][11][12]

  • Cell Seeding and Treatment: Culture prostate cancer cells and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle (G0/G1, S, and G2/M) are determined by the intensity of the PI fluorescence.

Western Blot Analysis

This is a general protocol for analyzing protein expression levels.[13][14]

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3, Cyclin D1, p21, p27) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Concluding Remarks

These application notes and protocols provide a comprehensive guide for initiating research into the effects of this compound on prostate cancer. The provided data and hypothesized mechanisms, along with detailed experimental procedures, will enable researchers to systematically evaluate its potential as a novel anti-cancer agent. Further investigation is warranted to confirm the proposed mechanisms and to explore the full therapeutic potential of this compound in prostate cancer.

References

Application Notes and Protocols: Investigating the Effects of Saquayamycin A on Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the effects of Saquayamycin A, a known angucycline antibiotic, on lung cancer cell lines. This document includes summaries of cytotoxic activity, detailed experimental protocols for key assays, and visualizations of experimental workflows and a proposed signaling pathway.

Data Presentation

The cytotoxic effects of this compound and its analogs have been evaluated in non-small cell lung cancer (NSCLC) cell lines. The available quantitative data is summarized in the table below.

CompoundCell LineAssayMeasurementValue (µM)Reference
This compoundH460Cell ViabilityGI506.195[1]
Saquayamycin HH460Cell ViabilityGI503.3[2]
Saquayamycin BH460Cell ViabilityGI503.9[2]

Note: GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. Further studies are required to determine the IC50 (half-maximal inhibitory concentration) of this compound in a broader range of lung cancer cell lines, including A549.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are general protocols that can be adapted for studying the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on lung cancer cells.

Materials:

  • Lung cancer cell lines (e.g., A549, H460)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed lung cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth media and allow them to adhere overnight.[1]

  • The following day, replace the media with 100 µL of fresh media containing serial dilutions of this compound or a DMSO control.[1]

  • Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50/IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

Materials:

  • Lung cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[3]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Add 400 µL of 1X Binding Buffer to each tube.[3]

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Lung cancer cells

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation in key signaling pathways, such as the mTOR pathway, following treatment with this compound.

Materials:

  • Lung cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., phospho-mTOR, mTOR, phospho-Akt, Akt, phospho-p70S6K, p70S6K, phospho-4E-BP1, 4E-BP1, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Visualizations

Experimental Workflow

G cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Lung Cancer Cells (A549, H460) treat Treat with this compound (various concentrations) start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI Staining) treat->apoptosis cell_cycle Cell Cycle (PI Staining) treat->cell_cycle western_blot Protein Analysis (Western Blot) treat->western_blot gi50 Determine GI50/IC50 viability->gi50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression western_blot->protein_exp

Caption: Experimental workflow for studying this compound.

Proposed Signaling Pathway

This compound and its analogs have been shown to inhibit the phosphorylation of 4E-BP1, a key downstream effector of the mTOR signaling pathway.[5] This pathway is crucial for cell growth, proliferation, and survival. The following diagram illustrates the proposed mechanism of action for this compound in lung cancer cells.

G cluster_upstream cluster_mTORC1 cluster_downstream cluster_cellular_effects RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTORC1 Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K fourEBP1 4E-BP1 mTOR->fourEBP1 SaquayamycinA This compound SaquayamycinA->mTOR Inhibits Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Cell_Survival Cell Survival Protein_Synthesis->Cell_Survival

Caption: Proposed mTOR signaling pathway inhibition.

References

Investigating Saquayamycin A in Breast Cancer Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saquayamycin A is a member of the angucycline class of antibiotics, a group of natural products known for their diverse biological activities, including potent antitumor effects. This document provides detailed application notes and experimental protocols for investigating the efficacy of this compound and its closely related, more stable analog, Saquayamycin B, in preclinical breast cancer models. Due to the inherent instability of this compound, which can readily convert to Saquayamycin B, much of the available experimental data pertains to the latter. These notes will therefore focus on the established activities of Saquayamycin B while providing a framework for the evaluation of this compound.

The primary mechanism of action for many angucycline antibiotics involves the induction of apoptosis through mitochondrial-dependent pathways and the generation of oxidative stress.[1][2] While the precise signaling pathways affected by Saquayamycins in breast cancer are still under investigation, studies on the related compound Saquayamycin B1 in colorectal cancer suggest a potential role for the inhibition of the PI3K/Akt signaling pathway.[3][4]

Quantitative Data Summary

The following tables summarize the reported cytotoxic activities of Saquayamycin B in various human breast cancer cell lines.

Table 1: Cytotoxicity of Saquayamycin B in Human Breast Cancer Cell Lines

Cell LineReceptor StatusIC50 (µM)Reference
MCF-7ER+, PR+, HER2-0.16 - 0.67[1]
MDA-MB-231ER-, PR-, HER2- (Triple-Negative)0.16 - 0.67[1]
BT-474ER+, PR+/-, HER2+0.16 - 0.67[1]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathway affected by Saquayamycins and a general workflow for its investigation in breast cancer models.

G cluster_0 Saquayamycin Action Saquayamycin This compound/B PI3K PI3K Saquayamycin->PI3K Inhibition Akt Akt PI3K->Akt Activation CellGrowth Cell Growth & Proliferation Akt->CellGrowth Promotion CellSurvival Cell Survival Akt->CellSurvival Promotion Migration Cell Migration Akt->Migration Promotion Invasion Cell Invasion Akt->Invasion Promotion

Caption: Putative PI3K/Akt signaling pathway inhibited by Saquayamycins.

G cluster_workflow Experimental Workflow start Breast Cancer Cell Lines (MCF-7, MDA-MB-231, BT-474) treatment Treat with This compound/B start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity migration Migration Assay (Wound Healing) treatment->migration invasion Invasion Assay (Transwell) treatment->invasion apoptosis Apoptosis & Cell Cycle Analysis (Flow Cytometry) treatment->apoptosis pathway Western Blot (PI3K/Akt pathway proteins) treatment->pathway end Data Analysis & Interpretation cytotoxicity->end migration->end invasion->end apoptosis->end pathway->end

Caption: Workflow for evaluating this compound/B in breast cancer cells.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound/B on breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, BT-474)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound/B stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound/B in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Wound Healing (Scratch) Assay

This protocol assesses the effect of this compound/B on the migration of breast cancer cells, particularly the highly metastatic MDA-MB-231 cell line.

Materials:

  • MDA-MB-231 cells

  • Complete growth medium

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a cell scraper

  • This compound/B

  • Microscope with a camera

Procedure:

  • Seed MDA-MB-231 cells in a 6-well or 12-well plate and grow to form a confluent monolayer.

  • Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the PBS with a fresh complete medium containing different concentrations of this compound/B or a vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different points for each condition and time point.

  • Calculate the percentage of wound closure to determine the effect on cell migration.[5]

Transwell Invasion Assay

This protocol evaluates the effect of this compound/B on the invasive potential of breast cancer cells.

Materials:

  • MDA-MB-231 cells

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel Basement Membrane Matrix

  • Serum-free medium

  • Complete growth medium (chemoattractant)

  • This compound/B

  • Cotton swabs

  • Methanol

  • Crystal Violet stain

Procedure:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Harvest and resuspend MDA-MB-231 cells in serum-free medium.

  • Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the inserts in the serum-free medium containing different concentrations of this compound/B or a vehicle control.

  • Add complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber.

  • Incubate for 24-48 hours at 37°C and 5% CO2.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the fixed cells with Crystal Violet.

  • Count the number of stained cells in several random fields under a microscope.

  • Compare the number of invading cells between the treated and control groups to assess the anti-invasive effect.[5]

References

Application Notes and Protocols for Saquayamycin A in Targeting Adriamycin-Resistant Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saquayamycin A is a member of the angucycline group of antibiotics, first isolated from Streptomyces nodosus.[1] Early research has demonstrated its inhibitory action against both adriamycin-sensitive and, notably, adriamycin-resistant P388 leukemia cells, highlighting its potential as a therapeutic agent in the challenging context of drug-resistant hematological malignancies.[1][2] This document provides a detailed overview of this compound's application in targeting these resistant cells, including available quantitative data, comprehensive experimental protocols for its evaluation, and visual representations of relevant biological pathways and workflows.

While specific quantitative data on this compound's effects on adriamycin-resistant leukemia cell lines are limited in publicly available literature, this document compiles the existing data and provides robust protocols to enable researchers to generate such critical information.

Quantitative Data Summary

The cytotoxic potential of this compound and its analogs has been evaluated in various cancer cell lines. The following tables summarize the available data. Researchers are encouraged to use the provided protocols to generate specific IC50 values for adriamycin-resistant leukemia cell lines of interest.

Table 1: Cytotoxic Activity of this compound and Analogs

CompoundCell LineAssay TypeValue (µM)Reference
This compound PC-3 (Prostate Cancer)GI50Not explicitly stated, but active[3]
Saquayamycin BPC-3 (Prostate Cancer)GI500.0075[3]
Saquayamycin HH460 (Non-small cell lung cancer)GI503.3[3]
Saquayamycin BH460 (Non-small cell lung cancer)GI503.9[3]

Note: GI50 represents the concentration for 50% growth inhibition.

Postulated Mechanism of Action and Signaling Pathway

The precise signaling pathway of this compound in adriamycin-resistant leukemia cells has not been fully elucidated. However, based on the mechanisms of other angucycline antibiotics and common pathways involved in chemotherapy resistance and apoptosis, a plausible mechanism involves the induction of apoptosis through the modulation of key signaling cascades such as the PI3K/Akt pathway, which is frequently dysregulated in leukemia.

G SaquayamycinA This compound CellSurface Cell Membrane Bax Bax (Pro-apoptotic) SaquayamycinA->Bax Activation? PI3K PI3K CellSurface->PI3K Inhibition? Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Bcl2->Bax Mitochondria Mitochondria Bax->Mitochondria Promotes CytochromeC Cytochrome c Release Mitochondria->CytochromeC Leads to Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Postulated signaling pathway for this compound-induced apoptosis in leukemia cells.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on adriamycin-resistant leukemia cells.

Cell Culture of Adriamycin-Resistant Leukemia Cells

Objective: To maintain and propagate adriamycin-resistant leukemia cell lines for subsequent experiments.

Materials:

  • Adriamycin-resistant leukemia cell line (e.g., P388/ADR)

  • Appropriate culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Adriamycin (for maintaining resistance)

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Hemocytometer or automated cell counter

Protocol:

  • Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • To maintain the resistant phenotype, supplement the culture medium with a maintenance concentration of Adriamycin (concentration to be determined empirically for the specific cell line).

  • Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • Passage cells every 2-3 days by centrifuging at 300 x g for 5 minutes, removing the supernatant, and resuspending the cell pellet in fresh, pre-warmed medium.

  • Prior to any experiment, culture the cells in adriamycin-free medium for at least one passage to avoid interference from the drug.

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and establish its IC50 value.

G start Start seed_cells Seed Leukemia Cells (96-well plate) start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_saqA Add this compound (serial dilutions) incubate1->add_saqA incubate2 Incubate (48-72h) add_saqA->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer incubate4 Incubate (overnight) add_solubilizer->incubate4 read_absorbance Read Absorbance (570 nm) incubate4->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT cell viability assay.

Materials:

  • 96-well microplates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Protocol:

  • Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate for 48 to 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value using appropriate software.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

G start Start treat_cells Treat Cells with This compound start->treat_cells harvest_cells Harvest Cells (Centrifugation) treat_cells->harvest_cells wash_pbs Wash with cold PBS harvest_cells->wash_pbs resuspend_buffer Resuspend in 1X Binding Buffer wash_pbs->resuspend_buffer add_stains Add Annexin V-FITC and Propidium Iodide resuspend_buffer->add_stains incubate Incubate (15 min, RT, dark) add_stains->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze_flow Analyze by Flow Cytometry add_buffer->analyze_flow quantify_apoptosis Quantify Apoptotic Cells analyze_flow->quantify_apoptosis end End quantify_apoptosis->end

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Treat leukemia cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Harvest 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on key proteins in apoptosis-related signaling pathways (e.g., PI3K/Akt).

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound as in the apoptosis assay.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion

This compound presents a promising avenue for the development of novel therapeutics against adriamycin-resistant leukemia. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers to further investigate its efficacy and mechanism of action. Through rigorous experimentation, the full potential of this compound in overcoming chemotherapy resistance can be elucidated.

References

Application Notes and Protocols: Total Synthesis of Saquayamycin A and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saquayamycins are a class of angucycline antibiotics characterized by a benz[a]anthraquinone core glycosylated with various deoxysugars. Saquayamycin A, a representative member of this family, has demonstrated significant cytotoxic activity against various cancer cell lines, making it and its derivatives attractive targets for total synthesis and further drug development. This document provides detailed application notes and protocols for the total synthesis of this compound, its biological evaluation, and the elucidation of its mechanism of action through the PI3K/Akt/mTOR signaling pathway.

Data Presentation

Table 1: Cytotoxic Activity of Saquayamycin Derivatives
CompoundCell LineGI50 (µM)Reference
Saquayamycin BPC-3 (Prostate Cancer)0.0075[1]
Saquayamycin JPC-3 (Prostate Cancer)Active[1]
Saquayamycin KPC-3 (Prostate Cancer)Active[1]
This compoundPC-3 (Prostate Cancer)Active[1]
Saquayamycin HH460 (Lung Cancer)3.3[1]
Saquayamycin BH460 (Lung Cancer)3.9[1]
Saquayamycin B1SW480 (Colorectal Cancer)0.18 ± 0.01[2]
Saquayamycin B1SW620 (Colorectal Cancer)0.26 ± 0.03[2]
Saquayamycin B1LoVo (Colorectal Cancer)0.63 ± 0.07[2]
Saquayamycin B1HT-29 (Colorectal Cancer)0.84 ± 0.05[2]

Experimental Protocols

Protocol 1: Total Synthesis of Aquayamycin (B1666071) (Aglycone of this compound)

The total synthesis of aquayamycin has been achieved through various strategies. Here, we outline a general approach based on key reactions reported in the literature[3][4][5].

Key Reactions:

  • Hauser Annulation: To construct the linear BCD tricycle of the angucycline core.

  • Diastereoselective 1,2-addition of a C-glycosyl naphthyllithium to a cyclic ketone: To install the C-glycosidic bond and set key stereocenters.

  • Indium-mediated site-selective allylation-rearrangement of a naphthoquinone: To introduce further functionality.

  • Diastereoselective intramolecular pinacol (B44631) coupling: To form the tetracyclic framework.

Materials and Reagents:

  • Appropriately substituted 3-(phenylsulfonyl)phthalide and cyclohexenone derivatives for the Hauser annulation.

  • C-glycosyl naphthyllithium reagent.

  • Cyclic ketone.

  • Indium powder.

  • Allyl bromide.

  • Samarium(II) iodide (SmI2) or other suitable reagents for pinacol coupling.

  • Standard laboratory solvents and reagents for organic synthesis.

Procedure (Conceptual Outline):

  • Synthesis of the BCD Ring System:

    • Perform a Hauser annulation reaction between a suitably substituted 3-(phenylsulfonyl)phthalide and a cyclohexenone derivative to construct the linear tricycle.

  • Introduction of the Sugar Moiety and Formation of the Tetracycle:

    • Synthesize a C-glycosyl naphthyllithium species from the corresponding C-glycosyl bromide.

    • React the C-glycosyl naphthyllithium with a chiral cyclic ketone in a highly diastereoselective 1,2-addition to form a tertiary alcohol.

    • Elaborate the resulting adduct through a series of steps, including an indium-mediated allylation-rearrangement, to introduce necessary functional groups.

    • Induce an intramolecular pinacol coupling reaction using a low-valent titanium or samarium reagent to close the final ring and form the tetracyclic core of aquayamycin.

  • Final Functional Group Manipulations:

    • Perform any necessary deprotection and oxidation steps to arrive at the final structure of aquayamycin.

Protocol 2: Glycosylation of Aquayamycin to Yield this compound

This protocol is adapted from methods developed for the synthesis of complex oligosaccharides found in related natural products, such as Saquayamycin Z. The key is a reagent-controlled dehydrative glycosylation.

Materials and Reagents:

  • Aquayamycin (synthesized as per Protocol 1).

  • Protected L-rhodinose and L-aculose donors (e.g., as hemiacetals or glycosyl bromides).

  • Tosyl chloride (TsCl) or Triisopropylbenzenesulfonyl chloride (Trisyl-Cl) as activating agents.

  • A suitable base (e.g., pyridine, 2,6-lutidine).

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent.

  • Reagents for deprotection (e.g., Raney nickel for benzyl (B1604629) groups, TBAF for silyl (B83357) ethers).

Procedure:

  • First Glycosylation (L-rhodinose):

    • Dissolve aquayamycin and the protected L-rhodinose donor in anhydrous DCM under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add the activating agent (e.g., Trisyl-Cl) and a non-nucleophilic base.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction, extract the product, and purify by column chromatography.

  • Second Glycosylation (L-aculose):

    • Selectively deprotect the appropriate hydroxyl group on the newly attached L-rhodinose moiety.

    • Repeat the glycosylation procedure as in step 1, using the protected L-aculose donor.

  • Final Deprotection:

    • Remove all protecting groups from the sugar moieties and the aglycone to yield this compound.

    • Purify the final product by HPLC.

Protocol 3: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic activity of this compound and its derivatives against PC-3 and H460 cancer cell lines.

Materials and Reagents:

  • PC-3 or H460 cells.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).

  • 96-well plates.

  • This compound or derivatives dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed PC-3 or H460 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the compound concentration.

Protocol 4: Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol is to investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

Materials and Reagents:

  • Cancer cells (e.g., PC-3, H460, or colorectal cancer cell lines).

  • This compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6K, anti-total S6K, anti-p-4E-BP1, anti-total 4E-BP1, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) detection reagents.

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound at various concentrations and time points.

    • Lyse the cells using RIPA buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an ECL detection system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualization

Total_Synthesis_of_Saquayamycin_A cluster_aglycone Aquayamycin Synthesis cluster_glycosylation Glycosylation Start Starting Materials (e.g., Substituted Phthalide and Cyclohexenone) Hauser Hauser Annulation Start->Hauser Tricycle Linear BCD Tricycle Hauser->Tricycle Addition Diastereoselective 1,2-Addition Tricycle->Addition Glycosyl_Naphthyllithium C-Glycosyl Naphthyllithium Formation Glycosyl_Naphthyllithium->Addition Adduct Tertiary Alcohol Adduct Addition->Adduct Elaboration Functional Group Elaboration Adduct->Elaboration Pinacol Intramolecular Pinacol Coupling Elaboration->Pinacol Aquayamycin Aquayamycin Pinacol->Aquayamycin Glycosylation1 Dehydrative Glycosylation (L-Rhodinose) Aquayamycin->Glycosylation1 Rhodinose Protected L-Rhodinose Rhodinose->Glycosylation1 Aculose Protected L-Aculose Glycosylation2 Dehydrative Glycosylation (L-Aculose) Aculose->Glycosylation2 Glycosylated_Intermediate Monoglycosylated Intermediate Glycosylation1->Glycosylated_Intermediate Glycosylated_Intermediate->Glycosylation2 Protected_Saquayamycin Protected this compound Glycosylation2->Protected_Saquayamycin Deprotection Deprotection Protected_Saquayamycin->Deprotection Saquayamycin_A This compound Deprotection->Saquayamycin_A

Caption: Workflow for the Total Synthesis of this compound.

Saquayamycin_A_Signaling_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway Saquayamycin_A This compound PI3K PI3K Saquayamycin_A->PI3K Inhibition Akt Akt Saquayamycin_A->Akt Inhibition of Phosphorylation PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis fourEBP1->Protein_Synthesis

Caption: Proposed Signaling Pathway of this compound.

References

Application Notes and Protocols for the Isolation of Saquayamycin A from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saquayamycin A is a member of the angucycline class of antibiotics, produced by various Streptomyces species.[1][2] These compounds are noted for their significant biological activities, including antibacterial and potent anticancer properties. The complex structure of this compound, featuring a benz[a]anthracene core with attached deoxysugars, presents a unique challenge and opportunity for natural product chemists and drug developers. This document provides detailed methodologies for the isolation and purification of this compound from fermentation broth, intended to serve as a comprehensive guide for researchers in the field.

Fermentation Protocol

The production of this compound is typically achieved through submerged fermentation of a suitable Streptomyces strain. Streptomyces sp. KY40-1 has been identified as a producer of saquayamycins.[1]

Strain: Streptomyces sp. KY40-1

Culture Medium (SG-Medium):

ComponentConcentration (g/L)
Glucose10.0
Soy Peptone10.0
Yeast Extract3.0
K2HPO40.5
MgSO4·7H2O0.5
NaCl3.0
CaCO32.0

Fermentation Conditions:

ParameterValue
Culture Volume100 mL in 250 mL Erlenmeyer flasks
Incubation Temperature28 °C
Agitation250 rpm
Fermentation Time4 days

Experimental Protocols

Extraction of this compound from Fermentation Broth

This protocol outlines the initial extraction of the crude this compound from the fermentation culture.

Materials:

  • 4-day old fermentation broth of Streptomyces sp. KY40-1

  • Ethyl acetate (B1210297) (EtOAc)

  • Celite

  • Sonicator

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Harvest the reddish-brown culture broth after 4 days of fermentation.

  • Mix the culture broth with Celite to form a slurry.

  • Filter the slurry to separate the mycelium from the aqueous phase (filtrate).

  • Extract the mycelium four times with 300 mL of ethyl acetate each time. Use sonication to enhance the extraction efficiency.

  • Extract the aqueous filtrate three times with 2 L of ethyl acetate each time.

  • Combine all the ethyl acetate extracts.

  • Evaporate the combined extracts to dryness under vacuum at 35 °C using a rotary evaporator to obtain the dark-red solid crude extract. From a 6 L fermentation, a yield of approximately 2.3 g of crude extract can be expected.[1]

Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving column chromatography.

2.1. Silica (B1680970) Gel Column Chromatography

This initial chromatographic step serves to fractionate the crude extract and isolate the saquayamcyin-containing fractions.

Materials:

Procedure:

  • Prepare a silica gel column (2 x 50 cm) using a slurry of silica gel in dichloromethane.

  • Dissolve the crude extract (2.30 g) in a minimal amount of dichloromethane.

  • Load the dissolved extract onto the silica gel column.

  • Elute the column with a stepwise gradient of methanol in dichloromethane (0-100% MeOH).

  • Collect fractions and monitor the separation by TLC.

  • Pool the fractions containing this compound based on the TLC profile. Saquayamycins typically appear as orange-red spots.

2.2. High-Performance Liquid Chromatography (HPLC)

Final purification to obtain high-purity this compound is achieved by reverse-phase HPLC.

Materials:

  • Partially purified this compound fraction from silica gel chromatography

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., SymmetryPrep™ C18, 7 µm, 7.8 x 300 mm)

  • Solvents: Acetonitrile (ACN) and water (H2O), both HPLC grade

Exemplary HPLC Conditions:

ParameterValue
Column SymmetryPrep™ C18, 7 µm, 7.8 x 300 mm
Mobile Phase A Water (H2O)
Mobile Phase B Acetonitrile (ACN)
Gradient A stepwise or linear gradient from a lower to a higher concentration of ACN in water. A typical starting point could be 30% ACN, increasing to 100% ACN over 30-40 minutes.
Flow Rate 2-3 mL/min
Detection UV at 254 nm and 430 nm
Injection Volume Dependent on sample concentration

Procedure:

  • Dissolve the this compound-containing fraction in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto the HPLC column.

  • Run the gradient elution and collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

Quantitative Data Summary

The following table provides a representative summary of the quantitative data for the isolation of saquayamycins from a 6 L fermentation of Streptomyces sp. KY40-1.

StepStarting MaterialProductYield
Fermentation6 L culture~6 L brothN/A
Extraction~6 L brothCrude Extract2.30 g[1]
Silica Gel Chromatography2.30 g Crude ExtractSaquayamycin-rich fractionsYield varies depending on the number of fractions pooled.
HPLC PurificationSaquayamycin-rich fractionsPure this compoundFinal yield is typically in the milligram range from this scale of fermentation.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Streptomyces sp. KY40-1 Culture (4 days, 28°C, 250 rpm) Harvest Harvest Broth Fermentation->Harvest Separate Separate Mycelium and Filtrate Harvest->Separate Extract_Mycelium Extract Mycelium (Ethyl Acetate) Separate->Extract_Mycelium Extract_Filtrate Extract Filtrate (Ethyl Acetate) Separate->Extract_Filtrate Combine Combine Extracts Extract_Mycelium->Combine Extract_Filtrate->Combine Evaporate Evaporate to Dryness Combine->Evaporate Crude_Extract Crude this compound Extract Evaporate->Crude_Extract Silica_Gel Silica Gel Column Chromatography (DCM/MeOH Gradient) Crude_Extract->Silica_Gel HPLC Reverse-Phase HPLC (C18, ACN/H2O Gradient) Silica_Gel->HPLC Pure_Saquayamycin_A Pure this compound HPLC->Pure_Saquayamycin_A

Caption: Workflow for this compound Isolation.

Signaling Pathway

Saquayamycin B1, a close analog of this compound, has been shown to exert its anticancer effects by inhibiting the PI3K/AKT signaling pathway, which leads to the suppression of cancer cell proliferation, invasion, and migration.

G SaquayamycinA This compound PI3K PI3K SaquayamycinA->PI3K AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylation Proliferation Cell Proliferation pAKT->Proliferation Invasion Cell Invasion pAKT->Invasion Migration Cell Migration pAKT->Migration

Caption: Inhibition of PI3K/AKT Pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Saquayamycin A Instability in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Saquayamycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and stabilizing this compound, a potent angucycline antibiotic known for its instability in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it unstable in acidic conditions?

This compound is a member of the angucycline group of antibiotics, which are polycyclic aromatic polyketides with significant biological activities, including anticancer and antibacterial properties.[1][2] Its structure contains several O-glycosidically linked deoxysugars.[1] The instability of this compound in acidic conditions is primarily due to the acid-catalyzed hydrolysis of these sugar moieties. This degradation can lead to the conversion of this compound into other forms, such as Saquayamycin B, altering its biological activity.[1] Even mild acidic conditions, such as contact with silica (B1680970) gel during chromatography, can induce this conversion.[1]

Q2: What are the primary degradation products of this compound in an acidic environment?

Under acidic conditions, this compound readily converts to Saquayamycin B.[1] This conversion involves the partial acid hydrolysis of the sugar chains attached to the aglycone core.[1] Further degradation can lead to the formation of Saquayamycins A1, B1, and C1 through the loss of specific sugar residues.[1]

Q3: At what pH range is this compound most stable?

Q4: How can I monitor the degradation of this compound in my experiments?

The degradation of this compound can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] These methods allow for the separation and quantification of this compound and its degradation products, providing a clear picture of the compound's stability over time under specific experimental conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of this compound activity in cell culture experiments. The cell culture medium is acidic, causing degradation of the compound.1. Measure the pH of your cell culture medium. 2. If acidic, consider using a buffered medium or adding a non-toxic biological buffer (e.g., HEPES) to maintain a neutral pH. 3. Prepare fresh stock solutions of this compound in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) immediately before use.
Inconsistent results in bioassays. This compound is degrading during storage or handling.1. Store this compound as a dry powder at -20°C or lower. 2. Prepare stock solutions in an anhydrous, neutral solvent like DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles. 3. When diluting for experiments, use pre-chilled, neutral buffers and perform dilutions quickly on ice.
Appearance of unexpected peaks in HPLC/LC-MS analysis. Degradation of this compound into products like Saquayamycin B.1. Confirm the identity of the new peaks by comparing their retention times and mass spectra with known degradation products. 2. Re-evaluate your sample preparation and handling procedures to minimize exposure to acidic conditions. Consider using pH-neutral mobile phases for chromatography if compatible with your column and detection method.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution for In Vitro Assays

This protocol describes the preparation of a this compound solution with improved stability for use in typical cell-based assays.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • HEPES buffer solution (1M, sterile)

  • Microcentrifuge tubes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Under sterile conditions, dissolve this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into small volumes in microcentrifuge tubes and store at -80°C.

  • Prepare the Working Solution:

    • Thaw a single aliquot of the DMSO stock solution on ice.

    • For your experiment, dilute the stock solution to the desired final concentration using sterile PBS (pH 7.4).

    • If the experimental medium is acidic, consider adding HEPES buffer to a final concentration of 10-25 mM to maintain a stable pH.

    • Use the prepared working solution immediately. Do not store diluted aqueous solutions.

Protocol 2: General Strategy for Enteric Coating of this compound Formulations

For in vivo oral administration studies, an enteric coating can protect this compound from the acidic environment of the stomach.[4][5] This is a general outline; specific polymers and plasticizers may require optimization.

Materials:

  • This compound-loaded microparticles or pellets

  • Enteric coating polymer (e.g., Eudragit® L 100-55)

  • Plasticizer (e.g., triethyl citrate)

  • Organic solvent (e.g., ethanol, acetone)

  • Fluid bed coater or pan coater

Procedure:

  • Prepare the Coating Solution:

    • Dissolve the enteric coating polymer and plasticizer in the organic solvent. The concentrations will depend on the specific polymer and equipment used.

  • Coating Process:

    • Place the this compound-loaded microparticles in the fluid bed or pan coater.

    • Spray the coating solution onto the particles under controlled temperature and airflow conditions.

    • Continue the process until the desired coating thickness is achieved (typically determined by weight gain).

  • Drying and Curing:

    • Dry the coated particles to remove the residual solvent.

    • A curing step at a slightly elevated temperature may be necessary to ensure a uniform and stable film.

Data Summary

The following table summarizes the known degradation pathway of this compound in acidic conditions.

CompoundKey Structural FeatureCondition Leading to Formation
This compound Parent compound with intact sugar moieties.-
Saquayamycin B Product of partial hydrolysis of a sugar residue.Exposure to mild acid (e.g., silica gel, acidic buffer).[1]
Saquayamycin A1, B1, C1 Products of further sugar moiety hydrolysis.Partial acid hydrolysis.[1]

Visual Guides

Saquayamycin_Degradation_Pathway SaqA This compound SaqB Saquayamycin B SaqA->SaqB Mild Acidic Conditions (e.g., silica gel, pH < 7) SaqA1_B1_C1 Saquayamycin A1, B1, C1 SaqB->SaqA1_B1_C1 Further Acid Hydrolysis

Caption: Acid-induced degradation pathway of this compound.

Experimental_Workflow_Stabilization cluster_prep Solution Preparation cluster_application Experimental Application start This compound (Powder) stock High-Concentration Stock in Anhydrous DMSO start->stock working Working Solution in Neutral Buffer (pH 7.4) stock->working assay In Vitro Assay working->assay analysis HPLC/LC-MS Analysis assay->analysis Monitor Stability

Caption: Workflow for preparing and using stabilized this compound solutions.

References

Technical Support Center: Chemical Synthesis of Saquayamycin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chemical synthesis of Saquayamycin A and related angucycline antibiotics.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The total synthesis of this compound, a complex angucycline antibiotic, presents several significant challenges:

  • Construction of the Tetracyclic Aglycone Core: Assembling the benz[a]anthracene core with the correct regiochemistry and stereochemistry is a primary hurdle. Common strategies include Diels-Alder reactions, nucleophilic additions, and transition-metal-catalyzed cross-couplings, each with its own set of optimization challenges.[1][2]

  • Stereoselective Glycosylation: The most formidable challenge lies in the stereoselective attachment of the complex oligosaccharide side chains, which often consist of rare deoxy sugars.[3] Controlling the anomeric selectivity during the formation of glycosidic bonds with these sugars is notoriously difficult due to their high reactivity and the lack of directing groups.[3]

  • Instability of the Final Product: this compound is sensitive to acidic conditions and even silica (B1680970) gel chromatography, which can lead to the formation of byproducts like Saquayamycin B.[4] This instability complicates purification and handling procedures.

  • Protecting Group Strategy: A multi-step synthesis requires a robust protecting group strategy to mask reactive functional groups on both the aglycone and the sugar moieties, which can be difficult to orchestrate.

Q2: What makes the glycosylation step in this compound synthesis so difficult?

A2: The difficulty in the glycosylation step for this compound and its analogues stems from several factors:

  • Presence of Deoxy Sugars: The oligosaccharide chains of saquayamycins contain 2-deoxy sugars like L-rhodinose, L-aculose, and D-olivose.[3][4] The absence of a substituent at the C2 position makes it challenging to control the stereochemical outcome of the glycosylation reaction through neighboring group participation.

  • Anomeric Selectivity: Achieving high levels of anomeric selectivity (α vs. β linkage) is a persistent problem with deoxy sugar donors.[3]

  • Complexity of Oligosaccharides: Saquayamycin Z, for example, has complex tetra- and pentasaccharide side chains, requiring multiple, sequential glycosylation steps, where the yield and selectivity of each step are critical for the overall success of the synthesis.[1][4]

  • Glycosyl Donor and Acceptor Reactivity: The reactivity of both the glycosyl donor and the aglycone acceptor can be influenced by various factors, including protecting groups and reaction conditions, making the outcome of the glycosylation difficult to predict.

Q3: Are there any recommended methods for improving the stereoselectivity of glycosylation with deoxy sugars?

A3: Yes, recent advancements have led to methods that offer better control over stereoselectivity. One promising approach is the reagent-controlled dehydrative glycosylation . For instance, the use of sulfonyl chlorides like tosyl chloride (TsCl) or 2,4,6-triisopropylbenzenesulfonyl chloride (Trisyl-Cl) can activate deoxy-sugar hemiacetals for highly selective glycosylation reactions.[3] The choice of the activating reagent can influence the stereochemical outcome, allowing for the selective formation of either α or β glycosidic linkages.

Q4: How can the instability of this compound during purification be addressed?

A4: Given the acid sensitivity of this compound, it is crucial to avoid acidic conditions during workup and purification.[4]

  • Neutralize any acidic reagents thoroughly before extraction and concentration.

  • For chromatography, consider using neutralized silica gel or alternative stationary phases like alumina (B75360) or reverse-phase silica (C18) with buffered mobile phases.

  • Minimize exposure time to the stationary phase and use flash chromatography to expedite the purification process.

  • Keep the compound at low temperatures throughout the purification and storage.

Troubleshooting Guides

Problem 1: Low Yield in the Construction of the Benz[a]anthracene Core
Symptom Possible Cause Suggested Solution
Incomplete reaction in Diels-Alder approach1. Insufficient reactivity of diene or dienophile.2. Reversible reaction at the chosen temperature.1. Use a more activated diene or dienophile. Consider Lewis acid catalysis to enhance reactivity.2. Optimize the reaction temperature and time. In some cases, higher temperatures may be required, while in others, lower temperatures can favor the product.
Poor regioselectivity in cyclization stepsSteric or electronic factors do not sufficiently favor the desired regioisomer.Modify the substituents on the precursors to enhance the desired directing effects. Explore different catalysts or reaction conditions that may favor the desired isomer.
Decomposition of starting materials or intermediatesHarsh reaction conditions (e.g., strong acids/bases, high temperatures).Screen for milder reaction conditions. Use alternative synthetic routes that avoid harsh reagents. Ensure all reactions are performed under an inert atmosphere if intermediates are air-sensitive.
Problem 2: Poor Stereoselectivity in Glycosylation Reactions
Symptom Possible Cause Suggested Solution
Formation of anomeric mixtures (α and β isomers)1. Lack of stereochemical control from the glycosyl donor.2. Non-optimal reaction conditions.1. Employ a reagent-controlled glycosylation method. For example, using TsCl or Trisyl-Cl can promote high selectivity.[3]2. Systematically screen solvents, temperatures, and activating agents. The choice of solvent can have a significant impact on the stereochemical outcome.
Low coupling efficiency1. Poor reactivity of the glycosyl donor or acceptor.2. Steric hindrance at the reaction site.1. Use a more powerful activating agent for the glycosyl donor. Ensure the acceptor hydroxyl group is sufficiently nucleophilic.2. Re-evaluate the protecting group strategy to reduce steric bulk near the reacting centers.
Glycosidic bond cleavage during subsequent stepsThe newly formed glycosidic bond is labile under the conditions used for deprotection or further transformations.Choose orthogonal protecting groups that can be removed under mild conditions that do not affect the glycosidic linkage. Plan the synthetic sequence to minimize the number of steps after the critical glycosylation.

Key Experimental Protocols

Protocol 1: Reagent-Controlled Dehydrative Glycosylation of a Deoxy-Sugar

This protocol is adapted from methodologies developed for the synthesis of the pentasaccharide fragment of Saquayamycin Z.[3]

  • Preparation: Dry all glassware thoroughly. Perform the reaction under an inert atmosphere (Argon or Nitrogen).

  • Reactants:

    • Glycosyl donor (deoxy-sugar hemiacetal): 1.0 equivalent

    • Glycosyl acceptor (alcohol): 1.2 equivalents

    • Activating reagent (e.g., Tosyl Chloride - TsCl): 1.5 equivalents

    • Base (e.g., 2,4,6-collidine): 2.0 equivalents

    • Solvent: Dichloromethane (DCM), anhydrous

  • Procedure: a. Dissolve the glycosyl donor, glycosyl acceptor, and collidine in anhydrous DCM. b. Cool the solution to the desired temperature (e.g., -78 °C). c. Add a solution of TsCl in anhydrous DCM dropwise to the cooled mixture. d. Stir the reaction at the same temperature and monitor its progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. f. Allow the mixture to warm to room temperature and extract the aqueous layer with DCM. g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on neutralized silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Dry Glassware & Inert Atmosphere reactants Dissolve Donor, Acceptor & Base in DCM start->reactants cool Cool to -78°C reactants->cool add_tscl Add TsCl Solution Dropwise cool->add_tscl stir Stir and Monitor by TLC add_tscl->stir quench Quench with NaHCO3 (aq) stir->quench extract Extract with DCM quench->extract dry Dry, Filter & Concentrate extract->dry purify Purify by Flash Chromatography dry->purify end End: Isolated Product purify->end troubleshooting_logic start Low Stereoselectivity in Glycosylation? c1 Are you using a 2-deoxy sugar donor? start->c1 c2 Have you optimized reaction conditions? c1->c2 No s1 Implement Reagent-Controlled Method (e.g., TsCl, Trisyl-Cl) c1->s1 Yes s2 Screen Solvents (e.g., DCM, Et2O, MeCN) and Temperature c2->s2 No s3 Consider Alternative Protecting Groups to reduce steric hindrance c2->s3 Yes s1->c2 end Improved Selectivity s2->end s3->end

References

Technical Support Center: Optimizing Saquayamycin A Production from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the yield of Saquayamycin A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fermentation experiments.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces culture is growing well, but the yield of this compound is low. What are the most common factors I should investigate?

A1: Low yields of this compound, despite good cell growth, are a common challenge. The production of this secondary metabolite is tightly regulated and influenced by a variety of factors. The primary areas to focus on are:

  • Culture Media Composition: The type and concentration of carbon, nitrogen, and mineral sources are critical.

  • Fermentation Parameters: pH, temperature, and aeration can significantly impact production.

  • Genetic Regulation: The expression of the Saquayamycin biosynthetic gene cluster is controlled by a complex regulatory network.

This guide will walk you through troubleshooting each ofthese areas.

Q2: Which Streptomyces species are known to produce this compound?

A2: this compound and its analogues have been isolated from several Streptomyces species, including Streptomyces nodosus MH190-16F3 and Streptomyces sp. KY40-1.[1] Another notable producer is Streptomyces sp. WAC07094.

Q3: What is the general role of Saquayamycins?

A3: Saquayamycins belong to the angucycline group of antibiotics and are known for their cytotoxic activities, making them of interest for their potential as anti-cancer agents.[1]

Troubleshooting Guides

Issue 1: Suboptimal this compound Yield Due to Culture Media Composition

Optimizing the nutritional environment is one of the most effective strategies to enhance secondary metabolite production.

Symptom: Your culture shows robust growth, but this compound production is minimal. This could indicate that the carbon source is being rapidly consumed for biomass production (primary metabolism) rather than for secondary metabolite synthesis.

Troubleshooting Steps:

  • Evaluate Different Carbon Sources: Streptomyces species often produce secondary metabolites more effectively with slowly metabolized carbon sources.

  • Optimize Carbon Source Concentration: High concentrations of readily available sugars like glucose can sometimes repress secondary metabolite production.

Data on Carbon Source Effects on Antibiotic Production:

While specific quantitative data for this compound is limited in publicly available literature, the following table illustrates the typical effect of different carbon sources on antibiotic production in Streptomyces, which can be used as a starting point for your optimization.

Carbon SourceTypical Effect on Antibiotic YieldRecommended Starting Concentration (g/L)
GlucoseCan cause catabolite repression at high concentrations10-20
StarchOften supports good antibiotic production20-30
GlycerolGenerally a good carbon source for secondary metabolism10-20
MannitolCan enhance production in some species10-20

Symptom: Poor this compound yield, which may be accompanied by changes in culture morphology. Nitrogen availability directly impacts the synthesis of amino acids and enzymes crucial for secondary metabolism.

Troubleshooting Steps:

  • Test Various Organic and Inorganic Nitrogen Sources: The choice of nitrogen source can dramatically influence antibiotic production.

  • Adjust the Carbon-to-Nitrogen (C/N) Ratio: This ratio is a critical factor in directing metabolic flux towards secondary metabolite production.

Data on Nitrogen Source Effects on Antibiotic Production:

The following table provides a guide to common nitrogen sources and their general impact on antibiotic yields in Streptomyces.

Nitrogen SourceTypical Effect on Antibiotic YieldRecommended Starting Concentration (g/L)
Soybean MealOften an excellent nitrogen source for antibiotic production10-20
PeptoneGood for both growth and production5-10
Yeast ExtractProvides essential growth factors2-5
Ammonium SulfateCan be effective, but may acidify the medium2-5
CaseinCan support high yields5-10

Symptom: Inconsistent or lower-than-expected yields. Minerals are essential cofactors for many enzymes in the biosynthetic pathway.

Troubleshooting Steps:

  • Supplement with Magnesium: Magnesium supplementation has been shown to alleviate the density-dependent suppression of Saquayamycin production.[2][3]

  • Optimize Phosphate Concentration: Phosphate is essential for primary metabolism, but high concentrations can inhibit secondary metabolite production.

Data on Mineral Supplementation:

MineralRecommended ConcentrationRationale
Magnesium (e.g., MgSO₄·7H₂O)10-30 mMCan overcome density-dependent repression of the sqnR regulator.[2][3]
Phosphate (e.g., K₂HPO₄)0.5-1.0 g/LEssential for growth, but high levels can be inhibitory.
Issue 2: Poor this compound Yield Due to Fermentation Parameters

Physical parameters of the fermentation process must be tightly controlled for optimal secondary metabolite production.

Symptom: Yields drop off as the fermentation progresses. The pH of the culture medium can change due to the consumption of substrates and the production of metabolic byproducts.

Troubleshooting Steps:

  • Monitor and Control pH: Maintain the pH within the optimal range for this compound production.

  • Test Different Initial pH Setpoints: The optimal initial pH can influence the entire fermentation profile.

General Guidance for pH in Streptomyces Fermentations:

ParameterRecommended Range
Initial pH6.5 - 7.5
Controlled pH6.8 - 7.2

Symptom: Slow growth or low production rates. Temperature affects enzyme kinetics and overall metabolic activity.

Troubleshooting Steps:

  • Determine the Optimal Temperature for Production: This may differ from the optimal temperature for growth.

  • Implement a Two-Stage Temperature Profile: A higher temperature during the initial growth phase followed by a lower temperature during the production phase can sometimes improve yields.

General Guidance for Temperature in Streptomyces Fermentations:

ParameterRecommended Range (°C)
Growth Phase28 - 32
Production Phase25 - 30
Issue 3: Genetic and Regulatory Bottlenecks in this compound Production

The biosynthesis of this compound is regulated by a complex network of genes. Understanding and manipulating these regulators can unlock higher yields.

  • lsr2 : A nucleoid-associated protein that acts as a global repressor of many secondary metabolite gene clusters, including Saquayamycin. Knockdown or deletion of lsr2 can lead to increased production.[4]

  • sqnR : A cluster-situated activator specific to the Saquayamycin biosynthetic gene cluster. Overexpression of sqnR can enhance yield.

  • phoRP : A two-component regulatory system that appears to repress sqnR expression at high cell densities. Deletion of phoRP can lead to constitutive Saquayamycin production.[4]

  • glnR and afsQ1 : Nitrogen-responsive regulators that can relieve the repression exerted by Lsr2 and PhoP.[4]

The following diagram illustrates the interplay between key regulatory elements controlling this compound biosynthesis.

Saquayamycin_Regulation Lsr2 Lsr2 (Global Repressor) sqnR sqnR (Pathway-Specific Activator) Lsr2->sqnR Represses PhoP PhoP (Density-Dependent Repressor) PhoP->sqnR Represses GlnR GlnR (Nitrogen Sensor) GlnR->Lsr2 Relieves Repression GlnR->PhoP Relieves Repression AfsQ1 AfsQ1 AfsQ1->Lsr2 Relieves Repression AfsQ1->PhoP Relieves Repression Saquayamycin_BGC Saquayamycin Biosynthetic Gene Cluster sqnR->Saquayamycin_BGC Activates Saquayamycin_A This compound Saquayamycin_BGC->Saquayamycin_A Produces High_Cell_Density High Cell Density High_Cell_Density->PhoP Activates Low_Phosphate Low Phosphate Low_Phosphate->PhoP Activates Nitrogen_Availability Nitrogen Availability Nitrogen_Availability->GlnR Signals to Magnesium Magnesium Magnesium->PhoP May Inhibit

Regulatory pathway of this compound production.

Experimental Protocols

Protocol 1: Shake Flask Fermentation for this compound Production

This protocol provides a baseline for culturing Streptomyces sp. for this compound production.

Materials:

  • Streptomyces sp. seed culture

  • Production medium (e.g., modified Bennett's medium)

  • 250 mL baffled Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Prepare the seed culture by inoculating a suitable seed medium with a spore suspension or mycelial stock of Streptomyces sp. and incubating at 28-30°C with shaking at 200-250 rpm for 48-72 hours.

  • Inoculate 50 mL of production medium in a 250 mL baffled flask with 5% (v/v) of the seed culture.

  • Incubate the production culture at 28°C with shaking at 220 rpm for 7-10 days.

  • Withdraw samples periodically (e.g., every 24 hours) to monitor cell growth (dry cell weight) and this compound concentration.

Protocol 2: Extraction and Quantification of this compound using HPLC

This protocol outlines a general procedure for extracting and quantifying this compound from the fermentation broth.

Materials:

  • Fermentation broth

  • Ethyl acetate (B1210297) or other suitable organic solvent

  • Rotary evaporator

  • Methanol (HPLC grade)

  • HPLC system with a C18 column and UV detector

  • This compound standard

Procedure:

  • Extraction:

    • Separate the mycelium from the culture broth by centrifugation.

    • Extract the mycelium and the supernatant separately with an equal volume of ethyl acetate.

    • Combine the organic phases and evaporate to dryness using a rotary evaporator.

  • Sample Preparation:

    • Dissolve the dried extract in a known volume of methanol.

    • Filter the sample through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or acetic acid) is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., 254 nm or 430 nm).

    • Quantification: Create a standard curve using a this compound standard of known concentrations to quantify the amount in your samples.

The following diagram illustrates a logical workflow for a yield improvement program.

Optimization_Workflow Start Start: Low this compound Yield Media_Optimization Media Optimization (One-Factor-at-a-Time or RSM) Start->Media_Optimization Carbon_Source Carbon Source Screening Media_Optimization->Carbon_Source Nitrogen_Source Nitrogen Source Screening Media_Optimization->Nitrogen_Source Minerals Mineral Supplementation (e.g., Mg2+) Media_Optimization->Minerals Analysis Analyze Yield (HPLC) Carbon_Source->Analysis Nitrogen_Source->Analysis Minerals->Analysis Fermentation_Optimization Fermentation Parameter Optimization pH_Opt pH Optimization Fermentation_Optimization->pH_Opt Temp_Opt Temperature Optimization Fermentation_Optimization->Temp_Opt pH_Opt->Analysis Temp_Opt->Analysis Genetic_Engineering Genetic Engineering Gene_KO Gene Knockout (e.g., lsr2, phoRP) Genetic_Engineering->Gene_KO Gene_OE Gene Overexpression (e.g., sqnR) Genetic_Engineering->Gene_OE Gene_KO->Analysis Gene_OE->Analysis Analysis->Fermentation_Optimization If yield still low Analysis->Genetic_Engineering For further improvement End End: Improved Yield Analysis->End If yield is satisfactory

A systematic workflow for enhancing this compound yield.

References

Optimizing Saquayamycin A dosage for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Saquayamycin A and its analogues in in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals, providing detailed guides and answers to common questions to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? this compound is a member of the angucycline group of antibiotics, which are polycyclic aromatic polyketides known for their anticancer and antibacterial properties.[1] Saquayamycins are glycosides of the aglycone aquayamycin.[2] The specific mechanism of action for this compound is not fully elucidated in the provided results, but a closely related and potent analogue, Saquayamycin B1, has been shown to suppress proliferation, invasion, and migration in human colorectal cancer cells by inhibiting the PI3K/AKT signaling pathway.[3] Computer docking models further suggest that Saquayamycin B1 may bind directly to PI3Kα.[3]

Q2: How should I prepare and store this compound stock solutions? For in vitro assays, this compound stock solutions are typically prepared in a certified organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[4] It is advisable to create a high-concentration stock solution (e.g., 10 mM) that can be serially diluted to working concentrations in the appropriate cell culture medium. To maintain compound integrity, store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[4]

Q3: What is a recommended starting concentration range for my experiments? The effective concentration of saquayamycins can vary significantly depending on the specific analogue, the cell line, and the assay duration. Reported GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) values range from the low nanomolar to the micromolar scale.[3][5] For initial experiments, a broad concentration range is recommended, starting from 1 nM up to 10 µM, to determine the dose-response curve for your specific cell line. For instance, Saquayamycin B has shown a GI₅₀ as low as 0.0075 µM in PC3 prostate cancer cells.[6]

Q4: Are there known stability issues with this compound? Yes, this compound has been reported to be unstable under acidic conditions and can convert to Saquayamycin B upon contact with silica (B1680970) gel.[5] It is crucial to handle the compound carefully, protect solutions from light, and prepare fresh dilutions from frozen stocks for each experiment to ensure consistency.[7]

Troubleshooting Guide

Q1: I am observing lower-than-expected cytotoxicity or higher IC₅₀ values compared to published data. What could be the cause?

  • Possible Cause 1: Compound Degradation. this compound is known to be unstable under certain conditions.[5] Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.

    • Solution: Prepare fresh working dilutions from single-use aliquots of a high-concentration stock stored at -80°C for each experiment.[4] Protect all solutions from direct light.

  • Possible Cause 2: Cell Line Resistance. The sensitivity to saquayamycins is highly cell-line dependent. Your cell line may have intrinsic or acquired resistance mechanisms, such as overexpression of efflux pumps.[7]

    • Solution: Verify the reported sensitivity of your specific cell line. If possible, test the compound on a sensitive control cell line (e.g., PC3 cells for Saquayamycin B) to confirm the activity of your compound stock.[6]

  • Possible Cause 3: High Serum Concentration. Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration.

    • Solution: Perform initial experiments with a lower serum concentration (e.g., 1-5% FBS) or in serum-free media for a short duration, if your cells can tolerate it, to see if efficacy improves.

Q2: My results show high variability between replicate wells or experiments. How can I improve consistency?

  • Possible Cause 1: Inaccurate Pipetting. Small volumes of highly concentrated compounds are often used, where minor pipetting errors can lead to large variations in the final concentration.

    • Solution: Ensure your pipettes are properly calibrated. When preparing serial dilutions, make sure to thoroughly mix each dilution step. Use a multi-step dilution approach rather than a single large dilution.

  • Possible Cause 2: Inconsistent Cell Seeding. Uneven cell density across the plate will lead to variability in the final readout (e.g., fluorescence or absorbance).

    • Solution: Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting to prevent settling. Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation (the "edge effect").

  • Possible Cause 3: Solvent Effects. The final concentration of the solvent (e.g., DMSO) may be too high, causing cellular stress or toxicity.

    • Solution: The final DMSO concentration in the culture medium should ideally be kept below 0.5% and must be consistent across all wells, including the vehicle control.[4]

Data Presentation: Cytotoxic Activity of Saquayamycins

The following table summarizes the reported cytotoxic activities of this compound and its analogues against various human cancer cell lines.

CompoundCell LineCancer TypeAssay DurationActivity (GI₅₀ / IC₅₀)Reference
Saquayamycin B PC3Prostate Cancer48 hr0.0075 µM (GI₅₀)[5][6]
H460Non-small Cell Lung Cancer48 hr3.9 µM (GI₅₀)[5][6]
HepG2Hepatocellular CarcinomaNot Specified0.14 µM (IC₅₀)[8]
plc-prf-5Hepatocellular CarcinomaNot Specified0.24 µM (IC₅₀)[8]
Saquayamycin B1 SW480Colorectal CancerNot Specified0.18 - 0.84 µM (IC₅₀)[3]
SW620Colorectal CancerNot Specified0.18 - 0.84 µM (IC₅₀)[3]
Saquayamycin G PC3Prostate Cancer48 hr0.5535 µM (GI₅₀)[5]
H460Non-small Cell Lung Cancer48 hr6.718 µM (GI₅₀)[5]
Saquayamycin H H460Non-small Cell Lung Cancer48 hr3.302 µM (GI₅₀)[5][6]
Saquayamycin J PC3Prostate Cancer48 hrActive (Value not specified)[6]
Saquayamycin K PC3Prostate Cancer48 hrActive (Value not specified)[6]

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assessment using Resazurin Assay

This protocol provides a general framework for determining the cytotoxic effects of this compound on adherent cancer cell lines.[5]

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and count the cells to create a single-cell suspension.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a series of this compound dilutions in culture medium from your DMSO stock. Create a 2X concentrated solution for each final concentration desired.

    • Remove the medium from the wells and add 100 µL of the medium containing the corresponding this compound concentration or vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO₂.[5]

  • Resazurin Assay and Measurement:

    • After the incubation period, add 10 µL of Resazurin solution to each well.[5]

    • Incubate the plate for an additional 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[5]

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized cell viability (%) against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ or GI₅₀ value.

Mandatory Visualizations

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT Downstream Downstream Targets (Proliferation, Survival, Anti-Apoptosis) pAKT->Downstream Promotes Saquayamycin Saquayamycin B1 Saquayamycin->PI3K Inhibits

Caption: PI3K/AKT signaling pathway inhibited by Saquayamycin B1.

Experimental_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay & Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate (24h) for attachment Seed->Incubate1 Treat Treat Cells with Compound/Vehicle Incubate1->Treat Prepare_Drug Prepare Serial Dilutions of this compound Prepare_Drug->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 Add_Reagent Add Viability Reagent (e.g., Resazurin) Incubate2->Add_Reagent Incubate3 Incubate (1-4h) Add_Reagent->Incubate3 Read_Plate Measure Signal (Fluorescence/Absorbance) Incubate3->Read_Plate Analyze Normalize Data & Calculate IC50 Read_Plate->Analyze

Caption: General workflow for an in vitro cytotoxicity assay.

Troubleshooting_Logic Start Unexpected Result: High IC50 or High Variability Check_Compound Check Compound Integrity: - Fresh Aliquot? - Protected from light? Start->Check_Compound Check_Protocol Review Protocol Execution: - Pipetting accurate? - Cells seeded evenly? - Consistent DMSO %? Check_Compound->Check_Protocol Compound OK Result_OK Problem Resolved Check_Compound->Result_OK Issue Identified Check_Cells Evaluate Cell Line: - Known resistance? - Test on sensitive control line? Check_Protocol->Check_Cells Protocol OK Check_Protocol->Result_OK Issue Identified Check_Cells->Result_OK Issue Identified Result_Bad Problem Persists: Consult Literature/ Technical Support Check_Cells->Result_Bad No Obvious Issue

Caption: Troubleshooting logic for unexpected experimental results.

References

Troubleshooting Saquayamycin A solubility for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Saquayamycin A. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this compound in cell-based assays, with a particular focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a member of the angucycline class of antibiotics.[1] While the precise mechanism for this compound is still under investigation, related compounds such as Saquayamycin B1 have been shown to inhibit the PI3K/AKT signaling pathway, which plays a crucial role in cell proliferation, survival, and growth.[2] This pathway is often dysregulated in cancer, making it a key target for therapeutic development.

Q2: I'm observing precipitation when I dilute my this compound stock solution into my cell culture media. What is the cause and how can I prevent this?

This is a common issue with hydrophobic compounds like this compound. Precipitation, or "crashing out," occurs when a compound that is soluble in a high-concentration organic stock solution (like DMSO) is diluted into an aqueous environment where its solubility is much lower.

Potential Causes:

  • High Final Concentration: The final concentration of this compound in your media may be exceeding its aqueous solubility limit.

  • Improper Dilution Technique: Rapidly adding the concentrated stock to the media can create localized areas of high concentration, leading to precipitation.

  • Low Temperature of Media: The solubility of many compounds decreases at lower temperatures.

  • Media Composition: Components in your cell culture media, such as proteins and salts, can interact with this compound and reduce its solubility.

For solutions to these issues, please refer to the Troubleshooting Guide below.

Q3: What solvents are recommended for dissolving this compound?

For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound and other poorly water-soluble compounds due to its high solubilizing capacity and general compatibility with cell cultures at low final concentrations (typically ≤0.5%).

Q4: How should I store my this compound stock solution?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially affecting its solubility and stability.

Q5: Is this compound stable in aqueous solutions?

This compound has been reported to be unstable under acidic conditions.[1] While comprehensive data on its long-term stability in neutral aqueous solutions like cell culture media is limited, it is best practice to prepare fresh dilutions of this compound in your media for each experiment to ensure consistent results.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving precipitation issues with this compound in your cell-based assays.

IssuePotential CauseRecommended Solution
Immediate precipitation upon dilution Final concentration exceeds solubility limit.1. Lower the working concentration: Perform a dose-response experiment to determine the lowest effective concentration. 2. Perform a solubility test: See the experimental protocols section for a method to determine the approximate maximum soluble concentration in your specific media.
Improper dilution method.1. Pre-warm the media: Ensure your cell culture media is at 37°C before adding the this compound stock. 2. Use serial dilutions: Prepare an intermediate dilution of your stock solution in pre-warmed media before making the final dilution. 3. Add dropwise and mix: Add the stock solution slowly to the vortex of the media while gently swirling to ensure rapid and even dispersion.
Precipitation observed after a few hours of incubation Compound instability in the aqueous environment.1. Prepare fresh solutions: Make fresh dilutions of this compound for each experiment. 2. Reduce incubation time: If your experimental design allows, consider shorter incubation periods.
Media evaporation leading to increased concentration.1. Ensure proper humidification: Maintain optimal humidity levels in your incubator. 2. Use sealed plates: For long-term experiments, consider using sealed culture plates or plates with low-evaporation lids.
Inconsistent experimental results Partial precipitation reducing the effective concentration.1. Visually inspect media: Before adding to your cells, carefully inspect the media for any signs of precipitation (cloudiness, particles). 2. Filter the final solution: If you suspect microprecipitates, you can filter the final diluted solution through a 0.22 µm syringe filter before adding it to your cells. Note: This may reduce the final concentration if some of the compound is retained by the filter.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: ~829 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Tare a sterile amber microcentrifuge tube. Carefully weigh out 8.29 mg of this compound powder into the tube.

  • Dissolving: Add 1 mL of sterile DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. Store the aliquots at -20°C for long-term storage.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

This protocol provides a method to estimate the maximum soluble concentration of this compound in your specific cell culture medium.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Microscope

Procedure:

  • Prepare Serial Dilutions: Prepare a series of 2-fold dilutions of your this compound stock solution in DMSO.

  • Add to Media: In a series of sterile tubes or wells of a 96-well plate, add a small, fixed volume of each DMSO dilution to your pre-warmed cell culture medium (e.g., 2 µL of DMSO stock to 198 µL of media). Include a DMSO-only control.

  • Incubate: Incubate the solutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Observe for Precipitation: Visually inspect each dilution for any signs of precipitation (haziness, crystals, or film) immediately after preparation and again after a few hours of incubation. You can also examine a small drop of the solution under a microscope.

  • Determine Maximum Solubility: The highest concentration that remains clear is the approximate maximum soluble concentration of this compound in your specific media under these conditions.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not widely published, the following table provides information based on related compounds and general laboratory practices.

PropertyValue/InformationSource/Reference
Molecular Formula C₄₃H₄₈O₁₆PubChem
Molecular Weight ~829 g/mol PubChem
Appearance Orange-red solid[1]
Recommended Solvent Dimethyl Sulfoxide (DMSO)General laboratory practice for poorly soluble compounds
Example Stock Solution Concentration 10 mM in DMSOBased on common laboratory protocols
Solubility of Saquayamycin B1 Good solubility in DMSO, methanol, and chloroform. Limited aqueous solubility.[3]
Preparation of Saquayamycin C1 "Mother Liquor" 40 mg/mL in DMSOTargetMol

Visualizations

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the key components and interactions of the PI3K/AKT/mTOR signaling pathway, which is a known target of Saquayamycin analogues.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Saquayamycin This compound (Proposed) Saquayamycin->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates Troubleshooting_Workflow Start Start: Prepare this compound working solution in media CheckPrecipitate Observe for precipitation Start->CheckPrecipitate NoPrecipitate No Precipitation: Proceed with experiment CheckPrecipitate->NoPrecipitate No Precipitate Precipitation Observed CheckPrecipitate->Precipitate Yes Troubleshoot Troubleshooting Steps Precipitate->Troubleshoot LowerConc Lower final concentration Troubleshoot->LowerConc ImproveDilution Improve dilution technique: - Pre-warm media - Serial dilution - Add dropwise and mix Troubleshoot->ImproveDilution Recheck Re-prepare and observe LowerConc->Recheck ImproveDilution->Recheck Recheck->NoPrecipitate No StillPrecipitate Precipitation persists Recheck->StillPrecipitate Yes SolubilityTest Perform solubility test to determine max concentration StillPrecipitate->SolubilityTest End Proceed with optimized concentration and protocol SolubilityTest->End

References

Technical Support Center: Glycosylation in Angucycline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the glycosylation of angucyclines.

Troubleshooting Guides

Problem 1: Low or No Yield of Glycosylated Product in Chemical Synthesis

Q: My chemical glycosylation of an angucycline aglycone is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low yields in angucycline glycosylation are a common issue stemming from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Aglycone Reactivity: The phenolic hydroxyl groups on the angucycline core can be poor nucleophiles, especially if they are involved in hydrogen bonding. Additionally, the complex, polycyclic structure can cause steric hindrance.

    • Troubleshooting:

      • Protecting Group Strategy: Ensure that other reactive functional groups on the aglycone are appropriately protected to prevent side reactions.

      • Activation of Aglycone: In some cases, deprotonation of the phenolic hydroxyl group with a suitable base can enhance its nucleophilicity. However, care must be taken as this can also lead to side reactions.

  • Glycosyl Donor Reactivity: The choice of glycosyl donor and its activating leaving group is critical. Deoxysugars, commonly found in angucyclines, can be particularly challenging to activate and couple.

    • Troubleshooting:

      • Donor Selection: Experiment with different glycosyl donors such as glycosyl halides, trichloroacetimidates, or thioglycosides to find one that is sufficiently reactive under your reaction conditions.

      • Promoter/Catalyst Optimization: The choice of promoter (e.g., Lewis acids like TMSOTf, Sc(OTf)₃) is crucial and should be optimized.[1] The concentration of the promoter may also need adjustment.

  • Reaction Conditions: Glycosylation reactions are highly sensitive to reaction conditions.

    • Troubleshooting:

      • Solvent: The solvent can significantly influence the reaction outcome. Aprotic solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) are commonly used. The use of co-solvents like diethyl ether or dioxane can sometimes influence stereoselectivity.

      • Temperature: Optimize the reaction temperature. Some reactions require low temperatures to control selectivity, while others may need elevated temperatures to proceed.

      • Moisture Control: Glycosylation reactions are extremely sensitive to moisture, which can hydrolyze the activated glycosyl donor. Ensure all glassware is flame-dried and reagents are anhydrous. The use of molecular sieves is highly recommended.

  • Aglycone Instability: The angucycline scaffold can be sensitive to the reaction conditions, potentially leading to decomposition, rearrangement, or aromatization, especially under acidic conditions.[2][3]

    • Troubleshooting:

      • Mild Reaction Conditions: Employ milder promoters or shorter reaction times to minimize degradation of the aglycone.

      • pH Control: If possible, buffer the reaction mixture to avoid strongly acidic or basic conditions.

Logical Workflow for Troubleshooting Low Yield in Chemical Glycosylation

LowYieldTroubleshooting start Low Glycosylation Yield check_reagents Verify Purity and Activity of Reagents start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK optimize_donor Optimize Glycosyl Donor/Promoter check_reagents->optimize_donor Impure/Inactive check_aglycone Assess Aglycone Stability check_conditions->check_aglycone Conditions Standard optimize_conditions Optimize Solvent and Temperature check_conditions->optimize_conditions Suboptimal check_aglycone->optimize_donor Aglycone Stable modify_aglycone Modify Aglycone Protecting Groups check_aglycone->modify_aglycone Degradation Observed end Improved Yield optimize_donor->end optimize_conditions->end modify_aglycone->end

Caption: A workflow for diagnosing and resolving low yields in angucycline glycosylation.

Problem 2: Poor Stereoselectivity in Glycosylation

Q: My glycosylation reaction is producing a mixture of anomers (α and β isomers). How can I improve the stereoselectivity?

A: Achieving high stereoselectivity, particularly for the formation of 2-deoxy-β-glycosidic linkages, is a significant challenge in angucycline synthesis.[3]

Factors Influencing Stereoselectivity and Solutions:

  • Neighboring Group Participation: The presence of a participating protecting group (e.g., acetate, benzoate) at the C-2 position of the glycosyl donor is a reliable method for obtaining 1,2-trans glycosides. For deoxysugars, this is not an option.

    • Troubleshooting:

      • Temporary Participating Group: An indirect approach involves installing a temporary directing group at the C-2 position (e.g., a thioacetyl group), performing the glycosylation, and then removing the directing group.[4]

  • Solvent Effects: The solvent can influence the equilibrium between the α- and β-anomers of the activated glycosyl donor and can also affect the transition state of the glycosylation reaction.

    • Troubleshooting:

      • Ethereal Solvents: Solvents like diethyl ether and dioxane are known to favor the formation of α-glycosides in some cases. Experiment with different solvent systems or co-solvents.

  • Promoter/Catalyst: The nature of the promoter can have a profound effect on stereoselectivity.

    • Troubleshooting:

      • Mild Promoters: In some instances, milder promoters may favor the formation of one anomer over the other. For example, scandium triflate has been used to promote the selective glycosylation of an alcohol with a benzoyl rhamnal donor.[1]

  • Temperature: Lower reaction temperatures often enhance stereoselectivity by favoring the kinetically controlled product.

    • Troubleshooting:

      • Low-Temperature Reactions: Conduct the glycosylation at lower temperatures (e.g., -78 °C) and monitor the reaction progress carefully.

Problem 3: Challenges in Enzymatic Glycosylation

Q: I am using a glycosyltransferase for the glycosylation of my angucycline, but the conversion is low. What could be the issue?

A: Enzymatic glycosylation offers high regio- and stereoselectivity but can be hampered by several factors.

Possible Causes and Solutions:

  • Enzyme Activity and Stability: The glycosyltransferase may have low activity or be unstable under the reaction conditions.

    • Troubleshooting:

      • Enzyme Source and Purity: Ensure the enzyme is pure and has been stored correctly.

      • Buffer Conditions: Optimize the pH, buffer components, and ionic strength for the specific glycosyltransferase.

      • Cofactors: Ensure that any necessary cofactors (e.g., Mg²⁺) are present in the reaction mixture.

  • Substrate Inhibition: High concentrations of either the sugar donor (e.g., UDP-glucose) or the aglycone acceptor can inhibit the enzyme.

    • Troubleshooting:

      • Substrate Titration: Perform experiments with varying concentrations of both the donor and acceptor to determine the optimal ratio and concentrations.

  • Product Inhibition: The glycosylated product may inhibit the enzyme, leading to a stall in the reaction.

    • Troubleshooting:

      • In Situ Product Removal: If feasible, consider methods to remove the product from the reaction mixture as it is formed.

  • Aglycone Solubility: The poor aqueous solubility of many angucycline aglycones can limit their availability to the enzyme.

    • Troubleshooting:

      • Co-solvents: Use a small percentage of a water-miscible organic solvent (e.g., DMSO) to improve the solubility of the aglycone. However, be mindful that high concentrations of organic solvents can denature the enzyme.

Experimental Workflow for Enzymatic Glycosylation

EnzymaticGlycosylationWorkflow start Start prepare_reagents Prepare Buffer, Aglycone, Sugar Donor, and Enzyme start->prepare_reagents reaction_setup Set up Reaction Mixture prepare_reagents->reaction_setup incubation Incubate at Optimal Temperature reaction_setup->incubation monitoring Monitor Reaction Progress (e.g., HPLC, TLC) incubation->monitoring monitoring->incubation Incomplete quenching Quench Reaction monitoring->quenching Reaction Complete purification Purify Glycosylated Product quenching->purification analysis Analyze Product (e.g., NMR, MS) purification->analysis end End analysis->end

References

Technical Support Center: Enhancing the Bioavailability of Saquayamycin A for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Saquayamycin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

This compound is a member of the angucycline class of antibiotics, known for its cytotoxic and potential anti-cancer properties.[1][2] Like many complex natural products, this compound is a large, hydrophobic molecule, which often leads to poor aqueous solubility and limited permeability across biological membranes.[3][4] These characteristics are significant hurdles for achieving adequate systemic exposure in in vivo studies, potentially leading to inconclusive or misleading results.[5][6]

Q2: What are the primary formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?

For hydrophobic compounds such as this compound, the main goal is to improve its dissolution rate and/or its permeability.[5][6] The most common and effective strategies include:

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like liposomes or solid lipid nanoparticles (SLNs) can enhance its solubility and facilitate absorption.[7][8][9]

  • Polymeric Nanoparticles: Formulating this compound into biodegradable polymeric nanoparticles can protect it from degradation, control its release, and improve its uptake by cells.[10][11]

  • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can prevent its crystallization and improve its dissolution rate.[12]

Q3: How does this compound exert its biological effects?

Studies on Saquayamycin B1, a close analog, have shown that it inhibits the PI3K/AKT signaling pathway.[13][14][15] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16][17][18] By inhibiting this pathway, Saquayamycin can induce apoptosis (programmed cell death) and prevent the invasion and migration of cancer cells.[13][14]

Troubleshooting Guide

Problem 1: Low or undetectable plasma concentrations of this compound after oral administration.

  • Possible Cause: Poor aqueous solubility limiting dissolution in the gastrointestinal (GI) tract.

  • Troubleshooting Steps:

    • Formulation Enhancement: The primary approach is to formulate this compound to improve its solubility. Lipid-based formulations (liposomes, SLNs) or polymeric nanoparticles are highly recommended. These formulations can encapsulate the hydrophobic drug, increasing its dispersion and absorption.[5][19]

    • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.[20]

    • Use of Co-solvents/Surfactants: For initial in vivo screening, a simple formulation using a mixture of co-solvents (e.g., PEG 400, DMSO) and surfactants (e.g., Tween 80) can be employed to solubilize the compound. However, for chronic studies, more advanced formulations are recommended to avoid potential toxicity of these excipients.

Problem 2: High variability in plasma concentrations between individual animals.

  • Possible Cause: Inconsistent dissolution and absorption due to the compound's poor physicochemical properties. Food effects can also contribute significantly.

  • Troubleshooting Steps:

    • Standardize Experimental Conditions: Ensure that all animals are fasted overnight before dosing to minimize the influence of food on drug absorption.[21]

    • Improve Formulation Robustness: Advanced formulations like self-emulsifying drug delivery systems (SEDDS) or well-characterized nanoparticles can provide more consistent drug release and absorption, reducing inter-animal variability.

    • Consider Alternative Routes of Administration: For initial efficacy studies where oral bioavailability is a significant hurdle, intraperitoneal (IP) or intravenous (IV) administration can be considered to ensure systemic exposure.

Problem 3: Suspected rapid metabolism or efflux of this compound.

  • Possible Cause: this compound may be a substrate for metabolic enzymes (e.g., Cytochrome P450s) in the liver and intestine, or for efflux transporters (e.g., P-glycoprotein) that pump the drug back into the GI lumen.

  • Troubleshooting Steps:

    • In Vitro Permeability Assays: Conduct a Caco-2 cell permeability assay to assess the potential for active efflux. A higher basolateral-to-apical transport compared to the apical-to-basolateral transport suggests the involvement of efflux pumps.[22][23][24]

    • Co-administration with Inhibitors: In preclinical studies, co-administration with known inhibitors of metabolic enzymes or efflux transporters (e.g., piperine) can help to elucidate their role in this compound's disposition. However, this approach is primarily for mechanistic understanding and may not be translatable to clinical settings.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPNotes
This compoundC43H48O16820.81.4Large and complex structure suggests low aqueous solubility.[12][25]
Saquayamycin BC43H48O16820.81.4[26]
Saquayamycin B1C31H32O12596.6-0.3[7]

Table 2: Caco-2 Permeability of Representative Quinolone Antibiotics

CompoundApparent Permeability (Papp) (10^-6 cm/s)DirectionEfflux Ratio (B-A/A-B)Permeability Classification
Ciprofloxacin1.9 x 10^-2 (cm/h)A -> B>1Low
Lomefloxacin-->1High
Levofloxacin-->1High
Ofloxacin-->1High

Data from multiple sources suggest that many quinolones are subject to active efflux, which could be a potential issue for this compound.[23][24][27]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
  • Lipid Film Formation:

    • Dissolve this compound, a phospholipid (e.g., dipalmitoylphosphatidylcholine - DPPC), and cholesterol in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. A common molar ratio for DPPC:cholesterol is 7:3.[28] The drug-to-lipid ratio should be optimized, with a starting point of 1:20 (w/w).[29][30]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (for DPPC, >41°C). This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process should be repeated for an odd number of passes (e.g., 11-21 times) to ensure a homogenous size distribution.

  • Purification and Characterization:

    • Remove unencapsulated this compound by dialysis or size-exclusion chromatography.

    • Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by lysing the liposomes with an appropriate solvent (e.g., methanol) and quantifying the this compound concentration using a validated analytical method like HPLC or LC-MS/MS.

Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles (Nanoprecipitation Method)
  • Organic Phase Preparation:

    • Dissolve this compound and a biodegradable polymer (e.g., poly(lactic-co-glycolic acid) - PLGA) in a water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile).[10][31]

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA or poloxamer 188).

  • Nanoparticle Formation:

    • Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase will cause the polymer to precipitate, encapsulating the drug to form nanoparticles.

  • Solvent Removal and Purification:

    • Remove the organic solvent by evaporation under reduced pressure.

    • Purify the nanoparticle suspension by centrifugation and washing steps to remove excess stabilizer and unencapsulated drug.

  • Characterization:

    • Characterize the nanoparticles for size, PDI, and zeta potential using DLS.

    • Determine the drug loading and encapsulation efficiency using a validated analytical method after dissolving a known amount of nanoparticles in a suitable solvent.

    • Assess the morphology of the nanoparticles using techniques like scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

Protocol 3: In Vivo Pharmacokinetic Study in Rodents
  • Animal Model:

    • Use healthy adult male or female mice or rats (e.g., Sprague-Dawley rats or BALB/c mice). Acclimatize the animals for at least one week before the experiment.

  • Dosing:

    • Fast the animals overnight (with free access to water) before oral administration of the this compound formulation.

    • Administer the formulation via oral gavage at a predetermined dose. Include a control group receiving the vehicle alone.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA or heparin).

    • Process the blood samples by centrifugation to obtain plasma.

  • Sample Analysis:

    • Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and half-life (t1/2) using appropriate pharmacokinetic software.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_data Data Interpretation SA This compound Formulation Lipid or Polymeric Nanoparticle Formulation SA->Formulation Characterization Size, PDI, Zeta Potential, Encapsulation Efficiency Formulation->Characterization Animal_Model Rodent Model (Mouse/Rat) Characterization->Animal_Model Optimized Formulation Dosing Oral Gavage Animal_Model->Dosing Blood_Sampling Serial Blood Collection Dosing->Blood_Sampling PK_Analysis LC-MS/MS Analysis & Pharmacokinetic Modeling Blood_Sampling->PK_Analysis Bioavailability Determine Bioavailability (AUCoral / AUCiv) PK_Analysis->Bioavailability Efficacy_Study Proceed to Efficacy Studies Bioavailability->Efficacy_Study

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

Caption: Troubleshooting workflow for addressing poor bioavailability of this compound.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) AKT->Downstream Phosphorylates Saquayamycin This compound Saquayamycin->PI3K Inhibits Apoptosis Apoptosis Saquayamycin->Apoptosis Induces Cell_Response Cell Proliferation, Survival, Motility Downstream->Cell_Response Promotes Downstream->Apoptosis Inhibits

Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of this compound.

References

Minimizing degradation of Saquayamycin A during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Saquayamycin A during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a member of the angucycline class of antibiotics, which are polycyclic aromatic polyketides known for their diverse biological activities, including anticancer and antibacterial properties.[1][2] this compound is notoriously unstable under certain conditions, readily converting to Saquayamycin B or other degradation products.[1] This instability can significantly impact experimental results, reduce yield, and complicate the interpretation of bioactivity data.

Q2: What are the primary factors that cause this compound degradation?

The primary documented causes of this compound degradation are acidic conditions and contact with silica (B1680970) gel during chromatographic purification.[1] Additionally, like many complex natural products, this compound may also be susceptible to degradation from exposure to high temperatures, light, and oxygen.

Q3: How can I detect this compound and its degradation products?

This compound and its common degradant, Saquayamycin B, can be monitored using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or mass spectrometry (MS) detector.[1] Saquayamycins are colored compounds, typically appearing as orange-red solids, and they exhibit fluorescence under long-wave UV light (365 nm), which can be a useful characteristic for initial detection on Thin-Layer Chromatography (TLC) plates.[1]

Q4: What are the general recommendations for storing this compound?

While specific long-term stability data for this compound is not extensively published, general best practices for storing unstable antibiotics should be followed. Purified this compound should be stored as a dry solid, protected from light, at low temperatures (-20°C or -80°C). Solutions of this compound should be prepared fresh for experiments. If short-term storage of solutions is necessary, they should be kept at 2-8°C and protected from light. Lyophilization (freeze-drying) can be an effective method for long-term storage of the purified compound.[3][4][5][6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Low yield of this compound in the crude extract. Inefficient initial extraction from the fermentation broth.- Solvent Selection: Use a water-immiscible organic solvent with moderate polarity. Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting angucyclines from bacterial cultures. Dichloromethane and n-butanol have also been reported for extracting related compounds.[7] - pH Adjustment: Ensure the pH of the fermentation broth is neutral to slightly basic before extraction to maximize the recovery of this compound and minimize acid-catalyzed degradation.
Significant conversion of this compound to Saquayamycin B during purification. Acidic conditions: Exposure to acidic solvents or stationary phases. Silica gel chromatography: The acidic nature of standard silica gel is known to catalyze the conversion.[1]- Avoid Acidic Mobile Phases: Use neutral or slightly basic mobile phase modifiers if possible. If an acidic modifier is necessary for separation, use it at the lowest effective concentration and minimize the exposure time. - Deactivate Silica Gel: Before use, wash the silica gel column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, to neutralize the acidic sites. - Use Alternative Stationary Phases: Consider using alternative, less acidic stationary phases for chromatography, such as: - Alumina (neutral or basic): A good alternative for acid-sensitive compounds. - Reversed-phase (C18) silica: Purification is performed using aqueous-organic mobile phases, which can be buffered to a neutral pH. - Sephadex LH-20: A size-exclusion chromatography resin that is useful for separating compounds based on size and polarity in organic solvents.
Appearance of multiple unknown degradation products in the final purified sample. Oxidation: this compound's quinone-like structure may be susceptible to oxidation, especially when exposed to air and light over extended periods. Thermal Degradation: High temperatures during solvent evaporation or other steps can lead to degradation. Presence of Metal Ions: Certain metal ions can catalyze the degradation of antibiotics.- Work Under an Inert Atmosphere: When possible, perform extraction and purification steps under an inert gas like nitrogen or argon to minimize exposure to oxygen. - Use Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent. - Control Temperature: Evaporate solvents at low temperatures using a rotary evaporator with a water bath set to 30-40°C. Avoid prolonged heating. - Use Metal Chelators: If metal ion contamination is suspected, consider adding a chelating agent like EDTA to the aqueous phases during extraction.
This compound appears to be unstable even after purification and during storage. Improper storage conditions.- Storage as a Solid: Store the purified this compound as a solid in a sealed, amber vial at -20°C or -80°C. - Lyophilization: For long-term storage, lyophilize the purified compound to remove all traces of solvent and water.[3][4][5][6] - Solution Stability: Prepare solutions fresh for each experiment. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Extraction of this compound from Streptomyces sp. Culture

This protocol is a general guideline based on methods reported for the extraction of saquayamycins.

  • Harvesting the Culture: Centrifuge the Streptomyces fermentation broth (e.g., 1 L) at 5,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Extraction of the Supernatant:

    • Adjust the pH of the supernatant to 7.0-7.5 with a suitable base (e.g., 1M NaOH).

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic layers.

  • Extraction of the Mycelium:

    • Resuspend the mycelial pellet in acetone (B3395972) or methanol (B129727) and sonicate or stir for 1-2 hours to extract intracellular metabolites.

    • Filter the mixture to remove the cell debris.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Resuspend the resulting aqueous residue in water and extract three times with an equal volume of ethyl acetate.

  • Combining and Concentrating the Extracts:

    • Combine the ethyl acetate extracts from the supernatant and the mycelium.

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude extract.

  • Storage of Crude Extract: Store the crude extract in a sealed vial, protected from light, at -20°C until further purification.

Protocol 2: HPLC Analysis of this compound

This method can be used for the analytical separation and quantification of this compound and its degradation products.[1]

Parameter Condition
Column Symmetry Prep C18, 7 µm, 7.8 x 300 mm
Mobile Phase A 0.2% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 25% to 100% B (linear) 15-20 min: 100% B 20-22 min: 100% to 25% B (linear) 22-27 min: 25% B
Flow Rate 2.0 mL/min
Detection UV-Vis at 254 nm and 430 nm
Injection Volume 10-20 µL

Note: The use of formic acid in the mobile phase may contribute to degradation. For preparative purification, a neutral pH mobile phase should be considered if possible.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification & Analysis cluster_storage Storage Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Liquid Phase Mycelium Mycelium Centrifugation->Mycelium Solid Phase Solvent_Extraction_S Solvent Extraction (Ethyl Acetate, pH 7-7.5) Supernatant->Solvent_Extraction_S Solvent_Extraction_M Solvent Extraction (Acetone/Methanol) Mycelium->Solvent_Extraction_M Crude_Extract_S Crude Extract (from Supernatant) Solvent_Extraction_S->Crude_Extract_S Crude_Extract_M Crude Extract (from Mycelium) Solvent_Extraction_M->Crude_Extract_M Combined_Crude_Extract Combined Crude Extract Crude_Extract_S->Combined_Crude_Extract Crude_Extract_M->Combined_Crude_Extract Chromatography Chromatography (e.g., Reversed-Phase) Combined_Crude_Extract->Chromatography Fractions Fraction Collection Chromatography->Fractions Analysis HPLC-UV/MS Analysis Fractions->Analysis Pure_Saquayamycin_A Pure this compound Analysis->Pure_Saquayamycin_A Identify & Pool Pure Fractions Storage Store at -20°C to -80°C Protected from Light Pure_Saquayamycin_A->Storage

Caption: Workflow for the extraction, purification, and storage of this compound.

degradation_pathway Saquayamycin_A This compound Saquayamycin_B Saquayamycin B Saquayamycin_A->Saquayamycin_B  Acid or  Silica Gel Other_Degradation_Products Other Degradation Products Saquayamycin_A->Other_Degradation_Products Heat, Light, Oxygen

Caption: Known degradation pathways of this compound.

References

Refinement of analytical methods for Saquayamycin A quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical quantification of Saquayamycin A. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical method for the quantification of this compound?

A1: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for quantifying this compound in complex matrices due to its high sensitivity and selectivity.[1][2] HPLC with UV detection can also be used, but it may have limitations in terms of specificity and sensitivity, especially in biological samples.

Q2: How should I prepare samples containing this compound for analysis?

A2: The sample preparation method will depend on the matrix. For culture broths, extraction with an organic solvent like ethyl acetate (B1210297) is a common first step.[3] For biological matrices such as serum or plasma, a protein precipitation step followed by solid-phase extraction (SPE) is recommended to remove interferences.[1] It is crucial to handle samples with care to avoid degradation of this compound.

Q3: this compound is known to be unstable. What precautions should I take during analysis?

A3: this compound is particularly sensitive to acidic conditions and can degrade upon contact with silica (B1680970) gel, often converting to Saquayamycin B.[4] Therefore, it is critical to:

  • Avoid acidic mobile phases or adjust the pH to be near neutral if possible.

  • Use end-capped HPLC columns to minimize interaction with silica.

  • If using silica-based SPE cartridges, ensure rapid processing and consider alternative sorbents.

  • Prepare fresh solutions and analyze them promptly.

  • Conduct stability studies in your specific solvent and storage conditions.[5][6]

Q4: I am observing poor peak shape and reproducibility. What could be the cause?

A4: Poor peak shape and reproducibility can be due to several factors:

  • Analyte Instability: As mentioned, this compound can degrade, leading to the appearance of new peaks (like Saquayamycin B) and a decrease in the main peak area.

  • Column Choice: The choice of HPLC column is critical. A C18 column is commonly used for angucycline analysis.[4]

  • Mobile Phase: The mobile phase composition, including additives, can significantly impact peak shape. Ensure the mobile phase is properly prepared and degassed.

  • Sample Matrix Effects: Components in your sample matrix can interfere with the analysis. An effective sample cleanup procedure is essential to minimize these effects.

Q5: What are the typical validation parameters I should assess for a quantitative method for this compound?

A5: A quantitative analytical method should be validated for several parameters to ensure its reliability.[7][8] These include:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.[7][8]

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.[8][9]

  • Accuracy and Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements.[7][9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[8][10]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound
Possible Cause Troubleshooting Step
Degradation during Extraction This compound is unstable in acidic conditions. Ensure the pH of your extraction solvent is not acidic.[4] Consider using a neutral or slightly basic buffer.
Adsorption to Surfaces The compound may adsorb to glassware or plasticware. Silanize glassware and use low-adsorption tubes and plates.
Inefficient Extraction Solvent The polarity of the extraction solvent may not be optimal. Test different solvents or solvent mixtures (e.g., ethyl acetate, dichloromethane/methanol).
Degradation on Silica If using silica-based SPE or chromatography, minimize contact time.[4] Consider using polymer-based or other non-silica stationary phases.
Issue 2: Appearance of an Unexpected Peak, Potentially Saquayamycin B
Possible Cause Troubleshooting Step
Conversion of this compound This compound is known to convert to Saquayamycin B in the presence of acid or silica.[4]
- Analyze a fresh standard of this compound to confirm its purity.
- Inject a standard of Saquayamycin B if available to confirm the identity of the new peak by retention time and mass spectrum.
- Review your sample preparation and chromatographic conditions to eliminate sources of acid and active silica.
Sample Contamination The sample may have been contaminated. Prepare a fresh sample and re-analyze.
Issue 3: Poor Sensitivity in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Suboptimal MS Parameters The mass spectrometer parameters (e.g., ionization source settings, collision energy) may not be optimized for this compound.
- Perform a direct infusion of a this compound standard to optimize the precursor and product ions and their corresponding settings.
Ion Suppression Co-eluting matrix components can suppress the ionization of this compound.
- Improve sample cleanup to remove interfering substances.
- Adjust the chromatographic method to separate this compound from the interfering components.
Mobile Phase Incompatibility Certain mobile phase additives can suppress ionization. Avoid non-volatile buffers. Formic acid or ammonium (B1175870) formate (B1220265) are common choices for reversed-phase LC-MS.

Experimental Protocols

General Protocol for HPLC-MS/MS Quantification of this compound

This is a general protocol based on methods used for similar angucycline antibiotics and should be optimized and validated for your specific application.

1. Sample Preparation (from culture broth)

  • Centrifuge the culture broth to separate the mycelium from the supernatant.

  • Extract the supernatant and/or the mycelial cake with an equal volume of ethyl acetate three times.

  • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture) for analysis.

2. HPLC Conditions

Parameter Recommendation
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min 5% B, 1-10 min 5-95% B, 10-12 min 95% B, 12.1-15 min 5% B.
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 2-10 µL

3. MS/MS Conditions

Parameter Recommendation
Ionization Mode Electrospray Ionization (ESI), positive or negative mode (to be optimized)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ or [M-H]⁻ for this compound (to be determined by infusion)
Product Ions (Q3) At least two characteristic fragment ions (to be determined by infusion and fragmentation experiments)
Source Temperature To be optimized (e.g., 150 °C)
Nebulizer Gas To be optimized

Quantitative Data

Compound Cell Line GI50 (µM)
This compoundPC-3 (prostate cancer)Active (specific value not provided in the source)[4]
Saquayamycin BPC-3 (prostate cancer)0.0075[4]
Saquayamycin HH460 (non-small cell lung cancer)3.3[4]
Saquayamycin JPC-3 (prostate cancer)Active (specific value not provided in the source)[4]
Saquayamycin KPC-3 (prostate cancer)Active (specific value not provided in the source)[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Logic culture Culture Broth extraction Solvent Extraction (e.g., Ethyl Acetate) culture->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc Injection ms MS/MS Detection (MRM Mode) hplc->ms quant Quantification ms->quant low_recovery Low Recovery? quant->low_recovery check_stability Check pH & Silica Contact low_recovery->check_stability Yes optimize_extraction Optimize Solvent low_recovery->optimize_extraction Yes

Experimental workflow for this compound quantification.

stability_pathway saquayamycin_a This compound saquayamycin_b Saquayamycin B saquayamycin_a->saquayamycin_b Acid or Silica Gel degradation_products Other Degradation Products saquayamycin_a->degradation_products Other Stress (e.g., Light, High Temp)

Degradation pathway of this compound.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Saquayamycin A and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Saquayamycins are a class of angucycline antibiotics known for their potent biological activities, including anticancer and antibacterial properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of Saquayamycin (B1681451) A and its derivatives, supported by experimental data, to aid in the development of novel therapeutic agents. The core structure of saquayamycins is an aquayamycin (B1666071) aglycone, with variations in the saccharide moieties attached at different positions influencing their biological efficacy.[1]

Cytotoxicity Profile of Saquayamycin Analogs

The cytotoxic activity of saquayamycins has been evaluated against a range of human cancer cell lines. The nature, number, and linkage of the sugar residues attached to the angucycline core play a crucial role in their potency.

Table 1: Cytotoxic Activity (GI₅₀, µM) of Saquayamycins Against Human Cancer Cell Lines [1][3][4][5]

CompoundStructurePC-3 (Prostate)H460 (Lung)HepG-2 (Liver)SMMC-7721 (Liver)plc-prf-5 (Liver)
Saquayamycin A Aquayamycin aglycone with a trisaccharide chain at C-9 and a disaccharide at C-3.Active (specific GI₅₀ not provided in this source, but noted as active)----
Saquayamycin B Differs from this compound in the terminal sugar of the C-3 chain (L-cinerulose instead of L-aculose).0.00753.90.140.033-0.2440.24
Saquayamycin G Differs from this compound in the linkage of the sugar moieties.>10>10---
Saquayamycin H Contains an aminosugar (rednose) in its structure.5.43.3---
Saquayamycin I Contains an aminosugar (rednose) in its structure.>10>10---
Saquayamycin J Structurally similar to this compound.0.015>10---
Saquayamycin K Structurally similar to this compound.0.023>10---
Landomycin A A related angucycline used as a control.0.0050.005---

Note: GI₅₀ is the concentration required to inhibit cell growth by 50%. A lower value indicates higher potency.

Key SAR Insights from Cytotoxicity Data:

  • Sugar Moieties are Crucial: The presence and nature of the sugar chains are critical for cytotoxic activity. For instance, the aglycone alone, aquayamycin, shows significantly less activity compared to its glycosylated counterparts.[6]

  • Saquayamycin B consistently demonstrates high potency across multiple cell lines, suggesting its specific sugar configuration is favorable for cytotoxic effects.[1][3][4][5]

  • The presence of an aminosugar in Saquayamycin H appears to contribute to its activity against H460 cells.[1][5]

  • Subtle changes in the sugar linkages, as seen in Saquayamycin G, can lead to a significant loss of activity.[1]

Antimicrobial Activity

In addition to their anticancer properties, saquayamycins also exhibit antimicrobial activity, particularly against Gram-positive bacteria and some fungi.

Table 2: Minimum Inhibitory Concentrations (MIC, µg/mL) of Saquayamycins [7]

OrganismThis compoundSaquayamycin C
Bacillus subtilis ATCC 6633PotentPotent
Candida albicans M3PotentPotent

Note: Specific MIC values were not detailed in the provided search results, but the compounds were identified as having potent activity against these strains.

Experimental Protocols

A general procedure for the cell viability and cytotoxicity assays is described below.

Cell Viability Assay (MTT Assay):

  • Cell Seeding: Human cancer cell lines (e.g., PC-3, H460) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the saquayamycin analogs for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI₅₀ or IC₅₀ values are determined from the dose-response curves.

Proposed Mechanism of Action and Experimental Workflow

The precise mechanism of action for saquayamycins is still under investigation, but studies on related angucyclines suggest that they may induce apoptosis and inhibit key cellular signaling pathways. Some cytotoxic natural products with similar structures have been found to inhibit mTORC1-mediated 4E-BP1 phosphorylation.[8]

Below is a generalized experimental workflow for investigating the cytotoxic effects of this compound analogs.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_mechanism Mechanism of Action Studies cluster_development Lead Optimization & Development start Isolate/Synthesize Saquayamycin Analogs assay Cytotoxicity Screening (e.g., MTT Assay) start->assay sar Structure-Activity Relationship Analysis assay->sar apoptosis Apoptosis Assays (e.g., Flow Cytometry) sar->apoptosis pathway Signaling Pathway Analysis (e.g., Western Blot for p-4E-BP1) sar->pathway optimization Chemical Modification of Potent Analogs apoptosis->optimization pathway->optimization preclinical In Vivo Preclinical Studies optimization->preclinical

Caption: A generalized workflow for the investigation and development of Saquayamycin analogs as potential therapeutic agents.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be affected by saquayamycins, based on the mechanisms of other similar cytotoxic compounds.

signaling_pathway cluster_cell Cancer Cell Saquayamycin Saquayamycin Analog Target Putative Cellular Target(s) Saquayamycin->Target mTORC1 mTORC1 Pathway Target->mTORC1 inhibition Apoptosis Induction of Apoptosis Target->Apoptosis p4EBP1 Inhibition of 4E-BP1 Phosphorylation mTORC1->p4EBP1 CellGrowth Inhibition of Cell Growth & Proliferation p4EBP1->CellGrowth Apoptosis->CellGrowth

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of Saquayamycin analogs in cancer cells.

References

Saquayamycin A vs. Doxorubicin: A Comparative Analysis in the Context of Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancer. Doxorubicin (B1662922), a potent and widely used anthracycline antibiotic, frequently encounters resistance, limiting its clinical efficacy. This has spurred the search for novel compounds capable of overcoming these resistance mechanisms. Saquayamycin A, an angucycline antibiotic, has shown potential in this regard. This guide provides a comparative overview of this compound and doxorubicin, with a focus on their activity against resistant cancer cells, supported by available experimental data.

Executive Summary

Initial research from 1985 indicated that saquayamycins, including this compound, are effective against both adriamycin (doxorubicin)-sensitive and -resistant P388 leukemia cells[1]. While this foundational finding is promising, a significant gap exists in recent literature providing a direct quantitative comparison of this compound and doxorubicin in the same doxorubicin-resistant cell line. This guide compiles available data to offer an objective comparison, highlighting the potential of this compound while underscoring the need for further research.

Comparative Cytotoxicity

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and doxorubicin against various cancer cell lines. It is crucial to note that these values are from different studies and often do not involve doxorubicin-resistant cell lines for this compound testing, making this an indirect comparison.

CompoundCell LineCell TypeResistance StatusIC50 (µM)Reference
This compound PC3Prostate CancerNot SpecifiedData for analogue Saquayamycin B: 0.0075[2][3]
H460Non-small cell lung cancerNot SpecifiedData for analogue Saquayamycin H: 3.3[2][3]
Doxorubicin P388Murine LeukemiaSensitiveValue not available in recent literature[1]
P388/ADRMurine LeukemiaAdriamycin-ResistantValue not available in recent literature[1]
SW480Colorectal CancerNot Specified>10
SW620Colorectal CancerNot Specified>10
LoVoColorectal CancerNot Specified>10
HT-29Colorectal CancerNot Specified>10

Note: The 1985 study by Uchida et al. stated that saquayamycins inhibit the growth of both adriamycin-sensitive and adriamycin-resistant P388 leukemia cells, but specific IC50 values were not available in the accessed resources. More recent studies on Saquayamycin analogues provide IC50 values for other cell lines but do not consistently use doxorubicin-resistant variants for comparison.

Mechanisms of Action and Resistance

Doxorubicin

Doxorubicin primarily exerts its cytotoxic effects through two main mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition : Doxorubicin intercalates into the DNA, thereby inhibiting the progression of topoisomerase II, an enzyme that relaxes DNA supercoils during transcription and replication. This leads to the stabilization of the topoisomerase II-DNA complex, resulting in DNA strand breaks and subsequent apoptosis[4][5].

  • Generation of Reactive Oxygen Species (ROS) : Doxorubicin is metabolized to a semiquinone free radical, which then reacts with oxygen to produce superoxide (B77818) ions and other ROS. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to cell death[4][6].

Resistance to doxorubicin is a multifactorial phenomenon involving several key mechanisms[6][7][8]:

  • Increased Drug Efflux : Overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/MDR1), actively pumps doxorubicin out of the cancer cell, reducing its intracellular concentration and thus its efficacy.

  • Alterations in Topoisomerase II : Mutations or decreased expression of topoisomerase IIα can reduce the drug's target, leading to resistance.

  • Enhanced DNA Repair : Cancer cells can upregulate their DNA repair mechanisms to counteract the DNA damage induced by doxorubicin.

  • Inhibition of Apoptosis : Alterations in apoptotic pathways, such as the overexpression of anti-apoptotic proteins like Bcl-2, can prevent doxorubicin-induced cell death.

doxorubicin_resistance cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Dox_in Doxorubicin (Intracellular) DNA DNA Dox_in->DNA Intercalation TopoII Topoisomerase II Dox_in->TopoII Inhibition ROS ROS Dox_in->ROS Generation Pgp P-glycoprotein (P-gp) Efflux Pump Dox_in->Pgp Apoptosis Apoptosis DNA->Apoptosis Damage TopoII->Apoptosis Inhibition of repair ROS->Apoptosis Damage Dox_out Doxorubicin (Effluxed) Pgp->Dox_out TopoII_alt Altered/Reduced Topoisomerase II TopoII_alt->TopoII Reduces target DNA_repair Enhanced DNA Repair DNA_repair->DNA Repairs damage Apoptosis_inhibit Inhibition of Apoptosis Apoptosis_inhibit->Apoptosis Blocks pathway Dox_ext Doxorubicin (Extracellular) Dox_ext->Dox_in Influx experimental_workflow start Start culture Culture Cancer Cells (e.g., P388 and P388/ADR) start->culture seed Seed Cells into 96-well Plates culture->seed treat Treat with Serial Dilutions of This compound or Doxorubicin seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 2-4 hours mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability and Determine IC50 read->analyze end End analyze->end

References

A Comparative Analysis of Saquayamycin A and Other Angucyclines in Cancer and Microbial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparative analysis of Saquayamycin A with other notable angucyclines, focusing on their performance in preclinical cancer and antimicrobial studies. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective overview of this important class of natural products.

The angucycline family of antibiotics, produced primarily by Streptomyces species, represents a large and diverse group of polyketide natural products.[1][2] These compounds share a characteristic benz[a]anthracene backbone and exhibit a wide range of biological activities, most notably cytotoxic and antimicrobial properties.[2][3] this compound, a glycosylated angucycline isolated from Streptomyces nodosus, has garnered interest for its potent biological effects.[4] This guide will compare the performance of this compound with other key angucyclines, such as other saquayamycins, landomycins, and urdamycins, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Comparative Cytotoxicity of Angucyclines

Angucyclines have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. The sugar moieties attached to the angucyclinone core play a crucial role in their potency and mechanism of action. Below is a summary of the cytotoxic activities (IC50/GI50 in µM) of this compound and other selected angucyclines against various cancer cell lines.

CompoundPC-3 (Prostate)H460 (Lung)MCF-7 (Breast)MDA-MB-231 (Breast)HepG2 (Liver)SMMC-7721 (Liver)
This compound 0.015[5]4.1[5]----
Saquayamycin B 0.0075[5]3.9[5]0.230.670.1350.033
Saquayamycin G 0.04[5]10.0[5]----
Saquayamycin H 0.03[5]3.3[5]----
Saquayamycin J 0.015[5]10.0[5]----
Saquayamycin K 0.015[5]10.0[5]----
Landomycin A 0.02[5]0.8[5]1.8---
Anhydrolandomycinone --1.8---
Urdamycin A ------
Urdamycin W 0.0190.104-0.043--

Comparative Antimicrobial Activity of Angucyclines

Saquayamycins and other angucyclines also exhibit notable activity against various microbial pathogens, particularly Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MIC in µg/mL) of selected angucyclines.

CompoundBacillus subtilisStaphylococcus aureusCandida albicans
This compound 0.78[6]6.25[6]0.78[6]
Saquayamycin C 1.56[6]12.5[6]1.56[6]
Landomycin A >250>250>250
Landomycin D <50 µM--
Landomycin R -4-8-
Urdamycin A ActiveActive-
Urdamycin W 8.032.0-

Mechanism of Action: Induction of Apoptosis

Several studies on angucyclines, including landomycins and saquayamycins, indicate that their cytotoxic effects are primarily mediated through the induction of apoptosis. While the precise signaling cascade for this compound has not been fully elucidated, research on closely related compounds like Saquayamycin B1 and Landomycin E points to a common mechanism involving the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase cascades. Furthermore, Saquayamycin B1 has been shown to inhibit the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.

The diagram below illustrates a plausible signaling pathway for angucycline-induced apoptosis, synthesized from findings on various members of this class.

angucycline_apoptosis_pathway Angucycline Angucycline (e.g., this compound) CellMembrane Angucycline->CellMembrane ROS ↑ Reactive Oxygen Species (ROS) CellMembrane->ROS PI3K PI3K CellMembrane->PI3K Inhibition Mitochondrion Mitochondrion ROS->Mitochondrion pAKT p-AKT (Active) PI3K->pAKT Activation AKT AKT pAKT->Mitochondrion Survival Signal MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activation Casp37 Caspase-3/7 (Effector) Casp9->Casp37 Activation PARP PARP Casp37->PARP Cleavage Apoptosis Apoptosis Casp37->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Caption: Proposed signaling pathway for angucycline-induced apoptosis.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed protocols for the key assays cited in this guide are provided below.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

mtt_assay_workflow start Start seed_cells 1. Seed cells in a 96-well plate start->seed_cells incubate1 2. Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_compound 3. Add serially diluted angucyclines incubate1->add_compound incubate2 4. Incubate for 48-72h add_compound->incubate2 add_mtt 5. Add MTT reagent (0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate for 4h add_mtt->incubate3 add_solubilizer 7. Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer incubate4 8. Incubate overnight (or until crystals dissolve) add_solubilizer->incubate4 read_absorbance 9. Read absorbance at 570 nm incubate4->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the angucycline compounds and incubate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare a twofold serial dilution of the angucycline in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Apoptosis Detection: Annexin V & DAPI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

apoptosis_assay_workflow start Start treat_cells 1. Treat cells with angucycline start->treat_cells harvest_cells 2. Harvest cells (including supernatant) treat_cells->harvest_cells wash_pbs 3. Wash cells with cold PBS harvest_cells->wash_pbs resuspend 4. Resuspend in Annexin V Binding Buffer wash_pbs->resuspend add_stains 5. Add Annexin V-FITC and DAPI resuspend->add_stains incubate 6. Incubate for 15 min in the dark add_stains->incubate analyze 7. Analyze by flow cytometry incubate->analyze end End analyze->end

Caption: Workflow for Annexin V and DAPI apoptosis assay.

Protocol:

  • Treat cells with the angucycline for the desired time.

  • Harvest both adherent and floating cells and wash twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and DAPI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and DAPI negative; early apoptotic cells are Annexin V positive and DAPI negative; late apoptotic/necrotic cells are both Annexin V and DAPI positive.

Conclusion

This compound and its fellow angucyclines represent a promising class of natural products with potent cytotoxic and antimicrobial activities. This guide provides a comparative framework for their performance, highlighting the superior cytotoxicity of certain saquayamycins, such as Saquayamycin B, in specific cancer cell lines. The elucidation of their apoptotic mechanisms of action, including the potential inhibition of the PI3K/AKT pathway, opens avenues for further investigation and therapeutic development. The provided experimental protocols serve as a resource for researchers aiming to explore the potential of these compounds in oncology and infectious disease research.

References

Validating the Anticancer Target of Saquayamycin A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Saquayamycin A's anticancer performance, focusing on its validated molecular target. Supporting experimental data, detailed methodologies, and visual representations of key processes are presented to facilitate a comprehensive understanding.

This compound, a member of the angucycline class of antibiotics, has demonstrated notable cytotoxic effects against various cancer cell lines. Recent investigations into its mechanism of action have identified the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway as a primary target. Specifically, evidence points towards the direct inhibition of the p110α subunit of PI3K (PI3Kα), a critical node in a pathway frequently dysregulated in cancer, promoting cell proliferation, survival, and growth.

This guide delves into the experimental validation of PI3Kα as the anticancer target of this compound's analogue, Saquayamycin B1, and compares its activity with other well-established PI3K inhibitors. This compound is known to be unstable, readily converting to Saquayamycin B, making the study of Saquayamycin B1 a relevant and insightful proxy.[1]

Performance Comparison: Saquayamycin B1 vs. Alternative PI3K Inhibitors

The efficacy of Saquayamycin B1 is benchmarked against a panel of pan- and isoform-specific PI3K inhibitors. The following tables summarize their inhibitory concentrations (IC50) across various cancer cell lines and against different PI3K isoforms.

Table 1: Cytotoxicity of Saquayamycin B1 in Human Cancer Cell Lines
Cell Line Cancer Type
SW480Colorectal Cancer
SW620Colorectal Cancer
LoVoColorectal Cancer
HT-29Colorectal Cancer
QSG-7701 (normal)Normal Human Liver
PC-3Prostate Cancer
H460Non-small Cell Lung Cancer
Table 2: Comparative IC50 Values of PI3K Inhibitors Against PI3K Isoforms
Inhibitor PI3Kα (nM) PI3Kβ (nM) PI3Kδ (nM) PI3Kγ (nM)
Pan-PI3K Inhibitors
Buparlisib (BKM120)52[2]166[2]116[2]262[2]
Piktilisib (GDC-0941)3[3]33[3]3[3]75[3]
Copanlisib (BAY 80-6946)0.5[3]3.7[3]0.7[3]6.4[3]
ZSTK47416[4]44[4]5[4]49[4]
Isoform-Specific PI3K Inhibitors
Alpelisib (BYL719) (α-specific)5[4]1156[5]250[5]290[5]
Idelalisib (CAL-101) (δ-specific)820[5]565[5]2.5[5]89[5]
Duvelisib (IPI-145) (δ/γ-specific)1602[5]85[5]2.5[5]27[5]

Experimental Protocols for Target Validation

The validation of PI3Kα as the target of this compound/B1 involves a series of key experiments designed to demonstrate direct binding, inhibition of kinase activity, and downstream pathway modulation.

In Vitro PI3K Kinase Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.

Objective: To determine the IC50 value of this compound/B1 against PI3Kα.

Protocol Outline:

  • Reaction Setup: A reaction mixture is prepared containing a kinase buffer, the purified recombinant PI3Kα enzyme (p110α/p85α), the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP.

  • Inhibitor Addition: this compound/B1 is added at varying concentrations to the reaction mixture. A vehicle control (e.g., DMSO) is also included.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at room temperature.

  • Detection: The amount of the reaction product, phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), is quantified. This can be achieved using various methods, such as ADP-Glo™ Kinase Assay which measures ADP formation, or HTRF (Homogeneous Time-Resolved Fluorescence) assays that detect PIP3.

  • Data Analysis: The amount of PIP3 produced at each inhibitor concentration is measured. The data is then plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.

Western Blot Analysis of AKT Phosphorylation

This immunoassay assesses the effect of a PI3K inhibitor on the downstream signaling cascade within cancer cells.

Objective: To determine the concentration-dependent effect of this compound/B1 on the phosphorylation of AKT at Serine 473, a key marker of PI3K pathway activation.

Protocol Outline:

  • Cell Culture and Treatment: Cancer cells (e.g., SW480) are cultured to a suitable confluency and then treated with varying concentrations of this compound/B1 for a specified duration (e.g., 2 to 24 hours). A vehicle-treated control is included.

  • Cell Lysis: After treatment, the cells are washed and then lysed in a buffer containing detergents and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading of samples.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated AKT (p-AKT Ser473) and total AKT. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that enables chemiluminescent detection.

  • Data Analysis: The intensity of the bands corresponding to p-AKT and total AKT is quantified. The p-AKT signal is normalized to the total AKT signal to determine the relative level of AKT phosphorylation.

Visualizing the Mechanism and Workflow

To further elucidate the role of this compound in the context of the PI3K/AKT pathway and the experimental approaches for its validation, the following diagrams are provided.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation SaquayamycinA This compound SaquayamycinA->PI3K Inhibition PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation pAKT p-AKT AKT->pAKT Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) pAKT->Downstream Activation

Figure 1: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Target_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_computational Computational Modeling KinaseAssay In Vitro Kinase Assay (this compound vs. PI3Kα) IC50 Determine IC50 Value KinaseAssay->IC50 WesternBlot Western Blot for p-AKT and Total AKT CellTreatment Treat Cancer Cells with This compound CellTreatment->WesternBlot Cytotoxicity Cytotoxicity Assay (e.g., MTT) CellTreatment->Cytotoxicity Docking Molecular Docking of This compound to PI3Kα CellularIC50 Determine Cellular IC50 Cytotoxicity->CellularIC50 BindingMode Predict Binding Mode and Affinity Docking->BindingMode

Figure 2: Experimental workflow for validating the anticancer target of this compound.

Comparison_Logic cluster_alternatives Alternative PI3K Inhibitors cluster_criteria Comparison Criteria SaquayamycinA This compound/B1 Potency Potency (IC50) SaquayamycinA->Potency Selectivity Selectivity (PI3K Isoforms) SaquayamycinA->Selectivity CellularActivity Cellular Activity (Cytotoxicity) SaquayamycinA->CellularActivity PanInhibitors Pan-PI3K Inhibitors (e.g., Buparlisib, Piktilisib) PanInhibitors->Potency PanInhibitors->Selectivity PanInhibitors->CellularActivity IsoformInhibitors Isoform-Specific Inhibitors (e.g., Alpelisib, Idelalisib) IsoformInhibitors->Potency IsoformInhibitors->Selectivity IsoformInhibitors->CellularActivity

Figure 3: Logical framework for comparing this compound with alternative PI3K inhibitors.

References

Comparative Analysis of Saquayamycin A's Efficacy in Drug-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the anthracycline antibiotic Saquayamycin A and its potential to overcome acquired resistance to conventional chemotherapeutic agents.

This guide provides a comparative analysis of this compound's cytotoxic activity against various cancer cell lines, with a particular focus on its performance in multidrug-resistant (MDR) models. Experimental data on this compound and its analogs are presented alongside common anticancer drugs to offer researchers, scientists, and drug development professionals a thorough understanding of its potential as a chemotherapy agent.

Performance of this compound and Comparators in Cancer Cell Lines

This compound, a member of the angucycline class of antibiotics, has demonstrated significant cytotoxic effects across a range of cancer cell lines. Its efficacy, along with that of its analogs and other common chemotherapeutics, is summarized below.

Table 1: Cytotoxic Activity (GI₅₀/IC₅₀, µM) of Saquayamycins and Comparator Drugs in Sensitive Cancer Cell Lines

CompoundPC-3 (Prostate)H460 (Lung)MCF-7 (Breast)MDA-MB-231 (Breast)
This compound Active (GI₅₀ data not specified)[1][2]---
Saquayamycin B 0.0075 (GI₅₀)[1][2]3.9 (GI₅₀)[1][2]0.16-0.67 (IC₅₀)[3]0.16-0.67 (IC₅₀)[3]
Landomycin A Comparison drug, specific data not provided in this contextComparison drug, specific data not provided in this context--
Doxorubicin --400 nM (IC₅₀)[4]-

Table 2: Cross-Resistance Profile of this compound and Analogs in Drug-Resistant Cancer Cell Lines

Cell LineResistance toThis compound ActivityLandomycin E ActivityDoxorubicin ActivityReference
P388/ADR (Leukemia) Adriamycin (Doxorubicin)Active-Resistant[5]
MCF-7/DOX (Breast) DoxorubicinData not availableMildly affected by MDR1.5-fold more resistant (IC₅₀ 700 nM vs 400 nM in sensitive)[4][6]
A2780cisR (Ovarian) CisplatinData not available--[7]
P-glycoprotein (P-gp) overexpressing cells Various (MDR)Potentially effective (based on Landomycin E)Mildly affectedSubstrate for P-gp efflux[8][6][9]

Note: Direct quantitative data for this compound in specific doxorubicin- or cisplatin-resistant cell lines is limited in the available literature. The potential efficacy is inferred from studies on adriamycin-resistant P388 cells and the behavior of the closely related angucycline, Landomycin E, in multidrug-resistant models.

Overcoming Multidrug Resistance

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. Studies on the related angucycline, Landomycin E, have shown that its cytotoxic activity is only weakly affected by the overexpression of P-gp, MRP1, and BCRP, common culprits in MDR[6]. This suggests that this compound may also be a poor substrate for these efflux pumps, allowing it to maintain its efficacy in resistant cancer cells.

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which this compound and related angucyclines exert their anticancer effects is through the induction of apoptosis, or programmed cell death.

Signaling Pathways in Angucycline-Induced Apoptosis

Based on studies of closely related angucyclines like Landomycin E and Urdamycin, the apoptotic signaling cascade initiated by this compound likely involves the intrinsic (mitochondrial) pathway. Key events in this proposed pathway include:

  • Initiation: The process may be triggered independently of p53, a common tumor suppressor protein that is often mutated in cancer[10][11]. Some evidence suggests the involvement of initiator caspase-10[12].

  • Mitochondrial Events: The Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, are crucial in this pathway[13][14]. Pro-apoptotic members like Bax and Bak are activated, leading to the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Cascade: The release of cytochrome c triggers the activation of a cascade of executioner caspases, including caspase-3, -7, and -9[11][12][15]. These enzymes are responsible for cleaving key cellular proteins and dismantling the cell.

  • DNA Fragmentation: A hallmark of apoptosis is the cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspases, which leads to DNA fragmentation[11].

  • Potential involvement of mTOR/Akt pathway: Some angucyclines have been shown to inactivate the mTOR/Akt signaling pathway, which is a central regulator of cell growth and survival[10][11][16].

Below is a diagram illustrating the proposed apoptotic signaling pathway for this compound and its analogs.

References

A Head-to-Head Comparison of Saquayamycin Analogs' Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various Saquayamycin analogs. The data presented is compiled from peer-reviewed scientific literature to offer an objective overview of their performance in different experimental settings. This document summarizes quantitative bioactivity data, details the experimental methodologies used, and visualizes a key signaling pathway affected by a Saquayamycin analog.

Quantitative Bioactivity Data of Saquayamycin Analogs

The following table summarizes the reported bioactivities of different Saquayamycin analogs. The data is primarily focused on cytotoxic effects against various cancer cell lines, with additional information on enzyme inhibition and antibacterial properties.

Saquayamycin AnalogBioactivity TypeCell Line/TargetMeasurementValue (µM)Reference
Saquayamycin A CytotoxicityPC-3 (Prostate Cancer)GI₅₀0.015[1][2]
CytotoxicityH460 (Lung Cancer)GI₅₀>10[1][2]
AntibacterialBacillus subtilisMIC-[3]
AntibacterialCandida albicansMIC-[3]
Saquayamycin B CytotoxicityPC-3 (Prostate Cancer)GI₅₀0.0075[1][2]
CytotoxicityH460 (Lung Cancer)GI₅₀3.9[1][2]
Saquayamycin C AntibacterialBacillus subtilisMIC-[3]
AntibacterialCandida albicansMIC-[3]
Saquayamycin G CytotoxicityPC-3 (Prostate Cancer)GI₅₀>10[1]
CytotoxicityH460 (Lung Cancer)GI₅₀>10[1]
Saquayamycin H CytotoxicityPC-3 (Prostate Cancer)GI₅₀>10[1]
CytotoxicityH460 (Lung Cancer)GI₅₀3.3[1][2]
Saquayamycin J CytotoxicityPC-3 (Prostate Cancer)GI₅₀0.015[1][2]
CytotoxicityH460 (Lung Cancer)GI₅₀7.2[1]
Saquayamycin K CytotoxicityPC-3 (Prostate Cancer)GI₅₀0.015[1][2]
CytotoxicityH460 (Lung Cancer)GI₅₀5.8[1]
Saquayamycin B1 CytotoxicityColorectal Cancer CellsIC₅₀0.18 - 0.84[4][5]
Saquayamycin E Enzyme InhibitionFarnesyltransferase (FPTase)IC₅₀1.8[1]
Saquayamycin F Enzyme InhibitionFarnesyltransferase (FPTase)IC₅₀2.0[1]
A-7884 Enzyme InhibitionInducible Nitric Oxide Synthase (iNOS)IC₅₀43.5[1]
Saquayamycin A1 Enzyme InhibitionInducible Nitric Oxide Synthase (iNOS)IC₅₀101.2[1]

Signaling Pathway Inhibition by Saquayamycin B1

Saquayamycin B1 has been shown to exert its anti-proliferative, anti-invasive, and pro-apoptotic effects in human colorectal cancer cells by inhibiting the PI3K/AKT signaling pathway.[4][5][6] This pathway is crucial for cell growth, survival, and proliferation.

PI3K_AKT_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Downstream Downstream Effectors AKT->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Invasion Downstream->Proliferation Promotes SaquayamycinB1 Saquayamycin B1 SaquayamycinB1->PI3K Inhibits

Figure 1: Simplified PI3K/AKT signaling pathway and the inhibitory action of Saquayamycin B1.

Experimental Protocols

Cytotoxicity Assay (Sulforhodamine B Assay)

The cytotoxic activity of Saquayamycin analogs is commonly determined using the Sulforhodamine B (SRB) assay. This method relies on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.

Materials:

  • Human cancer cell lines (e.g., PC-3, H460)

  • Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Saquayamycin analogs (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Saquayamycin analogs. A control group is treated with DMSO alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Fixation: After incubation, the supernatant is discarded, and the cells are fixed by adding cold TCA to each well and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. SRB solution is then added to each well and incubated at room temperature for 30 minutes.

  • Washing: Unbound SRB is removed by washing the plates with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized by adding Tris base solution to each well.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 515 nm using a microplate reader.

  • Data Analysis: The GI₅₀ (Growth Inhibition 50) or IC₅₀ (Inhibitory Concentration 50) values are calculated by plotting the percentage of cell growth versus the drug concentration.

Cytotoxicity_Workflow A Seed cells in 96-well plate B Add Saquayamycin analogs at various concentrations A->B C Incubate for 48-72 hours B->C D Fix cells with TCA C->D E Stain with SRB D->E F Wash to remove unbound dye E->F G Solubilize bound dye with Tris base F->G H Measure absorbance at 515 nm G->H I Calculate GI50/IC50 values H->I

Figure 2: General workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

The inhibitory effect of Saquayamycin analogs on iNOS activity can be measured by quantifying the amount of nitrite (B80452), a stable product of nitric oxide (NO), produced by the enzyme.

Materials:

  • Recombinant iNOS enzyme or cell lysates containing iNOS

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Griess reagent (for nitrite detection)

  • Saquayamycin analogs

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: A reaction mixture containing the iNOS enzyme, L-arginine, and NADPH is prepared in a buffer.

  • Inhibitor Addition: The Saquayamycin analogs at various concentrations are added to the reaction mixture.

  • Incubation: The reaction is initiated and incubated at 37°C for a specific time.

  • Nitrite Detection: After incubation, the Griess reagent is added to the wells. This reagent reacts with nitrite to form a colored azo dye.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.

  • Data Analysis: The IC₅₀ values are determined by plotting the percentage of iNOS inhibition against the concentration of the Saquayamycin analog.

Antibacterial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of Saquayamycin analogs against various bacterial strains is determined using the broth microdilution method.

Materials:

  • Bacterial strains (e.g., Bacillus subtilis)

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • Saquayamycin analogs

  • 96-well plates

  • Incubator

  • Microplate reader or visual inspection

Procedure:

  • Serial Dilution: The Saquayamycin analogs are serially diluted in the growth medium in a 96-well plate.

  • Bacterial Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the Saquayamycin analog that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

References

A Comparative Guide to the Therapeutic Index of Saquayamycin A and Related Angucyclines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the therapeutic potential of Saquayamycin A, a member of the angucycline class of antibiotics known for their cytotoxic properties. Due to the limited availability of in vivo toxicity data (LD50/TD50) in the reviewed literature, this analysis focuses on the in vitro therapeutic index, commonly known as the selectivity index. This index is determined by comparing the cytotoxic concentration of a compound in cancer cells versus normal, non-cancerous cells. A higher index suggests greater selectivity for cancer cells, indicating a potentially wider therapeutic window.

The guide compares this compound and its analogues with other relevant compounds, presenting key experimental data, protocols, and the underlying mechanism of action to inform further research and development.

Conceptual Framework: The Therapeutic Index

The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the margin between the doses that produce a therapeutic effect and those that cause toxicity. A high TI is desirable, indicating that a much higher dose is needed to cause toxic effects than to elicit a therapeutic response.

Therapeutic_Index Figure 1: Conceptual Representation of Therapeutic Index cluster_curves p1 p2 p1->p2 Efficacy p3 p2->p3 Efficacy p4 p3->p4 Efficacy ed50_point ED50 ed50_point->ED50 TD50 ED50->TD50 Therapeutic Window t1 t2 t1->t2 Toxicity t3 t2->t3 Toxicity t4 t3->t4 Toxicity td50_point td50_point->TD50 x_axis y_axis origin origin origin->x_axis  Increasing Dose origin->y_axis % Response PI3K_AKT_Pathway Figure 2: Saquayamycin B1 Inhibition of the PI3K/AKT Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates pAKT p-AKT (Active) AKT->pAKT Bcl2 Bcl-2 pAKT->Bcl2 Inhibits Apoptosis via Proliferation Cell Proliferation & Growth pAKT->Proliferation Promotes Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis Blocks SaqB1 Saquayamycin B1 SaqB1->PI3K Inhibits Cytotoxicity_Workflow Figure 3: Workflow for Cytotoxicity (GI50) Assay A 1. Cell Seeding Plate cells (e.g., PC-3, H460) in 96-well plates at a density of 5 x 10³ cells/well. B 2. Adhesion Allow cells to adhere overnight in a CO₂ incubator. A->B C 3. Compound Treatment Replace media with fresh media containing serial dilutions of the test compound (e.g., this compound). B->C D 4. Incubation Incubate plates for a defined period (e.g., 48 hours). C->D E 5. Viability Measurement Measure cell viability using a fluorescence-based or MTT assay. D->E F 6. Data Analysis Subtract time-zero fluorescence. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the GI50 value. E->F

Safety Operating Guide

Proper Disposal of Saquayamycin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY NOTICE: Saquayamycin A is a potent cytotoxic agent and must be handled with extreme caution. It is classified as a hazardous substance, and all waste contaminated with this compound must be treated as hazardous waste.

This document provides comprehensive guidance on the proper disposal procedures for this compound, ensuring the safety of laboratory personnel and the protection of the environment. These procedures are intended for researchers, scientists, and drug development professionals engaged in activities involving this compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The following are critical safety precautions:

  • Engineering Controls : All work with this compound, including weighing, reconstituting, and aliquoting, must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of the powdered form or aerosols.

  • Personal Protective Equipment (PPE) : A comprehensive PPE protocol is mandatory. See Table 1 for a detailed breakdown of required PPE.

  • Avoid Contamination : Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled.

  • Emergency Procedures :

    • In case of skin contact : Immediately remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.

    • In case of eye contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

    • If inhaled : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • If swallowed : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Data Presentation: Personal Protective Equipment and Waste Containment

For quick reference, the following table summarizes the essential PPE and waste containment specifications for handling this compound.

ItemSpecification
Gloves Double-gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated.
Lab Coat A disposable, solid-front gown with tight-fitting cuffs.
Eye Protection Chemical splash goggles and a face shield.
Respiratory Protection An N95-rated respirator or higher is required when handling the powdered form.
Solid Waste Container A rigid, puncture-proof, leak-proof container with a secure lid. Must be clearly labeled "Hazardous Waste: Cytotoxic" and "this compound". Use purple-lidded containers where applicable by institutional policy.
Liquid Waste Container A shatter-resistant, leak-proof container with a secure screw-cap. Must be clearly labeled "Hazardous Waste: Cytotoxic" and "this compound".
Sharps Container A puncture-proof container specifically for sharps contaminated with this compound. Must be clearly labeled "Hazardous Waste: Cytotoxic Sharps" and "this compound".

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide a systematic approach to the disposal of this compound waste. The primary principle is the segregation and containment of all contaminated materials for disposal by a licensed hazardous waste management service. Due to its cytotoxic nature, high-temperature incineration is the recommended final disposal method.[1][2]

3.1. Disposal of Solid this compound Waste

This category includes expired or unused this compound powder, contaminated PPE (gloves, lab coats, etc.), and other solid materials (e.g., weigh boats, pipette tips).

  • Segregation : At the point of generation, place all solid waste contaminated with this compound into a designated hazardous waste container. Do not mix with general laboratory waste.[3]

  • Containerization : Use a rigid, puncture-proof container with a purple lid, clearly labeled "Hazardous Waste: Cytotoxic" and "this compound".[1][4]

  • Storage : Keep the waste container sealed when not in use. Store in a designated, secure satellite accumulation area within the laboratory, away from general traffic.

  • Disposal : Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

3.2. Disposal of Liquid this compound Waste

This category includes solutions containing this compound, contaminated cell culture media, and solvent rinses from cleaning contaminated glassware.

  • Segregation : Collect all liquid waste containing this compound in a dedicated, leak-proof hazardous waste container. Do NOT pour this compound waste down the drain.[3]

  • Containerization : Use a shatter-resistant container with a secure screw-cap. Label the container "Hazardous Waste: Cytotoxic" and "this compound," and list the solvent composition.

  • Storage : Store the liquid waste container in secondary containment (e.g., a chemical-resistant tray) to prevent spills. Keep the container sealed and in a designated satellite accumulation area.

  • Disposal : Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.

3.3. Disposal of Contaminated Sharps

This includes needles, syringes, scalpels, and glass pipettes contaminated with this compound.

  • Containerization : Immediately place all contaminated sharps into a designated, puncture-proof sharps container with a purple lid.[1]

  • Labeling : Clearly label the sharps container "Hazardous Waste: Cytotoxic Sharps" and "this compound".

  • Disposal : Once the container is full (do not overfill), seal it and arrange for pickup and disposal by a licensed hazardous waste management service.

3.4. Spill Management

In the event of a spill of this compound powder or solution:

  • Evacuate : Alert others in the area and evacuate the immediate vicinity of the spill.

  • Secure the Area : Restrict access to the spill area.

  • Report : Notify your laboratory supervisor and institutional EHS department immediately.

  • Cleanup (if trained) : Only personnel trained in hazardous spill response should perform cleanup. Use a cytotoxic drug spill kit.

    • Wear appropriate PPE (respirator, double gloves, gown, goggles, and face shield).

    • For powder spills, gently cover with damp absorbent pads to avoid raising dust.

    • For liquid spills, cover with absorbent pads from the spill kit.

    • Collect all cleanup materials (absorbent pads, contaminated PPE) and place them in a hazardous cytotoxic waste container.

    • Decontaminate the spill area with a suitable cleaning agent (e.g., 1% sodium hypochlorite (B82951) solution), followed by a rinse with water.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Containment & Labeling cluster_3 Final Disposal start This compound Contaminated Material is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No solid_waste Solid Cytotoxic Waste Container (Purple Lid) Label: 'Hazardous Waste: Cytotoxic', 'this compound' is_solid->solid_waste Yes is_sharp Sharp? is_liquid->is_sharp No liquid_waste Liquid Cytotoxic Waste Container (Screw-Cap) Label: 'Hazardous Waste: Cytotoxic', 'this compound' is_liquid->liquid_waste Yes sharp_waste Cytotoxic Sharps Container (Purple Lid) Label: 'Hazardous Waste: Cytotoxic Sharps', 'this compound' is_sharp->sharp_waste Yes end_char End of Characterization ehs_pickup Store in Satellite Accumulation Area solid_waste->ehs_pickup liquid_waste->ehs_pickup sharp_waste->ehs_pickup disposal Disposal via Licensed Hazardous Waste Contractor (High-Temperature Incineration) ehs_pickup->disposal

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Saquayamycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of Saquayamycin A, a potent cytotoxic angucycline antibiotic. The information herein is intended to supplement, not replace, institutional safety guidelines and professional expertise.

Chemical and Physical Properties

This compound is an orange-red solid with known cytotoxic and antimicrobial properties.[1] Due to its potential hazards, understanding its physical and chemical characteristics is vital for safe handling.

PropertyValueSource
Molecular Formula C₄₃H₄₈O₁₆[2]
Molecular Weight 820.83 g/mol [2]
Appearance Orange-red solid[1]
Storage (Powder) 2 years at -20°C[2]
Storage (in DMSO) 2 weeks at 4°C; 6 months at -80°C[2]
CAS Number 99260-65-8[2][3]

Hazard Identification and Safety Precautions

  • Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.

  • Eye Damage/Irritation: Causes serious eye irritation.

It is imperative to treat this compound as a highly hazardous substance. All personnel must be thoroughly trained in handling potent cytotoxic agents before working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure risk. The following table outlines the required PPE for handling this compound.

PPE CategoryRequired EquipmentRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption.
Body Protection Disposable, solid-front, back-closing chemotherapy gown.Protects against splashes and contamination of personal clothing.
Eye Protection Chemical splash goggles and a full-face shield.Protects eyes and face from splashes of liquids or fine particles.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Prevents inhalation of aerosolized particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for maintaining a safe laboratory environment.

This compound Handling Workflow prep Preparation - Designate a controlled work area (e.g., a certified chemical fume hood or biological safety cabinet). - Assemble all necessary materials and PPE. weighing Weighing - Weigh the solid compound within a containment device (e.g., ventilated balance enclosure). - Use dedicated, disposable weighing tools. prep->weighing Proceed with caution solubilization Solubilization - Prepare stock solutions in a chemical fume hood. - Add solvent slowly to the vial to avoid splashing. - Cap and vortex to ensure complete dissolution. weighing->solubilization Handle with care experiment Experimental Use - Conduct all manipulations within a certified containment device. - Use Luer-Lok syringes and other safety-engineered devices to prevent leaks. solubilization->experiment Use appropriate containment cleanup Decontamination & Cleanup - Decontaminate all surfaces with an appropriate agent (e.g., 10% bleach solution followed by 70% ethanol). - Dispose of all contaminated materials as cytotoxic waste. experiment->cleanup Follow decontamination procedures

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous cytotoxic waste.

Waste Segregation and Disposal Protocol

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste (e.g., gloves, gowns, pipette tips, vials)Yellow, puncture-resistant, labeled cytotoxic waste container.Place directly into the designated container immediately after use.
Liquid Waste (e.g., unused stock solutions, contaminated media)Labeled, leak-proof hazardous waste container for cytotoxic liquids.Collect in the designated container. Do not pour down the drain.
Sharps (e.g., needles, syringes)Puncture-proof, labeled sharps container for cytotoxic waste.Dispose of immediately after use without recapping.

All cytotoxic waste must be handled and disposed of in accordance with institutional, local, and national regulations.

Experimental Protocols

The following provides a generalized protocol for preparing this compound for in vitro experiments, based on its known use in cell viability assays.[1]

Preparation of this compound Stock Solution

  • Calculate Required Mass: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM in DMSO).

  • Weighing: In a chemical fume hood or ventilated balance enclosure, carefully weigh the required amount of this compound into a sterile, conical tube.

  • Solubilization: Add the appropriate volume of sterile DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.[2]

Cell Viability Assay (Example Protocol)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on cancer cell lines.

Cell Viability Assay Workflow cell_seeding Cell Seeding - Plate cells in a 96-well plate at a predetermined density. - Incubate overnight to allow for cell attachment. treatment Treatment - Prepare serial dilutions of this compound from the stock solution. - Treat cells with varying concentrations of the compound. cell_seeding->treatment Prepare for treatment incubation Incubation - Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours). treatment->incubation Allow for compound effect assay Viability Assay - Add a viability reagent (e.g., MTT, MTS, or a resazurin-based reagent). - Incubate according to the manufacturer's instructions. incubation->assay Measure cell viability readout Data Acquisition - Measure the absorbance or fluorescence using a plate reader. assay->readout Quantify results

Caption: General workflow for a cell viability assay with this compound.

Disclaimer: This information is provided for guidance purposes only and does not constitute a comprehensive safety assessment. All laboratory personnel must receive appropriate training and adhere to their institution's safety policies and procedures when handling hazardous materials like this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.